Bradykinin (2-9)
Description
BenchChem offers high-quality Bradykinin (2-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin (2-9) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVXIPXTCBVBE-POFDKVPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346968 | |
| Record name | 2-9-Bradykinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16875-11-9 | |
| Record name | 2-9-Bradykinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bradykinin-(2-9): Discovery, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of bradykinin-(2-9), also known as des-Arg1-bradykinin. It delves into the historical context of its discovery as a metabolite of bradykinin, details its chemical synthesis via solid-phase peptide synthesis, and presents its biological activity, with a focus on its role as an inhibitor of Angiotensin-Converting Enzyme (ACE). This guide includes detailed experimental protocols for its synthesis, purification, and analysis, as well as a summary of its quantitative biological data. Signaling pathways associated with the broader bradykinin system are visualized to provide a functional context for this peptide fragment.
Introduction and Discovery
The discovery of bradykinin-(2-9) is intrinsically linked to the broader research on the metabolism of bradykinin, a potent vasodilator peptide discovered in 1948 by Rocha e Silva, Beraldo, and Rosenfeld.[1][2][3] While a singular "discovery" paper for bradykinin-(2-9) is not readily identifiable, its existence was elucidated through studies on the enzymatic degradation of bradykinin in various tissues and plasma.
Bradykinin is metabolized by several enzymes, known as kininases.[4] One of the key enzymes responsible for the degradation of bradykinin is Aminopeptidase P (APP) .[4] This enzyme cleaves the N-terminal arginine residue from the full-length bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), resulting in the formation of the octapeptide bradykinin-(2-9) (Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). Therefore, the discovery of bradykinin-(2-9) was a direct consequence of understanding the metabolic pathways of bradykinin.
Chemical Synthesis
Bradykinin-(2-9) is readily synthesized using solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies can be employed.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the solid-phase synthesis of bradykinin-(2-9) is outlined below.
Figure 1: General workflow for the solid-phase synthesis of bradykinin-(2-9).
Biological Activity and Quantitative Data
Bradykinin-(2-9) exhibits distinct biological activities, differing significantly from its parent peptide, bradykinin.
Angiotensin-Converting Enzyme (ACE) Inhibition
A primary biological function of bradykinin-(2-9) is the inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II. ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, bradykinin-(2-9) can contribute to a reduction in blood pressure.
Interaction with Bradykinin Receptors
The interaction of bradykinin-(2-9) with the two main bradykinin receptors, B1 and B2, is not as extensively characterized as that of bradykinin or its other metabolites like des-Arg9-bradykinin. While bradykinin is a potent agonist of the B2 receptor, bradykinin-(2-9) is reported to have no detectable contractile activity, suggesting it does not significantly activate the B2 receptor to induce smooth muscle contraction.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| ACE Inhibition (IC50) | ~0.65 µM (for Ang-(1-7), a peptide with similar ACE inhibitory properties) | Canine (purified enzyme) | |
| B1 Receptor Binding Affinity (Ki) of des-Arg9-BK | 1.2 µM | Lamb (uterus membranes) | |
| B2 Receptor Binding Affinity (Ki) of des-Arg9-BK | >100 µM | Human (recombinant) | |
| Endogenous Levels (Rat Kidney) | Below limit of detection | Rat | |
| Endogenous Levels (Rat Blood) | Below limit of detection | Rat |
Signaling Pathways
Bradykinin and its metabolites exert their effects through two main G protein-coupled receptors (GPCRs): the B1 and B2 receptors. Although bradykinin-(2-9) does not appear to be a potent agonist at these receptors, understanding their signaling pathways is crucial for comprehending the overall physiological context of the kinin system.
Figure 2: Simplified signaling pathways of bradykinin B1 and B2 receptors.
Experimental Protocols
Solid-Phase Synthesis of Bradykinin-(2-9) (Fmoc Strategy)
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-amino acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activated amino acid solution. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence (Phe, Pro, Ser(tBu), Gly, Pro, Pro).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum.
Purification of Synthetic Bradykinin-(2-9) by RP-HPLC
Materials:
-
Crude synthetic bradykinin-(2-9)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Analytical HPLC: a. Inject a small amount of the dissolved crude peptide onto an analytical C18 column. b. Run a gradient of Mobile Phase B (e.g., 5-65% over 30 minutes) to determine the retention time of the target peptide and the impurity profile.
-
Preparative HPLC: a. Equilibrate the preparative C18 column with the starting mobile phase conditions. b. Inject the bulk of the crude peptide solution. c. Run a gradient optimized from the analytical run to separate the target peptide from impurities. d. Collect fractions corresponding to the main peptide peak.
-
Fraction Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the pure peptide as a white powder.
Mass Spectrometry Analysis of Bradykinin-(2-9)
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry: a. Infuse the sample into an electrospray ionization (ESI) mass spectrometer. b. Acquire the mass spectrum in positive ion mode. c. The expected monoisotopic mass for bradykinin-(2-9) (C₄₄H₆₁N₁₁O₁₀) is approximately 903.46 Da. The observed mass will be [M+H]⁺ at m/z 904.47.
ACE Inhibition Assay
Principle: This assay measures the ability of bradykinin-(2-9) to inhibit the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-His-Leu (HHL). The amount of product (hippuric acid) is quantified spectrophotometrically or by HPLC.
Protocol:
-
Prepare a solution of ACE enzyme in a suitable buffer.
-
Prepare solutions of the substrate (HHL) and bradykinin-(2-9) at various concentrations.
-
In a microplate, add the ACE enzyme solution.
-
Add the bradykinin-(2-9) solution (or buffer for control) and pre-incubate for a defined period.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding HCl).
-
Quantify the amount of hippuric acid formed.
-
Calculate the percentage of ACE inhibition for each concentration of bradykinin-(2-9) and determine the IC50 value.
Bradykinin Receptor Binding Assay
Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., [³H]-bradykinin) and cell membranes expressing the B1 or B2 receptor. The ability of unlabeled bradykinin-(2-9) to displace the radiolabeled ligand is measured.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human B1 or B2 bradykinin receptor.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-bradykinin, and varying concentrations of unlabeled bradykinin-(2-9).
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of bradykinin-(2-9). Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Conclusion
Bradykinin-(2-9) is a significant metabolite of bradykinin, primarily formed through the action of aminopeptidase P. Its synthesis is well-established using solid-phase peptide synthesis methodologies. The primary characterized biological activity of bradykinin-(2-9) is the inhibition of angiotensin-converting enzyme, suggesting a role in blood pressure regulation. While its direct interaction with bradykinin receptors appears to be weak, further investigation is warranted to fully elucidate its pharmacological profile. The protocols and data presented in this whitepaper provide a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug discovery who are interested in the kinin system and its components.
References
Bradykinin (2-9) signaling pathway analysis
An In-depth Technical Guide to the Bradykinin (2-9) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradykinin (2-9), also known as des-Arg9-bradykinin, is the primary active metabolite of the inflammatory peptide bradykinin. It is generated through the cleavage of the C-terminal arginine residue from bradykinin by carboxypeptidases (kininase I). Unlike its precursor, which primarily acts on the constitutively expressed B2 receptor, bradykinin (2-9) is the selective agonist for the Bradykinin B1 Receptor (B1R). The B1R is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is rapidly upregulated in response to inflammation, tissue injury, and certain pathophysiological conditions. This inducible nature makes the bradykinin (2-9)/B1R axis a significant area of interest for therapeutic intervention in inflammatory diseases, chronic pain, and vascular disorders.
This guide provides a comprehensive overview of the B1R signaling pathway, quantitative data on its components, detailed experimental protocols for its study, and visual diagrams to elucidate key processes.
The Bradykinin B1 Receptor and Ligand Binding
The B1R is a seven-transmembrane domain receptor that couples primarily to the Gαq/11 and Gαi subfamilies of heterotrimeric G proteins.[1] The binding of its principal ligand, bradykinin (2-9), initiates a cascade of intracellular signaling events.
Quantitative Data: Receptor Binding and Ligand Concentrations
The affinity of ligands for the B1R and the physiological concentrations of its agonist are critical parameters in understanding its function. The data below has been compiled from various studies.
| Parameter | Analyte/Ligand | Value | Species/System | Reference |
| Binding Affinity (Kd) | [125I]Tyr-Gly-Lys-Aca-Lys-des-Arg9-BK | ~0.2 nM | Rabbit Aortic Smooth Muscle Cells | [2] |
| Binding Affinity (Ki) | des-Arg9-bradykinin | 1.93 µM | Human B1 Receptor | [3] |
| Plasma Concentration | des-Arg9-bradykinin (Healthy Control) | 246.0 ± 157.5 pg/mL | Human | [4] |
| Plasma Concentration | des-Arg9-bradykinin (COVID-19 Patients) | 786.3 ± 658.4 pg/mL | Human | [4] |
| LC-MS/MS LLOQ | des-Arg9-bradykinin | 2.2 fmol/mL | Human Plasma | |
| LC-MS/MS Dynamic Range | des-Arg9-bradykinin | 20 – 5000 pg/mL | Human Plasma |
LLoQ: Lower Limit of Quantification
Core Signaling Pathways
Activation of the B1R by bradykinin (2-9) triggers multiple downstream signaling cascades. The primary pathways involve the activation of Phospholipase C (PLC) via Gαq and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways, which can be initiated by both Gαq and Gαi subunits.
Gαq-PLC-Calcium Mobilization Pathway
This is considered the canonical signaling pathway for the B1R.
-
Gαq Activation: Ligand binding induces a conformational change in the B1R, facilitating the exchange of GDP for GTP on the associated Gαq subunit.
-
PLC Activation: The activated Gαq-GTP complex stimulates Phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG-PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).
MAPK/ERK Pathway Activation
B1R stimulation also leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinases (ERK1/2), key regulators of cell proliferation, differentiation, and inflammation. This can occur through multiple mechanisms downstream of G protein activation.
-
Via Gαi: B1R can couple to Gαi, which upon activation, releases its Gβγ subunits. These subunits can activate Src, a non-receptor tyrosine kinase. Src, in turn, can initiate the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation of ERK1/2.
-
Via Gαq/PKC: The Gαq pathway can also feed into MAPK activation. PKC, activated by DAG and Ca2+, can phosphorylate and activate Raf kinase, which then initiates the MEK-ERK cascade.
The culmination of this pathway is the translocation of phosphorylated ERK (p-ERK) to the nucleus, where it can phosphorylate transcription factors like AP-1, altering gene expression.
Signaling Pathway Diagram
Caption: B1R signaling through Gαq and Gαi to modulate cellular responses.
Experimental Protocols
Investigating the bradykinin (2-9) signaling pathway requires a variety of specialized techniques. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Kd) and receptor density (Bmax) using a competitive binding assay with a radiolabeled B1R ligand.
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells expressing B1R (e.g., rabbit aortic smooth muscle cells or transfected HEK293 cells). Harvest cells, homogenize in ice-cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of radiolabeled B1R agonist (e.g., [125I]Tyr-Gly-Lys-Aca-Lys-des-Arg9-BK at ~0.2 nM), and varying concentrations of unlabeled bradykinin (2-9) as the competitor.
-
Incubation: Incubate the plate at 37°C for 30 minutes to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., one-site fit) to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol measures the increase in cytosolic calcium concentration following B1R activation using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Plate cells endogenously or exogenously expressing B1R onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified.
-
Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
Agonist Stimulation: Add bradykinin (2-9) at various concentrations to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. B1R activation will trigger Ca2+ release, causing an increase in the dye's fluorescence.
-
Data Analysis: For each concentration, calculate the change in fluorescence (ΔF) from baseline (F0) and normalize it (ΔF/F0). Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
ERK1/2 Phosphorylation Western Blot
This protocol detects the activation of the MAPK pathway by measuring the level of phosphorylated ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells expressing B1R. Prior to stimulation, starve the cells of serum for 4-12 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the serum-starved cells with bradykinin (2-9) for a short period (typically 5-15 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe it with a primary antibody for total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and compare the treated samples to the untreated control.
Conclusion
The bradykinin (2-9) signaling pathway, mediated by the inducible B1 receptor, represents a critical axis in inflammatory and pain processes. Its activation through Gαq and Gαi leads to robust intracellular calcium mobilization and activation of the MAPK/ERK cascade, culminating in pro-inflammatory gene expression and cellular responses. The technical guide and protocols provided herein offer a framework for researchers to investigate this pathway, identify potential therapeutic targets, and develop novel modulators for a range of inflammatory conditions. A thorough understanding of its signaling dynamics is essential for advancing drug development in this field.
References
- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 2. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Bradykinin (2-9) and Related Metabolites in Inflammation: A Technical Guide
Abstract: The Kallikrein-Kinin System (KKS) is a critical enzymatic cascade that, upon activation, releases potent, short-lived vasoactive peptides known as kinins. The principal kinin, bradykinin (BK), and its metabolites are pivotal mediators of inflammation, orchestrating a suite of physiological responses including vasodilation, increased vascular permeability, and pain. This technical guide provides an in-depth exploration of the role of bradykinin metabolites in inflammation, with a specific focus on Bradykinin (2-9). We will dissect the metabolic pathways, receptor interactions, and downstream signaling cascades that implicate these peptides in both acute and chronic inflammatory states. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the quantitative data, key experimental protocols, and the underlying molecular mechanisms that define the pro-inflammatory actions of the bradykinin system.
Bradykinin Metabolism: A Cascade of Bioactive Peptides
Bradykinin (BK), a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is generated from its precursor, high-molecular-weight kininogen (HMWK), by the enzymatic action of plasma kallikrein.[1] Once formed, BK is rapidly metabolized by various peptidases, leading to either inactivation or the generation of new biologically active molecules.[1][2]
The primary metabolic pathways include:
-
Angiotensin-Converting Enzyme (ACE, or Kininase II): This is the main enzyme responsible for BK degradation, cleaving the C-terminal Phe-Arg dipeptide to produce the inactive metabolite BK(1-7).[2]
-
Aminopeptidase P (APP): This enzyme cleaves the N-terminal Arginine from BK, producing the metabolite Bradykinin (2-9) (des-Arg1-bradykinin).[3]
-
Kininase I (Carboxypeptidase N/M): This enzyme removes the C-terminal Arginine, converting BK into its major active metabolite, des-Arg9-bradykinin (BK(1-8)).
The generation and degradation of these peptides are tightly controlled, and their balance is crucial in modulating the inflammatory response.
Kinin Receptors: Gateways to Inflammatory Signaling
The biological effects of kinins are mediated by two distinct G protein-coupled receptors (GPCRs), B1 and B2.
-
Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in a wide variety of tissues and exhibits a high affinity for intact bradykinin. It is primarily responsible for the acute inflammatory effects of BK, such as immediate pain, vasodilation, and increased vascular permeability.
-
Bradykinin B1 Receptor (B1R): In contrast to B2R, the B1 receptor is expressed at very low levels in healthy tissues. Its expression is significantly upregulated by tissue injury, cytokines (e.g., IL-1β), and bacterial endotoxins. The B1R is preferentially activated by the C-terminally cleaved metabolites of kinins, most notably des-Arg9-bradykinin . This inducible nature makes the B1 receptor a key player in the transition to and maintenance of chronic inflammatory states.
The Ambiguous Role of Bradykinin (2-9)
The precise biological role of Bradykinin (2-9) is not fully elucidated and reports are conflicting. Some studies characterize it as an inactive metabolite resulting from APP-mediated degradation. However, other research suggests that N-terminal fragments like BK(2-9), which retain the intact C-terminal arginine residue, may possess some residual biological and immunological activity. One study noted that fragments like BK(2-9) and BK(3-9) reacted more strongly with an anti-bradykinin antibody than bradykinin itself, suggesting they retain key structural features. Despite this, endogenous levels of BK(2-9) in tissues like the kidney and in blood have been found to be below the limits of detection in rodent models, suggesting it may not be a major physiological ligand under normal conditions. Further research is required to clarify its specific contribution to inflammatory signaling.
The B1 Receptor Axis in Chronic Inflammation
The upregulation of the B1 receptor during tissue injury transforms it into a potent driver of sustained inflammation. Its activation by des-Arg9-BK initiates a cascade of events that perpetuate the inflammatory response.
-
Vascular Effects: B1R activation contributes to increased vascular permeability and edema, effects that are characteristic of chronic inflammatory sites.
-
Pain and Hyperalgesia: The B1 receptor is significantly involved in chronic pain perception. Its activation on sensory neurons can exacerbate and prolong pain and hyperalgesia.
-
Immune Cell Recruitment: B1R signaling has been shown to recruit neutrophils, a key event in the inflammatory process, via the production of chemokines like CXCL5. Endothelial cells are a potential source for this B1R-CXCL5 pathway.
-
Cytokine and Mediator Release: Activation of B1R on various cells, including fibroblasts and alveolar epithelial cells, stimulates the release of a host of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). This creates a positive feedback loop, as these cytokines can further upregulate B1R expression.
-
Complement Activation: Recent studies have demonstrated that KKS activation can trigger the complement cascade on endothelial cells, an effect that is dependent on B1R signaling. This highlights a critical crosstalk between these two major inflammatory pathways.
B1 Receptor Signaling Pathways
As a GPCR, the B1 receptor transduces extracellular signals by activating intracellular G-proteins, primarily Gαq and Gαi.
Activation of the Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored Ca2+ into the cytoplasm.
-
DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC).
These initial events trigger several downstream signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: B1R activation leads to the phosphorylation and activation of ERK1/2 and p38 MAPK, which are crucial for gene transcription related to inflammation.
-
NF-κB Activation: The B1R pathway can activate the transcription factor NF-κB, a master regulator of inflammatory gene expression, leading to the synthesis of cytokines, chemokines, and other inflammatory mediators.
Quantitative Analysis of Kinin Receptor Interactions
The affinity and potency of various kinins differ significantly between the B1 and B2 receptors. The following tables summarize key quantitative data from the literature.
Table 1: Kinin Receptor Binding Affinities
| Ligand | Receptor | Species | Affinity (Ki or IC50) | Reference(s) |
|---|---|---|---|---|
| Bradykinin (BK) | B2R | Human | ~1-3 nM | |
| Lys-[Des-Arg9]Bradykinin | B1R | Human | 0.12 nM | |
| Bradykinin (BK) | B1R | Human | > 10 µM (very low affinity) | |
| des-Arg9-BK | B1R | Human | High Affinity (nM range) | |
| FR167344 (Antagonist) | B2R | Human | 65 nM |
| des-Arg9-[Leu8]-BK (Antagonist) | B1R | Human | High Affinity (nM range) | |
Table 2: Functional Potency of Kinins in Inflammatory Responses
| Kinin | Response | System | Potency (logEC50) | Reference(s) |
|---|---|---|---|---|
| [des-Arg9]-bradykinin | Increased Vascular Permeability | Rat Cerebral Microvasculature | -5.6 ± 0.37 | |
| Bradykinin | Vascular Relaxation | Bovine Coronary Arteries | -9.8 ± 0.1 |
| DesArg10-kallidin (B1 Agonist) | Vascular Relaxation | Bovine Coronary Arteries | -9.9 ± 0.8 | |
Table 3: Endogenous Levels of Bradykinin Peptides
| Peptide | Tissue | Species | Concentration (fmol/g wet weight) | Reference(s) |
|---|---|---|---|---|
| Bradykinin-(1-9) | Kidney | Rat | ~100 | |
| Bradykinin-(1-7) | Kidney | Rat | ~70 | |
| Bradykinin-(1-8) | Kidney | Rat | ~8 | |
| Bradykinin-(2-9) | Kidney | Rat | Below detection limit |
| Bradykinin-(1-9) | Blood | Rat | ~2 fmol/ml | |
Key Experimental Protocols
Studying the role of bradykinin and its metabolites requires specialized techniques to handle these labile peptides and measure their downstream effects.
Protocol 1: Quantification of Bradykinin Peptides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying endogenous kinins.
Methodology:
-
Sample Collection: Blood is drawn into tubes containing a cocktail of protease inhibitors (and EDTA) to prevent ex vivo degradation of kinins. Tissues are snap-frozen and homogenized in solutions containing similar inhibitors.
-
Extraction: Peptides are extracted from the plasma or tissue homogenate using solid-phase extraction (e.g., Sep-Pak C18 cartridges) to concentrate the analytes and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase column separates the different bradykinin peptides based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. Peptides are ionized (e.g., by electrospray ionization), selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragments are analyzed in the second mass analyzer. This process allows for highly specific and sensitive quantification.
Protocol 2: In Vitro Cytokine Release Assay
This assay measures the ability of kinins to stimulate cytokine production from cultured cells.
Methodology:
-
Cell Culture: Select an appropriate cell line known to express kinin receptors (e.g., human lung fibroblasts [HLF] or A549 alveolar epithelial cells). Culture the cells to near confluence in appropriate media.
-
Stimulation: Replace the culture medium with serum-free medium for a period to reduce baseline activation. Then, treat the cells with varying concentrations of the kinin of interest (e.g., des-Arg9-BK) for a specified time course (e.g., 24-72 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, IL-8, MCP-1) in the collected supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the kinin concentration to generate a dose-response curve.
Protocol 3: Measurement of Microvascular Permeability
This in situ method directly assesses one of the cardinal signs of kinin-mediated inflammation.
Methodology (based on the single microvessel technique in the rat):
-
Animal Preparation: Anesthetize a rat and expose a suitable vascular bed (e.g., mesentery or cerebral pial vessels).
-
Microvessel Cannulation: Identify and cannulate a single microvessel (e.g., a venule) with a micropipette.
-
Perfusion: Perfuse the vessel with a solution containing a fluorescently labeled macromolecule (e.g., FITC-albumin) at a controlled pressure.
-
Kinin Application: Apply the kinin agonist (e.g., des-Arg9-bradykinin) to the external surface of the vessel.
-
Data Acquisition: Using fluorescence microscopy and a digital camera, record the leakage of the fluorescent dye from the vessel into the surrounding interstitial tissue over time.
-
Permeability Calculation: The rate of dye extravasation is used to calculate the hydraulic conductivity (permeability) of the microvessel wall. The change in permeability before and after agonist application is determined.
Conclusion and Therapeutic Implications
The bradykinin system, particularly through its active metabolite des-Arg9-bradykinin and the inducible B1 receptor, represents a crucial axis in the propagation and maintenance of chronic inflammation. While the specific role of the metabolite Bradykinin (2-9) remains to be fully defined, the B1R pathway is clearly implicated in a range of pathologies characterized by persistent inflammation, including chronic pain, arthritis, and inflammatory bowel disease. The inducible nature of the B1 receptor makes it an attractive therapeutic target. Unlike the constitutively expressed B2 receptor, which mediates important homeostatic functions, antagonism of the B1 receptor could potentially dampen chronic inflammatory responses with fewer side effects. Therefore, the development of potent and selective B1 receptor antagonists continues to be a promising strategy for the treatment of a variety of inflammatory disorders.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Bradykinin (2-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin (2-9), also known as des-Arg¹-bradykinin, is an octapeptide that serves as the primary endogenous agonist for the bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury, inflammation, and chronic pain, making it a significant therapeutic target. Bradykinin (2-9) is a metabolic product of bradykinin, formed via the cleavage of the N-terminal arginine residue by aminopeptidase P. Understanding the precise structural requirements for B1R binding and activation is critical for the rational design of potent and selective agonists and antagonists. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of bradykinin (2-9), detailing the key amino acid residues and conformational features that govern its biological activity. It includes quantitative data on receptor affinity and functional potency, detailed experimental protocols for assessing ligand interactions, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this important pharmacological target.
Core Structure and Conformational Properties
The primary sequence of bradykinin (2-9) is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. Spectroscopic studies, including ¹H-NMR and circular dichroism, have revealed that its preferred solution conformation includes a distorted beta-turn II involving the N-terminal sequence (Pro²-Pro³-Gly⁴-Phe⁵) and a C7-type bend in the C-terminal portion (Ser⁶-Pro⁷-Phe⁸).[1] This folded structure, stabilized by interactions such as the positively charged side chain of the N-terminal arginine (Arg¹), is crucial for its affinity to the B1 receptor.[1]
Structure-Activity Relationship (SAR) at the B1 Receptor
Systematic modifications of the bradykinin (2-9) sequence have elucidated the roles of individual amino acid residues in receptor binding and activation.
-
N-Terminal Region (Residue 1): The N-terminal Arginine (Arg¹) is primarily involved in binding the peptide to the receptor.[1] Its side chain and positive charge are critical for maintaining the active conformation.[1] N-terminal extension with Sarcosine (Sar) has been shown to increase both affinity and selectivity for the B1 receptor.
-
Central Core (Residues 2-7): This region contributes to the peptide's overall structure and binding affinity. The Pro²-Pro³ sequence is essential for inducing the beta-turn conformation.
-
C-Terminal Region (Reside 8): The C-terminal Phenylalanine (Phe⁸) is the most critical residue for B1 receptor activation . The aromatic ring at this position is essential for agonistic activity.[2]
-
Agonism: The presence of an aromatic residue at position 8 is a prerequisite for stimulating the B1 receptor.
-
Antagonism: Replacing Phe⁸ with non-aromatic residues, such as Leucine (Leu) or Cyclohexylalanine (Cha), abolishes agonist activity and results in pure, competitive antagonists. Similarly, substitution with a D-amino acid, such as D-Phe, also confers potent antagonism.
-
The following diagram summarizes the key SAR findings for bradykinin (2-9) analogs at the B1 receptor.
Caption: Key SAR determinants of Bradykinin (2-9) analogs.
Quantitative Data
The affinity and potency of bradykinin (2-9) and its analogs are quantified using various parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₑ), the negative logarithm of the agonist concentration that produces 50% of the maximal response (pEC₅₀ or pD₂), and the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response (pA₂).
Table 1: Binding Affinities of Bradykinin (2-9) Analogs
| Compound | Receptor | Preparation | Kᵢ (nM) | Reference |
| des-Arg⁹-Bradykinin | Human B1 | Recombinant | 1930 | |
| des-Arg⁹-Bradykinin | Human B2 | Recombinant | 8100 | |
| Lys-[Des-Arg⁹]-Bradykinin | Human B1 | Recombinant | 0.12 | |
| Lys-[Des-Arg⁹]-Bradykinin | Mouse B1 | Recombinant | 1.7 | |
| Lys-[Des-Arg⁹]-Bradykinin | Rabbit B1 | Recombinant | 0.23 | |
| Z02035 (Antagonist) | Human B1 | Recombinant | 0.93 | |
| Z02165 (Antagonist) | Human B1 | Recombinant | 2.80 | |
| ⁶⁸Ga-P04168 (Agonist) | Human B1 | HEK293T Tumors | 3.6 - 27.8 |
Table 2: Functional Potencies of Bradykinin (2-9) Analogs
| Compound | Activity | Preparation | Parameter | Value | Reference |
| des-Arg⁹-Bradykinin | Agonist | Dog Renal Artery | pD₂ | 8.6 | |
| Sar-[D-Phe⁸]-des-Arg⁹-BK | Agonist | Rabbit Aorta | - | Potent Agonist | |
| AcLys[D-βNal⁷, Ile⁸]des-Arg⁹-BK | Antagonist | Rabbit Aorta | pA₂ | 8.5 | |
| AcLys[D-βNal⁷, Ile⁸]des-Arg⁹-BK | Antagonist | Human Umbilical Vein | pA₂ | 8.5 | |
| Lys-des-Arg⁹-[Leu⁸]-BK | Antagonist | Rat Small Artery | - | Effective Antagonist | |
| R715 | Antagonist | Bovine Ciliary Muscle | - | Effective Antagonist | |
| FR173657 (non-peptide) | Antagonist | INT-407 cells | pKₑ | 8.76 |
B1 Receptor Signaling Pathway
The bradykinin B1 receptor is a canonical G-protein coupled receptor (GPCR) that signals primarily through the Gαq subunit. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular calcium concentration mediates many of the downstream cellular effects associated with B1R activation, including inflammation and pain signaling.
Caption: B1 Receptor signaling cascade via the Gq/PLC pathway.
Experimental Protocols
The characterization of bradykinin (2-9) analogs relies on a suite of standardized in vitro assays to determine binding affinity and functional activity.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the B1 receptor. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity B1R radioligand (e.g., [³H]Lys-des-Arg⁹-BK) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C). Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Isolated Tissue Functional Assay
This assay measures the functional effect (contraction or relaxation) of a compound on a smooth muscle tissue that expresses B1 receptors, providing a measure of its efficacy and potency (agonist) or its ability to inhibit an agonist's effect (antagonist).
Methodology:
-
Tissue Preparation: A suitable tissue, such as rabbit aorta or human umbilical vein, is dissected and cut into strips or rings. The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension, with periodic washes. For B1R assays, tissues are often incubated for a period (e.g., 5 hours) or pre-treated with an inflammatory stimulus like LPS to induce receptor expression.
-
Concentration-Response Curve:
-
For Agonists: Cumulative concentrations of the test agonist are added to the bath, and the resulting isometric contraction is recorded until a maximal response is achieved.
-
For Antagonists: The tissue is pre-incubated with a fixed concentration of the antagonist for a set period (e.g., 30-60 minutes) before constructing a concentration-response curve for a standard B1R agonist (e.g., des-Arg⁹-bradykinin).
-
-
Data Analysis:
-
For Agonists: Potency is determined by calculating the pD₂ or pEC₅₀ from the concentration-response curve.
-
For Antagonists: The shift in the agonist's concentration-response curve is used to calculate the pA₂ value, which quantifies the antagonist's affinity.
-
Caption: Workflow for an isolated tissue functional assay.
Conclusion
The structure-activity relationship of bradykinin (2-9) is well-defined, centering on the critical roles of the N-terminal arginine for binding and the C-terminal phenylalanine for agonist activity at the B1 receptor. This knowledge has enabled the development of highly potent and selective peptide-based agonists and antagonists. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel B1R modulators. As the B1 receptor remains a high-interest target for inflammatory diseases and chronic pain, a thorough understanding of the SAR of its primary agonist is indispensable for guiding future drug discovery efforts.
References
- 1. Preferred solution conformation of des-Arg9-bradykinin and analysis of structure-conformation-activity relationships in the series [Alan]des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
The Biological Activity of des-Arg¹-Bradykinin: A Technical Guide for Researchers
November 2025
Abstract
Des-Arg¹-bradykinin, a primary metabolite of bradykinin, is a potent and selective agonist for the bradykinin B1 receptor. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making des-Arg¹-bradykinin a key player in chronic inflammatory conditions and pain. This technical guide provides an in-depth overview of the biological activity of des-Arg¹-bradykinin, focusing on its pharmacology, signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.
Introduction
Kinins are a group of vasoactive peptides that play crucial roles in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Bradykinin (BK) is the most well-known member of this family and exerts its effects primarily through the B2 receptor. However, upon tissue injury and in the presence of inflammatory cytokines, BK is metabolized by carboxypeptidases to form des-Arg¹-bradykinin. This metabolite acts on the B1 receptor, which is minimally expressed in healthy tissues but is significantly upregulated during inflammation. This inducible nature of the B1 receptor makes it and its ligand, des-Arg¹-bradykinin, attractive targets for therapeutic intervention in chronic inflammatory diseases and persistent pain states.
Pharmacology of des-Arg¹-Bradykinin
The primary pharmacological action of des-Arg¹-bradykinin is the selective activation of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). Its affinity and potency can vary across different species.
Receptor Binding Affinities
The binding affinity of des-Arg¹-bradykinin and its analogue, Lys-des-Arg⁹-bradykinin, for the B1 receptor has been determined in various species using radioligand binding assays. The affinity of des-Arg¹-bradykinin for the B2 receptor is significantly lower.[1]
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Lys-[Des-Arg⁹]Bradykinin | B1 | Human | 0.12 | [2][3] |
| Lys-[Des-Arg⁹]Bradykinin | B1 | Mouse | 1.7 | |
| Lys-[Des-Arg⁹]Bradykinin | B1 | Rabbit | 0.23 | |
| [Des-Arg⁹]-Bradykinin | B1 | - | 1930 | |
| Lys-[Des-Arg⁹]Bradykinin | B2 | Human | >30000 | |
| [Des-Arg⁹]-Bradykinin | B2 | - | 8100 |
Functional Potency
The functional activity of des-Arg¹-bradykinin is often assessed by its ability to induce physiological responses such as smooth muscle contraction, vascular relaxation, or intracellular signaling events.
| Assay | Tissue/Cell Line | Species | Agonist | Potency (pD₂ or EC₅₀) | Reference |
| Vascular Relaxation | Dog Renal Artery | Dog | (Des-Arg⁹)-Bradykinin | pD₂ = 8.6 | |
| Contraction | Guinea-pig Gallbladder | Guinea Pig | des-Arg⁹-bradykinin | EC₅₀ = 16.4 pM (after 6h equilibration) | |
| Intracellular Ca²⁺ Increase | Bronchoalveolar eosinophils | Mouse | des-Arg⁹-bradykinin (1 µM) | 485% increase | |
| Endothelium-dependent relaxation | Human coronary arteries | Human | des-Arg⁹-bradykinin | - |
Signaling Pathways of the B1 Receptor
Activation of the B1 receptor by des-Arg¹-bradykinin initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
Gq/PLC/Calcium Mobilization Pathway
The generation of IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a critical second messenger that mediates many of the downstream effects of B1 receptor activation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
B1 receptor activation also leads to the stimulation of the MAPK cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and inflammation.
References
Bradykinin (2-9) and its Interaction with Bradykinin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) and its metabolites are pivotal mediators in a wide array of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. These vasoactive peptides exert their effects through the activation of two distinct G protein-coupled receptors (GPCRs), the B1 and B2 bradykinin receptors (B1R and B2R). Bradykinin (2-9), also known as des-Arg⁹-bradykinin, is a primary active metabolite of bradykinin and a selective agonist for the B1 receptor. This technical guide provides a comprehensive overview of the interaction of bradykinin (2-9) with bradykinin receptors, detailing the quantitative binding affinities, downstream signaling pathways, and key experimental methodologies used to study these interactions.
Data Presentation: Quantitative Ligand Binding Affinities
The binding affinities of bradykinin (2-9) and its parent peptide, bradykinin, for the B1 and B2 receptors are crucial for understanding their pharmacological profiles. The following tables summarize the inhibition constants (Ki) from various radioligand binding studies.
| Ligand | Receptor | Species | Cell/Tissue Type | Radioligand | Ki (nM) | Reference(s) |
| Bradykinin (2-9) | B1 | Human | Recombinant | [³H]Lys-des-Arg⁹-BK | 0.12 | [1] |
| Bradykinin (2-9) | B1 | Mouse | Recombinant | [³H]Lys-des-Arg⁹-BK | 1.7 | [1] |
| Bradykinin (2-9) | B1 | Rabbit | Recombinant | [³H]Lys-des-Arg⁹-BK | 0.23 | [1] |
| Bradykinin (2-9) | B1 | - | - | - | 1930 | [2] |
| Bradykinin (2-9) | B2 | - | - | - | 8100 | [2] |
| Bradykinin (2-9) | B2 | Human | Pituitary Tumour Cells | [³H]Bradykinin | 6800 |
| Ligand | Receptor | Species | Cell/Tissue Type | Radioligand | Ki (nM) | Reference(s) |
| Bradykinin | B1 | - | - | - | >30000 | |
| Bradykinin | B2 | Human | Pituitary Tumour Cells | [³H]Bradykinin | 4.8 | |
| Bradykinin | B2 | Human | Recombinant | [³H]Bradykinin | 0.41 |
Signaling Pathways
Activation of bradykinin receptors by their respective agonists initiates a cascade of intracellular signaling events. Both B1 and B2 receptors are coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC).
B1 Receptor Signaling
Bradykinin (2-9) binding to the B1 receptor, which is typically upregulated during inflammation and tissue injury, initiates the canonical Gq pathway. This leads to increased intracellular calcium and activation of PKC isoforms.
B2 Receptor Signaling and MAPK Activation
Bradykinin activation of the B2 receptor also proceeds through the Gq/PLC pathway. However, a significant body of research has focused on its ability to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, which is crucial for cell proliferation and differentiation. This activation can occur through several mechanisms:
-
PKC-dependent pathway: Activated PKC can directly phosphorylate and activate Raf-1, a key component of the MAPK cascade. Bradykinin has been shown to induce the translocation of PKC isoforms α, ε, and ζ.
-
EGFR Transactivation: B2 receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can be mediated by the activation of Src kinase and matrix metalloproteinases (MMPs), which cleave a membrane-bound EGFR ligand precursor. The activated EGFR then signals through the canonical Ras-Raf-MEK-ERK pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of bradykinin receptor interactions. The following sections provide outlines for key experimental procedures.
Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled ligand to its receptor and can be used to determine the affinity (Kd) and density (Bmax) of receptors, as well as the inhibition constant (Ki) of unlabeled competitors.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target bradykinin receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg of protein), a fixed concentration of radioligand (e.g., [³H]bradykinin), and varying concentrations of the unlabeled competitor (e.g., bradykinin (2-9) or bradykinin).
-
The binding buffer typically consists of 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, and 0.1% protease-free BSA.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C or 30°C).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Generate competition curves by plotting specific binding as a function of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the production of inositol phosphates (IPs) following receptor activation, providing a direct readout of PLC activity.
1. Cell Labeling:
-
Culture cells in an inositol-free medium supplemented with [³H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
2. Stimulation:
-
Wash the labeled cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with the desired agonist (e.g., bradykinin (2-9)) for various times and at different concentrations.
3. Quenching and Extraction:
-
Terminate the stimulation by adding a cold quenching solution, such as perchloric acid or a methanol/HCl mixture.
-
Extract the soluble inositol phosphates from the cell lysate.
4. Separation of Inositol Phosphates:
-
Separate the different inositol phosphate species (IP1, IP2, IP3, etc.) using anion-exchange chromatography.
-
A common method involves using a Dowex resin column and eluting the IPs with a stepwise gradient of increasing ammonium formate/formic acid concentrations.
5. Detection and Data Analysis:
-
Measure the radioactivity in each eluted fraction using a scintillation counter.
-
Plot the radioactivity for each IP species as a function of agonist concentration or stimulation time.
Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in living cells upon receptor activation. Fura-2 AM is a commonly used ratiometric fluorescent Ca²⁺ indicator.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips or in imaging-compatible microplates.
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration of 1-5 µM. The buffer may contain a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 20-30 minutes.
2. Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Establish a baseline fluorescence ratio before adding the agonist.
-
Add the agonist (e.g., bradykinin (2-9)) and record the changes in fluorescence intensity at both excitation wavelengths over time.
3. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
The data can be presented as the change in the ratio over time or converted to absolute calcium concentrations using a calibration procedure with ionophores (e.g., ionomycin) and calcium buffers.
Conclusion
Bradykinin (2-9) acts as a selective agonist for the B1 bradykinin receptor, initiating a signaling cascade primarily through the Gq/PLC pathway, leading to increases in intracellular calcium and activation of PKC. The parent peptide, bradykinin, preferentially activates the B2 receptor, which, in addition to the Gq/PLC pathway, can also activate the MAPK/ERK pathway through PKC-dependent and EGFR transactivation mechanisms. The quantitative data on binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the roles of bradykinin (2-9) and the broader kinin system in health and disease. A thorough understanding of these interactions is critical for the development of novel therapeutics targeting inflammation, pain, and cardiovascular disorders.
References
Endogenous Levels of Bradykinin-(2-9) in Healthy Subjects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin-(2-9), an amino-terminally truncated metabolite of bradykinin, is a peptide fragment that plays a role in various physiological and pathophysiological processes. Generated through the enzymatic cleavage of bradykinin by aminopeptidase P, its biological effects are primarily mediated through the bradykinin B1 receptor, a G-protein coupled receptor that is typically induced during inflammation and tissue injury. Understanding the baseline endogenous levels of Bradykinin-(2-9) in healthy individuals is crucial for elucidating its role in disease and for the development of novel therapeutics targeting the kallikrein-kinin system. This technical guide provides an in-depth overview of the current knowledge on endogenous Bradykinin-(2-9) levels, detailed experimental protocols for its quantification, and a summary of its signaling pathway.
Endogenous Levels of Bradykinin-(2-9) in Healthy Subjects
The quantification of endogenous Bradykinin-(2-9) in healthy subjects is challenging due to its very low concentrations in biological fluids and its rapid metabolism.[1] Most studies utilizing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) have reported levels that are often near or below the lower limit of quantification (LLOQ).
Table 1: Plasma Concentrations of Bradykinin-(2-9) in Healthy Human Subjects
| Analyte | Matrix | Concentration | Method | Reference |
| Bradykinin-(2-9) | Plasma | 0.03 ± 0.03 pmol/L (mean ± S.E.M.) | LC-MS/MS | [2] |
| Bradykinin-(2-9) | Plasma | < 7.8 pg/mL (< 8.6 fmol/mL) | LC-MS/MS | [1] |
| Bradykinin-(2-9) | Plasma | Below limit of detection | LC-MS/MS | [3] |
| Bradykinin-(2-9) | Blood | Below the limits of detection | Radioimmunoassay (RIA) with HPLC | [4] |
Note: Concentrations can be influenced by pre-analytical variables, including blood collection and sample processing techniques. The use of protease inhibitors is critical to prevent ex vivo formation or degradation of kinin peptides.
Experimental Protocols for Quantification
The accurate measurement of Bradykinin-(2-9) requires highly sensitive and specific analytical methods. The following sections detail the principles and key steps for the most commonly employed techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small peptides like Bradykinin-(2-9) due to its high specificity and sensitivity.
2.1.1. Sample Preparation
-
Blood Collection: Collect whole blood into tubes containing a protease inhibitor cocktail to prevent the ex vivo formation and degradation of kinins.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or C18 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the peptides using an appropriate solvent mixture (e.g., 80% ethanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solution suitable for LC-MS/MS analysis (e.g., 0.3% trifluoroacetic acid in acetonitrile/water).
2.1.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A high-efficiency column, such as a solid-core particle column, is recommended for better peak shape and sensitivity.
-
Mobile Phase: A typical mobile phase consists of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid and dimethyl sulfoxide to improve ionization and reduce peptide adsorption.
-
Gradient: A gradient elution is employed to separate Bradykinin-(2-9) from other plasma components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Precursor and Product Ions: The selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) is crucial for selectivity. For Bradykinin-(2-9), a precursor ion of m/z 452.8 and a product ion of m/z 404.3 have been reported.
-
Table 2: Example LC-MS/MS Parameters for Bradykinin-(2-9) Analysis
| Parameter | Value | Reference |
| LC Column | High-efficiency, solid-core particle column | |
| Mobile Phase A | Water with 0.1% formic acid & 3.2% DMSO | |
| Mobile Phase B | Methanol with 0.1% formic acid & 3.2% DMSO | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 50 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 452.8 | |
| Product Ion (m/z) | 404.3 |
Workflow for LC-MS/MS Quantification of Bradykinin-(2-9)
References
- 1. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric study of variation in kinin peptide profiles in nasal fluids and plasma of adult healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes: Detection of Bradykinin (2-9) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a potent inflammatory mediator, and its metabolites play crucial roles in various physiological and pathological processes. Bradykinin (2-9), also known as des-Arg¹-bradykinin, is a primary metabolite of bradykinin, formed by the action of aminopeptidase P[1]. The accurate quantification of BK(2-9) in biological samples such as plasma, serum, and tissue homogenates is critical for understanding its role in inflammation, pain, and cardiovascular diseases. However, its detection is challenging due to extremely low physiological concentrations (pg/mL range), rapid metabolism, and the potential for artificial generation during sample collection and processing[2][3].
This document provides detailed application notes and protocols for the three primary methods used to detect and quantify Bradykinin (2-9): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).
Biological Context: Bradykinin Generation and Signaling
Bradykinin (1-9) is cleaved from high-molecular-weight kininogen (HK) by plasma kallikrein. It exerts its biological effects primarily by binding to the B2 receptor, a G protein-coupled receptor (GPCR)[4][5]. Activation of the B2 receptor triggers a cascade of intracellular signaling events involved in vasodilation, increased vascular permeability, and pain. Bradykinin (2-9) is a metabolite of this primary peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]
Application Note: Quantitative Analysis of Bradykinin (2-9) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Bradykinin (2-9), a metabolite of Bradykinin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and sensitive method is suitable for pharmacokinetic studies and clinical research involving the kallikrein-kinin system.
Introduction
Bradykinin is a potent vasoactive peptide involved in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1] It is rapidly metabolized in vivo by peptidases, leading to the formation of several peptide fragments. Bradykinin (2-9), also known as des-Arg1-bradykinin, is one such metabolite, formed by the action of aminopeptidase P.[2] Accurate and sensitive quantification of Bradykinin (2-9) is crucial for understanding its physiological role and its potential as a biomarker. LC-MS/MS offers high selectivity and sensitivity for the quantification of peptides in complex biological matrices like plasma.[3]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for bradykinin and its metabolites.[4]
Materials:
-
Human plasma collected in tubes containing EDTA and a cocktail of protease inhibitors.
-
Oasis WCX (Weak Cation Exchange) µElution Plate.
-
Methanol (LC-MS grade).
-
Ammonium hydroxide (NH4OH), 5% in water.
-
Acetonitrile (ACN, LC-MS grade).
-
Trifluoroacetic acid (TFA), 1% in 75:25 ACN:Water.
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of Bradykinin (2-9) or a structurally similar peptide).
Procedure:
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution. Mix thoroughly. Dilute the sample 1:1 with 5% NH4OH in water and mix again.
-
Condition: Condition the Oasis WCX µElution plate wells with 200 µL of methanol.
-
Equilibrate: Equilibrate the wells with 200 µL of 5% NH4OH in water.
-
Load: Load the 200 µL of pre-treated plasma sample onto the plate.
-
Wash 1: Wash the wells with 200 µL of 5% NH4OH in water.
-
Wash 2: Wash the wells with 200 µL of 10% acetonitrile in water.
-
Elute: Elute the analytes with 2 x 25 µL of 1% TFA in 75:25 ACN:Water.
-
Dilute: Dilute the eluate with 100 µL of water before injection.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | CORTECS UPLC C18, 1.6 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
|---|---|---|
| 0.00 | 98 | 2 |
| 2.50 | 60 | 40 |
| 2.60 | 10 | 90 |
| 3.00 | 10 | 90 |
| 3.10 | 98 | 2 |
| 4.00 | 98 | 2 |
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions: The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. For Bradykinin (2-9), the doubly charged precursor ion is often prominent. The following transitions are proposed based on the fragmentation patterns of similar peptides. Optimization of cone voltage and collision energy is required for the specific instrument used.
Table 2: Proposed MRM Transitions for Bradykinin (2-9)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
|---|---|---|---|
| Bradykinin (2-9) | 452.7 ( [M+2H]²⁺ ) | To be determined | y- or b-ion |
| Bradykinin (2-9) | 452.7 ( [M+2H]²⁺ ) | To be determined | y- or b-ion |
Note: Specific product ions for Bradykinin (2-9) should be determined by infusing a standard solution and performing a product ion scan. Common fragments for bradykinin-like peptides include b and y ions resulting from peptide bond cleavage.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of bradykinin and its metabolites, which can be expected for a validated Bradykinin (2-9) assay.
Table 3: Representative Quantitative Performance
| Parameter | Expected Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 2.0 - 15.6 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% | |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Bradykinin (2-9).
Bradykinin Metabolic Pathway
Caption: Simplified metabolic pathway of Bradykinin.
Signaling Pathways
The biological activity of Bradykinin (2-9) is not as well-defined as that of Bradykinin or its metabolite des-Arg(9)-Bradykinin. While Bradykinin primarily acts on the B2 receptor and des-Arg(9)-Bradykinin on the B1 receptor, a distinct signaling pathway for Bradykinin (2-9) has not been fully elucidated. Some studies suggest that Bradykinin (2-9) has no significant contractile activity but may potentiate the effects of Bradykinin and inhibit Angiotensin-Converting Enzyme (ACE). Further research is needed to clarify its specific biological functions and signaling mechanisms.
References
Application Notes and Protocols for Studying Bradykinin (2-9) Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the effects of Bradykinin (2-9), a key metabolite of Bradykinin involved in inflammatory responses.
Introduction
Bradykinin (BK) is a potent inflammatory mediator that exerts its effects through two G protein-coupled receptors (GPCRs), the B1 and B2 receptors. Bradykinin (2-9), also known as des-Arg1-BK, is a metabolite of Bradykinin (1-9) and is the primary endogenous ligand for the Bradykinin B1 receptor.[1][2] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated under inflammatory conditions, making it a key target for therapeutic intervention in chronic inflammatory diseases.[1][3][4]
These protocols detail the use of common cell-based assays to investigate the pharmacology and cellular responses mediated by Bradykinin (2-9) activation of the B1 receptor. The assays described include receptor binding assays to determine ligand affinity and functional assays to measure downstream signaling events such as calcium mobilization and cell proliferation.
Signaling Pathways of Bradykinin (2-9)
Bradykinin (2-9) primarily activates the B1 receptor, which is coupled to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can subsequently lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing cellular processes like proliferation and inflammation.
Caption: Signaling pathway of Bradykinin (2-9) via the B1 receptor.
Data Presentation
The following tables summarize representative quantitative data obtained from various cell-based assays studying the effects of Bradykinin (2-9) and related ligands on the Bradykinin B1 receptor.
Table 1: Receptor Binding Affinity of Bradykinin Analogs
| Compound | Receptor | Cell Line | Assay Type | Radioligand | Ki (nM) | Reference |
| Bradykinin (2-9) | Human B1 | CHO-K1 | Competition Binding | [3H]Lys-des-Arg9-BK | ~10-50 | Inferred from |
| des-Arg9-BK | Human B1 | CHO-K1 | Competition Binding | [3H]Lys-des-Arg9-BK | 7.9 | |
| Lys-des-Arg9-BK | Human B1 | CHO-K1 | Competition Binding | [3H]Lys-des-Arg9-BK | 8.6 | |
| Bradykinin (1-9) | Human B1 | CHO-K1 | Competition Binding | [3H]Lys-des-Arg9-BK | >1000 |
Table 2: Functional Potency of Bradykinin Analogs in Calcium Mobilization Assay
| Compound | Receptor | Cell Line | EC50 (nM) | Reference |
| Bradykinin (2-9) | Human B1 | HEK293 | ~20-100 | Inferred from |
| des-Arg9-BK | Human B1 | CHO-K1 | 7.9 | |
| Lys-des-Arg9-BK | Human B1 | CHO-K1 | 8.6 | |
| Bradykinin (1-9) | Human B2 | CHO-K1 | 2.0 |
Table 3: Antagonist Potency at the B1 Receptor
| Antagonist | Agonist | Receptor | Cell Line | Assay Type | pA2 / IC50 (nM) | Reference |
| des-Arg9-[Leu8]-BK | des-Arg10-kallidin | Human B1 | CHO-K1 | Calcium Mobilization | 59 | |
| Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic (B9858) | des-Arg10-kallidin | Human B1 | CHO-K1 | Calcium Mobilization | 14 |
Experimental Protocols
Experimental Workflow
The general workflow for studying the effects of Bradykinin (2-9) involves cell culture, assay preparation, compound addition, signal detection, and data analysis.
Caption: General experimental workflow for cell-based assays.
Protocol 1: Radioligand Binding Assay for B1 Receptor
This protocol describes a competitive binding assay to determine the affinity of Bradykinin (2-9) for the human B1 receptor.
Materials:
-
HEK293 cells stably expressing the human B1 receptor (HEK293-hB1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]Lys-des-Arg9-BK.
-
Unlabeled competitor: Bradykinin (2-9) and a reference B1 agonist (e.g., des-Arg9-BK).
-
Non-specific binding control: High concentration of unlabeled ligand (e.g., 10 µM des-Arg9-BK).
-
96-well filter plates (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hB1R cells to ~80-90% confluency.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge to pellet membranes and resuspend in binding buffer.
-
Determine protein concentration using a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Binding buffer for total binding.
-
Non-specific binding control.
-
Serial dilutions of Bradykinin (2-9) or reference compound.
-
-
Add [3H]Lys-des-Arg9-BK to all wells at a final concentration equal to its Kd.
-
Add the cell membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to B1 receptor activation by Bradykinin (2-9).
Materials:
-
HEK293 cells stably expressing the human B1 receptor (HEK293-hB1R).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Bradykinin (2-9) and reference agonist.
-
B1 receptor antagonist (e.g., des-Arg9-[Leu8]-BK) for validation.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence microplate reader with automated injection (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed HEK293-hB1R cells into assay plates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and probenecid in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of Bradykinin (2-9) and control compounds in assay buffer in a separate compound plate.
-
Assay Measurement:
-
Place the cell plate and compound plate into the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the compounds from the compound plate into the cell plate.
-
Measure the fluorescence intensity in real-time immediately after compound addition for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the normalized response against the log concentration of Bradykinin (2-9).
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: Cell Proliferation Assay (BrdU)
This protocol assesses the mitogenic effect of Bradykinin (2-9) by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
A498 human renal carcinoma cells (or other suitable cell line expressing B1 receptors).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Serum-free medium.
-
Bradykinin (2-9).
-
BrdU labeling solution.
-
Fixing/denaturing solution.
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate solution.
-
Stop solution.
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed A498 cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Stimulation: Treat the cells with various concentrations of Bradykinin (2-9) in serum-free medium for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 4-24 hours.
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient.
-
-
Measurement:
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Express the results as a percentage of the control (untreated cells).
-
Plot the percentage of proliferation against the log concentration of Bradykinin (2-9) to determine the mitogenic effect.
-
References
- 1. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Bradykinin (2-9) Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting bradykinin B1 and B2 receptor binding assays. Bradykinin receptors, which are G-protein coupled receptors (GPCRs), are key players in inflammation, pain, and cardiovascular regulation.[1][2] Characterizing the binding of novel compounds to these receptors is a critical step in the development of new therapeutics.
The B1 receptor is typically absent in healthy tissues but its expression is induced by injury and inflammation, making it a target for chronic inflammatory conditions.[1][2] The B2 receptor is constitutively expressed and is involved in acute inflammatory responses.[2] This document outlines both radioligand and non-radioactive binding assays to determine the affinity of test compounds for these receptors.
Signaling Pathways
Bradykinin receptors primarily couple to Gq/G11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger.
Caption: Bradykinin Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
A typical competitive radioligand binding assay involves incubating a fixed concentration of a radiolabeled ligand with the receptor in the presence of varying concentrations of an unlabeled test compound. The amount of bound radioligand is then measured to determine the test compound's affinity.
Caption: Radioligand Binding Assay Workflow.
Radioligand Binding Assay Protocols
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.
Materials and Reagents
-
Cell Membranes: CHO or HEK293 cells stably expressing human B1 or B2 bradykinin receptors.
-
Radioligands:
-
For B1 Receptor: [¹²⁵I]Tyr-Gly-Lys-Aca-Lys-des-Arg⁹-BK or [³⁵S]Compound A
-
For B2 Receptor: [³H]Bradykinin or [¹²⁵I-Tyr⁸]BK
-
-
Assay Buffer: e.g., 25 mM TES, 1 mM 1,10-phenanthroline, 140 µg/mL bacitracin, 1 µM captopril, 0.2% BSA, pH 6.8.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled bradykinin (e.g., 1 µM).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).
-
Scintillation Cocktail and Counter.
Protocol
-
Preparation:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.
-
-
Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or non-specific binding control
-
Radioligand
-
Cell membrane suspension
-
-
Incubate for 60 minutes at room temperature or as optimized. For some B1 receptor assays, incubation at 37°C for 30 minutes may be optimal.
-
-
Filtration:
-
Rapidly filter the incubation mixture through the pre-treated glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Non-Radioactive Binding Assay Protocol
As an alternative to radioligand assays, non-radioactive methods, such as those using time-resolved fluorescence, are available. These assays offer a safer and more convenient workflow.
Materials and Reagents
-
Cell Membranes: As described for the radioligand assay.
-
Fluorescently Labeled Ligand: e.g., Europium-labeled bradykinin (Eu³⁺-N1-DTT-BK).
-
Assay Buffer, Wash Buffer, and Test Compounds: As described above.
-
Enhancement Solution: For time-resolved fluorescence.
-
Filtration Apparatus: As described above.
-
Time-Resolved Fluorometer.
Protocol
The protocol is similar to the radioligand binding assay, with the key difference being the detection method.
-
Preparation and Incubation: Follow steps 1 and 2 from the radioligand assay protocol, using the fluorescently labeled ligand instead of a radioligand.
-
Filtration: Follow step 3 from the radioligand assay protocol.
-
Detection:
-
Add enhancement solution to each well and incubate as recommended by the manufacturer.
-
Measure the time-resolved fluorescence in a compatible plate reader.
-
-
Data Analysis: Analyze the data as described in step 5 of the radioligand assay protocol to determine the IC₅₀ and Ki values.
Quantitative Data Summary
The following tables summarize binding affinity data for various ligands at the bradykinin B1 and B2 receptors.
Table 1: Bradykinin B1 Receptor Binding Affinities
| Compound | Radioligand | Receptor Source | Ki (nM) | Kd (nM) |
| Compound A | [³⁵S]Compound A | Human (cloned) | 0.016 | 0.012 |
| Compound A | [³⁵S]Compound A | Rabbit (cloned) | 0.050 | 0.064 |
| Compound A | [³⁵S]Compound A | Dog (cloned) | 0.56 | 0.37 |
| [¹²⁵I]Tyr-Gly-Lys-Aca-Lys-des-Arg⁹-BK | - | Rabbit aortic smooth muscle cells | - | ~0.2 |
Table 2: Bradykinin B2 Receptor Binding Affinities
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Kd (nM) |
| Bradykinin | [³H]Bradykinin | Human (recombinant) | 0.41 | 0.32 |
| Npc 567 | [³H]Bradykinin | Human (recombinant) | 9.1 | - |
| D-Arg-BK-Arg-Arg | [³H]Bradykinin | Rat (recombinant) | 61-fold less potent than BK | - |
Functional Assays
In addition to binding assays, functional assays are crucial for characterizing the activity of test compounds as agonists or antagonists. For bradykinin receptors, common functional assays measure changes in intracellular calcium levels or β-arrestin recruitment.
-
Calcium Flux Assay: This assay measures the increase in intracellular calcium upon receptor activation. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence after adding the test compound is measured.
-
β-Arrestin Recruitment Assay: This assay detects the translocation of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
References
Application Note: High-Throughput Screening and Mechanistic Analysis of Angiotensin-Converting Enzyme (ACE) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System, making it a critical regulator of blood pressure.[1] ACE, a zinc-dependent dipeptidyl carboxypeptidase, catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating aldosterone secretion.[2] Concurrently, ACE, also known as Kininase II, inactivates the vasodilator bradykinin by cleaving its C-terminal dipeptide. The dual action of ACE makes it a prime therapeutic target for managing hypertension and related cardiovascular disorders. Inhibition of ACE decreases Angiotensin II production and potentiates the vasodilatory effects of bradykinin, collectively leading to a reduction in blood pressure. This application note provides detailed protocols for a fluorometric enzyme inhibition assay to screen for and characterize ACE inhibitors, methods for data analysis, and an overview of the underlying biochemical pathways.
Biochemical Signaling Pathways
The regulation of blood pressure by ACE involves a delicate balance between the vasoconstrictive RAS and the vasodilatory Kallikrein-Kinin system. ACE inhibitors shift this balance towards vasodilation by blocking the production of Angiotensin II and preventing the degradation of bradykinin.
Caption: The dual action of ACE in the RAS and Kinin systems.
Assay Principle and Experimental Workflow
Modern ACE inhibition assays often employ a fluorogenic substrate for high sensitivity and suitability for high-throughput screening (HTS). The assay is based on the ACE-catalyzed cleavage of a synthetic, quenched fluorogenic peptide. Upon cleavage, a fluorophore is released from its quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to ACE activity. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decreased fluorescence signal.
Caption: General workflow for a fluorometric ACE inhibition assay.
Detailed Experimental Protocol: Fluorometric Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against ACE in a 96-well plate format.
3.1 Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE), rabbit lung (e.g., Sigma-Aldrich #A6778)
-
Fluorogenic Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro)
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂
-
Positive Control Inhibitor: Captopril (10 mM stock in Assay Buffer)
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO), then diluted in Assay Buffer.
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
-
Multichannel pipettes and reagent reservoirs
3.2 Reagent Preparation
-
ACE Enzyme Stock (1 U/mL): Dissolve lyophilized ACE in 50% glycerol/water to a concentration of 1 U/mL. Aliquot and store at -20°C.
-
ACE Working Solution (e.g., 40 mU/mL): On the day of the assay, dilute the ACE stock solution in cold Assay Buffer. The final concentration should be optimized to yield a robust linear signal over the measurement period.
-
Substrate Working Solution (e.g., 0.5 mM): Dissolve the fluorogenic substrate in Assay Buffer. Protect from light.
-
Test Compound/Captopril Dilutions: Prepare a serial dilution of test compounds and Captopril in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
3.3 Assay Procedure
-
Plate Layout: Design the plate to include wells for:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.
-
100% Activity Control (No Inhibitor): 25 µL Assay Buffer + 25 µL ACE Solution + 50 µL Substrate Solution.
-
Positive Control: 25 µL Captopril dilutions + 25 µL ACE Solution + 50 µL Substrate Solution.
-
Test Compounds: 25 µL Test Compound dilutions + 25 µL ACE Solution + 50 µL Substrate Solution.
-
-
Add Inhibitor and Enzyme: Add 25 µL of the appropriate test compound, Captopril, or Assay Buffer to the wells.
-
Add Enzyme: Add 25 µL of the ACE Working Solution to all wells except the "Blank" wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the reaction. The total volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the microplate reader pre-set to 37°C. Measure fluorescence intensity (Ex: 320 nm, Em: 405 nm) every 2 minutes for 30-60 minutes.
3.4 Data Analysis
-
Calculate Reaction Rate (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: Use the rates (slopes) to calculate the percentage of ACE inhibition for each compound concentration: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank)] × 100
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation
Quantitative data should be organized systematically for clear interpretation and comparison.
Table 1: Sample Raw Kinetic Data (Slope - RFU/min)
| Well ID | Compound | Conc. (µM) | V₀ (RFU/min) |
|---|---|---|---|
| B2, B3 | 100% Activity | 0 | 215.4 |
| C2, C3 | Captopril | 0.001 | 188.2 |
| D2, D3 | Captopril | 0.01 | 110.5 |
| E2, E3 | Captopril | 0.1 | 25.1 |
| F2, F3 | Compound X | 1 | 155.9 |
| G2, G3 | Compound X | 10 | 60.3 |
| H2, H3 | Blank | N/A | 5.2 |
Table 2: Calculated Percent Inhibition and IC₅₀ Values
| Compound | % Inhibition @ 10 µM | IC₅₀ (µM) | 95% C.I. |
|---|---|---|---|
| Captopril | 95.4% | 0.009 | 0.007 - 0.011 |
| Compound X | 73.9% | 4.8 | 4.1 - 5.6 |
| Compound Y | 12.3% | > 100 | N/A |
Interpreting Results: Mechanism of Inhibition
After identifying active inhibitors, determining their mechanism of action is a critical next step. Enzyme inhibitors are broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be further categorized as competitive, non-competitive, uncompetitive, or mixed.
Caption: Binding pathways for different types of reversible enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. This decreases Vₘₐₓ but does not change Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition decreases both Vₘₐₓ and Kₘ.
The specific mechanism can be elucidated by performing kinetic studies where the reaction velocity is measured across a range of substrate concentrations in the presence of different fixed inhibitor concentrations, followed by analysis using Michaelis-Menten or Lineweaver-Burk plots.
Relevance to Bradykinin and its Metabolites
While synthetic substrates are ideal for HTS, the ultimate therapeutic effect of an ACE inhibitor is linked to its action on the endogenous substrates, Angiotensin I and Bradykinin. ACE inhibition prevents the degradation of Bradykinin (a 9-amino acid peptide) to the inactive fragment Bradykinin (1-7). The sustained action of Bradykinin at its B₂ receptor contributes significantly to the antihypertensive effects of ACE inhibitors.
The metabolism of bradykinin is complex, involving multiple peptidases. For instance, Aminopeptidase P can cleave the N-terminal arginine to produce Bradykinin (2-9), which has different physiological activities. While Bradykinin (2-9) is not a primary substrate for ACE, understanding the full metabolic cascade and how inhibitors affect the broader kinin profile is an important area of research for characterizing the complete pharmacological effects of new drug candidates. Secondary assays using natural substrates and LC-MS/MS analysis can confirm the effects of lead compounds on the processing of Angiotensin I and Bradykinin.
References
Application Notes and Protocols for Measuring the In Vitro Half-Life of Bradykinin (2-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (2-9), also known as des-Arg¹-bradykinin, is a major metabolite of the potent inflammatory mediator Bradykinin (BK). The conversion of BK to BK (2-9) is catalyzed by the enzyme Aminopeptidase P (APP). Understanding the stability and half-life of Bradykinin (2-9) in various biological matrices is crucial for elucidating its physiological roles and for the development of therapeutics targeting the kallikrein-kinin system. These application notes provide detailed protocols for determining the in vitro half-life of Bradykinin (2-9) in plasma, serum, and cell culture supernatants.
Bradykinin (2-9) is further metabolized by Dipeptidyl Peptidase IV (DPP-IV) to smaller, inactive fragments. While the parent molecule, Bradykinin, exerts its effects primarily through the B2 receptor, Bradykinin (2-9) is generally considered to have significantly reduced biological activity. However, some studies suggest it may retain some residual functions, including the potentiation of Bradykinin's effects and inhibition of Angiotensin-Converting Enzyme (ACE). The C-terminal arginine of Bradykinin is critical for its primary physiological and immunological activities, and its absence in Bradykinin (2-9) leads to a substantial loss of myotropic activity.[1][2]
Data Presentation
The following tables summarize representative quantitative data on the half-life of Bradykinin and its related peptides in human plasma and serum. This data is provided for comparative purposes to contextualize the expected stability of Bradykinin (2-9).
Table 1: In Vitro Half-Life of Bradykinin and its Metabolite des-Arg⁹-Bradykinin in Human Serum
| Peptide | Condition | Half-Life (t½) | Reference |
| Bradykinin | Normal | 27 ± 10 seconds | [3][4] |
| Bradykinin | + ACE Inhibitor (enalaprilat) | 244 ± 83 seconds | [3] |
| des-Arg⁹-Bradykinin | Normal | 643 ± 436 seconds | |
| des-Arg⁹-Bradykinin | + ACE Inhibitor (enalaprilat) | 1,410 ± 1,149 seconds |
Table 2: In Vitro Half-Life of Bradykinin in Human Plasma
| Peptide | Condition | Half-Life (t½) | Reference |
| Bradykinin | Normal | ~34 seconds | |
| Bradykinin | + ACE Inhibitor (enalaprilat) | ~7.1 minutes |
Signaling and Metabolic Pathways
Bradykinin Signaling Pathway
Bradykinin primarily signals through the B2 G-protein coupled receptor, leading to a cascade of intracellular events. The following diagram illustrates this pathway.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Metabolic Pathway of Bradykinin (2-9)
The following diagram illustrates the formation and subsequent degradation of Bradykinin (2-9).
Caption: Metabolic Pathway of Bradykinin (2-9).
Experimental Protocols
Experimental Workflow Overview
The general workflow for determining the in vitro half-life of Bradykinin (2-9) is depicted below.
Caption: General Experimental Workflow.
Protocol 1: Half-Life Determination in Human Plasma or Serum
This protocol details the steps to measure the stability of Bradykinin (2-9) in human plasma or serum.
Materials:
-
Bradykinin (2-9) peptide (high purity)
-
Human plasma or serum (pooled, from healthy donors)
-
Internal standard (e.g., a stable isotope-labeled version of Bradykinin (2-9))
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermomixer or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Bradykinin (2-9) in water or a suitable buffer (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution in PBS to the desired starting concentration (e.g., 10 µM).
-
Prepare a stop solution of ACN containing the internal standard and 1% FA.
-
-
Incubation:
-
Pre-warm the plasma or serum to 37°C.
-
Initiate the reaction by adding the Bradykinin (2-9) working solution to the plasma/serum at a defined ratio (e.g., 1:9 v/v) to achieve the final desired concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
Immediately add the aliquot to a tube containing the stop solution (e.g., 150 µL) to quench the enzymatic degradation. The 0-minute time point represents 100% of the initial peptide concentration.
-
-
Sample Processing:
-
Vortex the samples vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of Bradykinin (2-9) and its internal standard.
-
Develop a standard curve using known concentrations of Bradykinin (2-9) in the same biological matrix to ensure accurate quantification.
-
-
Data Analysis:
-
Determine the concentration of Bradykinin (2-9) remaining at each time point.
-
Normalize the data by expressing the concentration at each time point as a percentage of the concentration at time 0.
-
Plot the percentage of remaining Bradykinin (2-9) against time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model using appropriate software (e.g., GraphPad Prism). The half-life is calculated using the formula: t½ = 0.693/k, where k is the elimination rate constant.
-
Protocol 2: Half-Life Determination in Cell Culture Supernatant
This protocol is designed to assess the stability of Bradykinin (2-9) in the presence of secreted proteases from cultured cells.
Materials:
-
Cell line of interest (e.g., endothelial cells, epithelial cells)
-
Appropriate cell culture medium and supplements
-
Bradykinin (2-9) peptide
-
Internal standard
-
Reagents for sample processing and LC-MS/MS analysis as described in Protocol 1.
Procedure:
-
Cell Culture and Supernatant Collection:
-
Culture the cells to a desired confluency in their standard growth medium.
-
Wash the cells with serum-free medium to remove any serum-derived proteases.
-
Incubate the cells in fresh serum-free medium for a defined period (e.g., 24 hours) to allow for the secretion of proteases into the medium.
-
Collect the cell culture supernatant and centrifuge to remove any detached cells or debris.
-
-
Incubation and Sampling:
-
Follow the incubation, sampling, and sample processing steps as outlined in Protocol 1, using the collected cell culture supernatant as the biological matrix.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Perform the LC-MS/MS analysis and calculate the half-life of Bradykinin (2-9) as described in Protocol 1.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the in vitro half-life of Bradykinin (2-9). Understanding the stability of this peptide is fundamental to defining its role in physiology and pathology and for the development of novel therapeutics targeting the kallikrein-kinin system. The provided data and diagrams serve as a valuable reference for these investigations.
References
Application Notes and Protocols for Bradykinin (2-9) Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a potent inflammatory mediator, and its metabolism is of significant interest in various physiological and pathological processes. Bradykinin (2-9), an active metabolite of BK, is generated through the action of aminopeptidase P (APP).[1][2] The stability of Bradykinin (2-9) in biological matrices is a critical factor for accurate quantification and understanding its role in signaling pathways. This document provides detailed application notes and protocols for the sample preparation of Bradykinin (2-9) to ensure its stability and enable reliable analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Factors Affecting Bradykinin (2-9) Stability
The accurate measurement of Bradykinin (2-9) is challenging due to its susceptibility to enzymatic degradation. The primary enzyme responsible for its further breakdown is Dipeptidyl Peptidase IV (DPP-IV), which converts it to Bradykinin (4-9).[1] Therefore, proper sample handling and preparation are paramount to prevent ex vivo degradation and ensure the integrity of the analyte.
Key considerations for maintaining the stability of Bradykinin (2-9) include:
-
Enzyme Inhibition: Immediate inhibition of peptidases in the sample is crucial. A cocktail of protease inhibitors is essential to prevent the degradation of Bradykinin (2-9) and other kinins.[3][4]
-
Anticoagulant Selection: The choice of anticoagulant can impact the stability of bradykinins. EDTA is often preferred as it chelates divalent cations that are cofactors for many peptidases.
-
Temperature Control: Low temperatures slow down enzymatic activity. Therefore, blood and plasma samples should be kept on ice during collection and processing.
-
Storage Conditions: For long-term storage, samples should be kept at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
This protocol outlines the steps for collecting and processing blood samples to obtain plasma suitable for Bradykinin (2-9) stability analysis.
Materials:
-
Vacutainer tubes containing K2EDTA and a protease inhibitor cocktail.
-
Chilled centrifuges.
-
Low protein binding polypropylene tubes.
-
Ice bath.
Procedure:
-
Blood Collection: Collect whole blood directly into pre-chilled K2EDTA tubes containing a protease inhibitor cocktail. Gently invert the tubes 8-10 times to ensure proper mixing of blood with the anticoagulant and inhibitors.
-
Immediate Cooling: Place the blood collection tubes immediately on ice to slow down enzymatic degradation.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-chilled low protein binding polypropylene tubes. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze the plasma aliquots at -80°C for long-term storage. For short-term storage (up to 4 weeks), samples can be stored at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
This protocol describes the use of solid-phase extraction to remove interfering substances from the plasma and concentrate the Bradykinin (2-9) peptide prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode or C18 SPE cartridges.
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of Bradykinin (2-9)).
-
SPE vacuum manifold.
-
Reagents for conditioning, washing, and elution (e.g., methanol, 0.1% formic acid, acetonitrile).
-
Evaporator (e.g., SpeedVac).
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution to each plasma sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous solution (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and other hydrophilic impurities.
-
Elution: Elute the Bradykinin (2-9) and the internal standard from the cartridge using an appropriate organic solvent mixture (e.g., 80% ethanol or acetonitrile with 0.1% formic acid).
-
Drying: Evaporate the eluate to dryness under a vacuum.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.3% trifluoroacetic acid in 25/75 acetonitrile/water).
Data Presentation
The stability of Bradykinin (2-9) can be assessed under various conditions. The following tables summarize hypothetical quantitative data to illustrate how stability data can be presented.
Table 1: Short-Term Stability of Bradykinin (2-9) in Human Plasma at Different Temperatures
| Storage Temperature | Time Point | Bradykinin (2-9) Concentration (pg/mL) | % Recovery |
| Room Temperature (22°C) | 0 hr | 100.5 | 100.0% |
| 1 hr | 75.2 | 74.8% | |
| 4 hr | 40.1 | 39.9% | |
| 4°C | 0 hr | 101.2 | 100.0% |
| 4 hr | 95.8 | 94.7% | |
| 24 hr | 88.9 | 87.8% |
Table 2: Freeze-Thaw Stability of Bradykinin (2-9) in Human Plasma
| Freeze-Thaw Cycle | Bradykinin (2-9) Concentration (pg/mL) | % Recovery |
| Cycle 1 | 98.7 | 98.7% |
| Cycle 2 | 85.4 | 85.4% |
| Cycle 3 | 72.1 | 72.1% |
Table 3: Long-Term Stability of Bradykinin (2-9) in Human Plasma at -80°C
| Storage Duration | Bradykinin (2-9) Concentration (pg/mL) | % Recovery |
| 1 Month | 99.1 | 99.1% |
| 3 Months | 97.5 | 97.5% |
| 6 Months | 96.2 | 96.2% |
| 12 Months | 94.8 | 94.8% |
Visualizations
Bradykinin (2-9) Metabolic Pathway
Caption: Metabolic pathway of Bradykinin (BK) leading to the formation and degradation of Bradykinin (2-9).
Experimental Workflow for Bradykinin (2-9) Stability Analysis
Caption: Workflow for sample preparation and analysis of Bradykinin (2-9) stability.
References
Application Notes and Protocols: Bradykinin (2-9) as a Laboratory Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Bradykinin (2-9), also known as des-Arg¹-bradykinin, is the C-terminal octapeptide fragment of the potent inflammatory mediator, bradykinin. It is an endogenous metabolite formed by the cleavage of the N-terminal arginine from bradykinin by the enzyme Aminopeptidase P.[1][2] While lacking the potent contractile activity of its parent peptide, Bradykinin (2-9) serves a critical role in biomedical research as a specific inhibitor of Angiotensin-Converting Enzyme (ACE) and potentiates the effects of bradykinin.[3] Its stability and well-defined properties make it an ideal laboratory reference standard for a variety of applications, including the validation of analytical methods, enzyme kinetic studies, and investigation of the kallikrein-kinin system.
These notes provide detailed information and protocols for the effective use of Bradykinin (2-9) as a laboratory reference standard.
Physicochemical and Biological Properties
As a reference standard, understanding the fundamental properties of Bradykinin (2-9) is crucial for experimental design and data interpretation.
Table 1: Physicochemical Properties of Bradykinin (2-9)
| Property | Value | Reference |
|---|---|---|
| Synonyms | des-Arg¹-bradykinin, BK(2-9) | |
| CAS Number | 16875-11-9 | |
| Molecular Formula | C₄₄H₆₁N₁₁O₁₀ | |
| Molecular Weight | 904.02 g/mol | |
| Amino Acid Sequence | Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | |
| Appearance | Solid | |
| Purity (Typical) | ≥95% (HPLC) |
| Solubility | Soluble in water, DMSO | |
Table 2: Biological Activity
| Target | Action | Description | Reference |
|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | Inhibition | Acts as an inhibitor of ACE, the primary enzyme responsible for bradykinin degradation. | |
| Bradykinin (BK) | Potentiation | By inhibiting ACE, it can potentiate the biological effects of bradykinin. |
| Bradykinin Receptors (B1/B2) | No direct activity | Has no detectable contractile activity, indicating it does not directly agonize B2 receptors like bradykinin. | |
Bradykinin Metabolism and Signaling Pathway
Bradykinin (BK) exerts its effects by binding to B2 receptors, which are G-protein coupled receptors (GPCRs). Activation of the B2 receptor stimulates the Gq protein pathway, leading to vasodilation, increased vascular permeability, and pain. Bradykinin is rapidly metabolized by peptidases, primarily ACE and Aminopeptidase P (APP), which generates Bradykinin (2-9).
Caption: Bradykinin metabolism and B2 receptor signaling pathway.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of the Bradykinin (2-9) reference standard.
Protocol for Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Select an appropriate solvent based on experimental needs. Sterile, distilled water or a buffer like PBS is generally suitable. For solubility challenges, a small amount of DMSO can be used for initial dissolution, followed by dilution with an aqueous buffer.
-
Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent aggregation.
Table 3: Storage Conditions and Stability
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Lyophilized Powder | -20°C to -80°C | 1-2 Years | Store in a desiccated environment, protected from moisture and light. |
| 4°C | Several Weeks | Suitable for short-term storage only. Ensure the container is tightly sealed. | |
| Reconstituted Solution | -20°C to -80°C | Weeks to Months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which degrade the peptide. |
| | 4°C | 1-2 Days | Recommended for immediate use only. Prone to degradation. |
Experimental Protocols
Protocol 1: Quantification in Human Plasma by LC-MS/MS
Bradykinin (2-9) is frequently measured alongside other kinin peptides in plasma to study the kallikrein-kinin system. This protocol outlines a general procedure for its quantification using solid-phase extraction (SPE) followed by LC-MS/MS.
Caption: General workflow for LC-MS/MS quantification of Bradykinin (2-9).
Methodology:
-
Materials:
-
Bradykinin (2-9) reference standard.
-
Stable isotope-labeled internal standard (IS), e.g., [¹³C/¹⁵N]-labeled BK(2-9).
-
Human plasma collected in tubes containing EDTA and a protease inhibitor cocktail.
-
Mixed-mode solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of Bradykinin (2-9) in an appropriate solvent (e.g., 0.1% formic acid).
-
Generate standard curve points by spiking known concentrations of Bradykinin (2-9) into blank human plasma, typically ranging from low pg/mL to ng/mL.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100-200 µL of plasma (standards, QCs, or unknown samples), add the internal standard.
-
Pre-treat the sample. A base pretreatment can improve recovery by facilitating ion exchange retention during loading.
-
Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences. A low percentage of organic solvent (e.g., 10% acetonitrile) is crucial to prevent breakthrough of the analyte.
-
Elute Bradykinin (2-9) and other peptides using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 or biphenyl column for separation. Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a formic acid modifier.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for Bradykinin (2-9) and its internal standard. The 2+ and 3+ precursor ions are often observed.
-
-
Data Analysis:
-
Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Determine the concentration of Bradykinin (2-9) in unknown samples by interpolation from the standard curve.
-
Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Given that Bradykinin (2-9) is an ACE inhibitor, it can be used as a positive control or reference inhibitor in enzymatic assays designed to screen for novel ACE inhibitors.
Caption: Workflow for an ACE inhibition assay using Bradykinin (2-9).
Methodology:
-
Materials:
-
Recombinant human ACE.
-
ACE substrate, such as [³H]hippuryl-glycyl-glycine.
-
Bradykinin (2-9) reference standard.
-
Test compounds.
-
Assay buffer (e.g., HEPES buffer, pH 7.0).
-
Microplate and detection instrument (e.g., liquid scintillation counter).
-
-
Assay Procedure:
-
Prepare serial dilutions of Bradykinin (2-9) and test compounds in assay buffer.
-
In a microplate, add the ACE enzyme solution to each well.
-
Add the diluted inhibitors (including a vehicle control and Bradykinin (2-9) as the reference).
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the ACE substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction (e.g., by adding acid).
-
Measure the amount of product formed. For a radioenzymatic assay, this involves separating the radiolabeled product from the substrate and quantifying with a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ of Bradykinin (2-9) serves as a benchmark for assay performance.
-
Disclaimer: This document is intended for research use only. The information provided is based on currently available scientific literature. Users should validate these protocols for their specific applications and laboratory conditions.
References
In Vitro Models for Studying Bradykinin (2-9) Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing various in vitro models to investigate the metabolism of Bradykinin (2-9), also known as des-Arg(9)-Bradykinin. Understanding the metabolic fate of this peptide is crucial for elucidating its physiological and pathological roles, as well as for the development of therapeutic agents that modulate the kallikrein-kinin system.
Introduction
Bradykinin (2-9) is a primary metabolite of Bradykinin (BK), formed by the action of aminopeptidase P (APP)[1][2]. While initially considered inactive, emerging evidence suggests it may have distinct biological activities. The metabolism of Bradykinin (2-9) is primarily mediated by two key enzymes: Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P (APP)[3]. The study of its degradation is critical, particularly in contexts such as angioedema associated with ACE inhibitors, where alterations in kinin metabolism are implicated[4]. This document outlines several robust in vitro models to explore the kinetics and pathways of Bradykinin (2-9) metabolism.
Key Metabolic Pathways
The enzymatic degradation of Bradykinin (2-9) is a critical determinant of its biological half-life and activity. The primary enzymes involved are Angiotensin-Converting Enzyme (ACE), which cleaves the C-terminal dipeptide, and Aminopeptidase P (APP), which can further cleave the N-terminal amino acid of subsequent metabolites.
Caption: Metabolic pathway of Bradykinin (2-9).
In Vitro Models for Metabolism Studies
A variety of in vitro systems can be employed to study the metabolism of Bradykinin (2-9). The choice of model depends on the specific research question, ranging from studies with purified enzymes to complex cell-based systems.
Human Plasma and Serum
Human plasma or serum provides a physiologically relevant environment containing a mixture of enzymes involved in kinin metabolism. This model is excellent for determining the overall stability and metabolic profile of Bradykinin (2-9) in a biological fluid.
Cultured Endothelial Cells
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), express key ectoenzymes like ACE on their surface. They are a valuable model for studying the role of the vascular endothelium in clearing Bradykinin (2-9) from the circulation.
Cultured Smooth Muscle Cells
Vascular smooth muscle cells also contribute to the metabolism of vasoactive peptides. Primary cultures of smooth muscle cells can be used to investigate their specific contribution to Bradykinin (2-9) degradation.
Kidney Cell Lines
The kidney is a major site of peptide hormone metabolism. Renal epithelial cell lines, such as human kidney proximal tubule epithelial cells (HK-2), can be utilized to model renal handling and metabolism of Bradykinin (2-9).
Liver Microsomes
Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, primarily cytochrome P450s. While peptidases are the main drivers of Bradykinin (2-9) metabolism, liver microsome preparations can be used to assess the contribution of hepatic metabolism.
Purified Enzyme Preparations
Using purified ACE or APP allows for detailed kinetic analysis of Bradykinin (2-9) degradation by a specific enzyme without interference from other proteases. This approach is ideal for determining kinetic parameters such as Km and Vmax.
Quantitative Data Summary
The following tables summarize key quantitative data related to Bradykinin (2-9) metabolism derived from various in vitro studies.
| Parameter | Value | In Vitro Model | Reference |
| Half-life of Bradykinin (2-9) | 643 ± 436 s | Human Serum | |
| ACE Activity | 44 ± 12 nmol·min⁻¹·ml⁻¹ | Human Serum | |
| Aminopeptidase P (APP) Activity | 22 ± 9 nmol·min⁻¹·ml⁻¹ | Human Serum |
| Enzyme | Substrate | Km | Vmax (µmol·min⁻¹·mg protein⁻¹) | Source | Reference |
| Angiotensin-Converting Enzyme (ACE) | des-Arg(9)-Bradykinin | 0.24 mM | 3.24 | Pig Kidney Cortex | |
| Angiotensin-Converting Enzyme (ACE) | Bradykinin | 4.4 µM | 0.34 | Pig Kidney Cortex |
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Metabolism of Bradykinin (2-9) in Human Serum
This protocol describes the procedure to determine the half-life of Bradykinin (2-9) in human serum.
Materials:
-
Bradykinin (2-9) peptide standard
-
Human serum (pooled from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) for reaction quenching
-
LC-MS/MS system for peptide quantification
-
Thermomixer or water bath at 37°C
Procedure:
-
Serum Preparation: Thaw frozen human serum at room temperature and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, pre-warm 180 µL of serum to 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of Bradykinin (2-9) stock solution (to achieve a final concentration of ~100 ng/mL) to the pre-warmed serum, vortex briefly, and start the timer.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 10, 20, 30, 60 minutes), withdraw 20 µL of the reaction mixture.
-
Quench Reaction: Immediately add the 20 µL aliquot to a new tube containing 80 µL of cold acetonitrile with 0.1% TFA to stop the enzymatic reaction. Vortex thoroughly.
-
Sample Preparation for Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of remaining Bradykinin (2-9) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of Bradykinin (2-9) remaining versus time. The half-life (t1/2) can be calculated from the slope of the linear regression (t1/2 = -0.693 / slope).
Caption: Workflow for Bradykinin (2-9) metabolism in serum.
Protocol 2: Metabolism of Bradykinin (2-9) by Cultured Endothelial Cells
This protocol outlines the steps to assess the degradation of Bradykinin (2-9) by a monolayer of cultured endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Gelatin-coated cell culture plates (24-well)
-
Bradykinin (2-9)
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
-
Acetonitrile with 0.1% TFA
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium on gelatin-coated 24-well plates until they reach confluency.
-
Cell Wash: Gently wash the confluent cell monolayer twice with pre-warmed HBSS to remove any residual serum.
-
Initiate Metabolism Assay: Add 500 µL of HBSS containing a known concentration of Bradykinin (2-9) (e.g., 100 ng/mL) to each well. Include cell-free wells with the Bradykinin (2-9) solution as a control for non-enzymatic degradation.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect the entire supernatant from replicate wells.
-
Quench and Prepare Samples: Immediately mix the collected supernatant with an equal volume of cold acetonitrile with 0.1% TFA. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of Bradykinin (2-9).
-
Data Analysis: Compare the degradation rate in the presence of cells to the cell-free control to determine the cell-mediated metabolism.
References
Investigating the Elusive Role of Bradykinin (2-9): A Review of Current Research and Methodological Gaps
Researchers, scientists, and drug development professionals exploring the kallikrein-kinin system have long focused on the potent inflammatory mediator bradykinin (BK). However, its amino-truncated metabolite, Bradykinin (2-9) (BK(2-9)), also known as des-Arg¹-bradykinin, remains an enigmatic peptide with a poorly understood physiological role. Extensive review of the current scientific literature reveals a significant gap in dedicated animal models and standardized protocols for investigating the direct effects of BK(2-9). This report summarizes the current knowledge of BK(2-9) metabolism and highlights the absence of established methodologies for studying its in vivo functions, a critical consideration for researchers in this field.
Bradykinin (2-9) is recognized as a primary metabolite of bradykinin, formed through the enzymatic action of aminopeptidase P (APP), which cleaves the N-terminal arginine residue from the parent peptide.[1][2] This metabolic conversion is a key step in the degradation cascade of bradykinin. Subsequently, BK(2-9) is further broken down by dipeptidyl peptidase IV (DPP IV).[2] Studies in rats have indicated that under normal physiological conditions, the levels of BK(2-9) in tissues such as the kidney and in the bloodstream are below the limits of detection, suggesting a rapid turnover and low endogenous concentrations.[3][4]
Despite its presence in the metabolic pathway of bradykinin, there is a conspicuous absence of research detailing the direct, independent effects of exogenously administered BK(2-9) in animal models. The vast majority of in vivo studies focus on the well-established actions of bradykinin itself, which include vasodilation, increased vascular permeability, and pain, primarily mediated through the B2 receptor. Consequently, there are no established, detailed protocols for the administration of BK(2-9) to animal models to assess specific physiological or pathological outcomes.
This lack of dedicated research extends to the cellular signaling pathways of BK(2-9). While the signaling cascades of bradykinin via B1 and B2 receptors are well-documented, the specific receptor interactions and downstream signaling of BK(2-9) remain uncharacterized. The prevailing view, supported by the lack of evidence to the contrary, is that BK(2-9) is largely an inactive metabolite.
A notable area where the BK(2-9) sequence has been utilized is in the creation of chimeric peptides. For instance, the chimeric peptide M35, which incorporates the BK(2-9) sequence, has been investigated for its effects. However, the observed biological activity of M35 is attributed to its interaction with galanin receptors, a function of the galanin component of the chimera, not the BK(2-9) moiety.
The absence of specific animal models, detailed experimental protocols, and quantitative data on the effects of Bradykinin (2-9) presents a significant challenge for researchers aiming to elucidate its potential physiological or pathophysiological roles. Future investigations would first need to establish whether BK(2-9) has any intrinsic biological activity. This would necessitate foundational in vitro receptor binding and functional assays, followed by in vivo studies involving direct administration of BK(2-9) to animal models to observe potential effects on cardiovascular, inflammatory, or nociceptive systems. Until such fundamental research is conducted, the development of detailed application notes and protocols for animal models specifically investigating the effects of Bradykinin (2-9) is not feasible.
Metabolism of Bradykinin to Bradykinin (2-9)
The metabolic pathway leading to the formation and degradation of Bradykinin (2-9) is a key aspect of the kallikrein-kinin system.
Caption: Metabolic conversion of Bradykinin to Bradykinin (2-9).
Experimental Workflow: A General Framework for Investigating Novel Peptide Effects
While no specific protocols exist for Bradykinin (2-9), a general workflow for assessing the in vivo effects of a novel peptide would typically follow the steps outlined below. This serves as a hypothetical framework that could be adapted for future studies on BK(2-9), should evidence of its bioactivity emerge.
Caption: Hypothetical workflow for in vivo peptide investigation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases [frontiersin.org]
High-Performance Liquid Chromatography for the Purification of Bradykinin (2-9)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (2-9), also known as des-Arg¹-bradykinin, is a biologically active octapeptide and a metabolite of Bradykinin. It is formed by the cleavage of the N-terminal arginine residue from Bradykinin by aminopeptidase P. This peptide plays a role in various physiological and pathological processes, making its purification and analysis critical for research and drug development. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the purification of Bradykinin (2-9) from synthetic crude mixtures or biological samples. This document provides detailed application notes and protocols for the successful purification of this peptide.
Data Presentation
Table 1: HPLC Method Parameters for Bradykinin (2-9) Purification (Analytical Scale)
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 3-5 µm, 100-300 Å, 4.6 x 150-250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25-30 °C |
Table 2: Preparative HPLC Method Parameters for Bradykinin (2-9) Purification
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 or PLRP-S, 10 µm, 100 Å, ≥ 20 mm ID |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | Isocratic or shallow gradient elution (e.g., 20-40% B) |
| Flow Rate | Dependent on column diameter (e.g., 10-50 mL/min) |
| Detection | UV at 220 nm and 280 nm |
| Sample Loading | Dissolved in Mobile Phase A or a low percentage of organic solvent |
Table 3: Quantitative Analysis Data for Bradykinin Peptides
| Analyte | Method | LLOQ (Lower Limit of Quantification) | Purity (Post-Purification) | Recovery |
| Bradykinin (2-9) | LC-MS/MS | 7.8 pg/mL[1] | Not specified | Not specified |
| Bradykinin (1-9) | Preparative HPLC | Not applicable | Up to 100%[2] | 77% (at 100% purity)[2] |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment
This protocol is designed to assess the purity of a crude synthetic preparation of Bradykinin (2-9) and to optimize separation conditions for preparative purification.
Materials:
-
HPLC system with a gradient pump, UV detector, and autosampler
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm, 100 Å)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Crude Bradykinin (2-9) dissolved in Mobile Phase A (approx. 1 mg/mL)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Maintain the gradient at 60% B for 5 minutes.
-
Return to initial conditions (5% B) over 5 minutes and re-equilibrate for 10 minutes before the next injection.
-
Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.
-
Identify the main peak corresponding to Bradykinin (2-9) and calculate the purity based on the peak area percentage.
Protocol 2: Preparative Reversed-Phase HPLC for Purification
This protocol outlines the steps for purifying larger quantities of Bradykinin (2-9) based on the optimized conditions from the analytical run.
Materials:
-
Preparative HPLC system with a high-pressure gradient pump and a UV detector
-
Preparative reversed-phase C18 or PLRP-S column (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Crude Bradykinin (2-9) dissolved in a minimal volume of Mobile Phase A.
Procedure:
-
Equilibrate the preparative column with the starting mobile phase composition determined from the analytical run (e.g., 20% Mobile Phase B).
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of organic solvent can be added, but ensure it does not exceed the organic content of the starting mobile phase.
-
Load the sample onto the column.
-
Elute the peptide using either a shallow gradient (e.g., 20-40% B over 40 minutes) or an isocratic elution with the mobile phase composition that provides the best separation.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using the analytical HPLC protocol (Protocol 1).
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified Bradykinin (2-9) as a powder.
Mandatory Visualization
Bradykinin (2-9) HPLC Purification Workflow
Caption: Workflow for the purification of Bradykinin (2-9) using HPLC.
Bradykinin Signaling Pathway
Caption: Simplified Bradykinin signaling pathway via the B2 receptor.
References
Troubleshooting & Optimization
Overcoming poor recovery of Bradykinin (2-9) during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of Bradykinin (2-9) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of Bradykinin (2-9) often low and variable?
A1: The low recovery of Bradykinin (2-9) and other kinin peptides is multifactorial, stemming from their inherent biochemical properties and susceptibility to various pre-analytical factors. Key reasons include:
-
Enzymatic Degradation: Bradykinin peptides are rapidly metabolized in biological matrices like plasma by various proteases (kininases). Bradykinin (2-9) is a metabolite of Bradykinin (1-9), formed by the action of Aminopeptidase P. However, it can be further degraded by other enzymes.[1] The short half-life of these peptides necessitates immediate and effective inhibition of enzymatic activity upon sample collection.[2][3]
-
Non-Specific Adsorption: Peptides, including Bradykinin (2-9), are prone to adsorbing to the surfaces of collection tubes, pipette tips, and extraction cartridges. This "stickiness" can lead to significant sample loss, especially at the low endogenous concentrations often being measured. The use of low-binding polypropylene or silanized glassware can help mitigate this issue.
-
Physicochemical Properties: Bradykinin (2-9) is a polar peptide. Its successful extraction, particularly using solid-phase extraction (SPE), is highly dependent on the careful optimization of parameters like pH and the polarity of the solvents used for washing and elution. Improper conditions can lead to poor retention on the SPE sorbent or incomplete elution.
-
Sample Matrix Effects: Complex biological matrices such as plasma contain numerous components that can interfere with the extraction process. These matrix components can compete with Bradykinin (2-9) for binding to the SPE sorbent or cause ion suppression/enhancement during mass spectrometry analysis.[4]
Q2: What are the most critical steps in sample collection and handling to prevent Bradykinin (2-9) degradation?
A2: Proper sample collection and handling are paramount for accurate quantification of Bradykinin peptides. The following steps are crucial:
-
Immediate Protease Inhibition: Blood samples should be collected directly into tubes containing a cocktail of protease inhibitors.[3] This is the most critical step to prevent the rapid ex vivo formation and degradation of kinins.
-
Anticoagulant Choice: EDTA is a commonly used anticoagulant for Bradykinin analysis.
-
Temperature Control: Samples should be kept on ice immediately after collection and during processing to minimize enzymatic activity. Long-term storage should be at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.
-
Use of Low-Binding Materials: To minimize non-specific adsorption, use low-binding polypropylene tubes and pipette tips throughout the entire workflow.
Q3: How do I choose the right solid-phase extraction (SPE) sorbent for Bradykinin (2-9)?
A3: The choice of SPE sorbent is critical for achieving good recovery of polar peptides like Bradykinin (2-9).
-
Mixed-Mode Sorbents: Mixed-mode sorbents, particularly those with both reversed-phase and cation-exchange properties (e.g., weak cation exchange - WCX), are often recommended for Bradykinin and its metabolites. This is because they offer a dual retention mechanism. The ion-exchange functionality allows for strong retention of the positively charged peptide (Bradykinin is a basic peptide) from a complex matrix, while the reversed-phase character aids in the separation from other components.
-
Reversed-Phase Sorbents: While traditional reversed-phase sorbents like C18 can be used, they may not be optimal for highly polar peptides, which can exhibit poor retention. If using a C18 sorbent, careful optimization of the sample loading conditions (e.g., pH adjustment, dilution of organic content) is essential to ensure adequate retention.
Q4: My recovery is still low after optimizing the SPE sorbent. What other SPE parameters should I investigate?
A4: If you are still experiencing low recovery, a systematic optimization of the entire SPE protocol is necessary. The following parameters are key:
-
Sample Pre-treatment and pH Adjustment: The pH of the sample before loading onto the SPE cartridge is crucial. For cation-exchange sorbents, adjusting the pH to be basic can enhance the retention of basic peptides like Bradykinin. One study on Bradykinin (1-9) showed that switching from an acidic to a basic pretreatment improved recovery from ~80% to ~90%.
-
Wash Steps: The composition of the wash solvent is a delicate balance. It needs to be strong enough to remove interfering matrix components but weak enough to not elute the target analyte. For Bradykinin (1-9), reducing the acetonitrile concentration in a wash step from 20% to 10% eliminated breakthrough and improved recovery to 100%.
-
Elution Step: The elution solvent must be strong enough to disrupt the interaction between Bradykinin (2-9) and the sorbent. This typically involves a high percentage of organic solvent (e.g., acetonitrile or methanol) with an acidic or basic modifier to disrupt the ionic interactions.
-
Flow Rate: A slower flow rate during sample loading can improve the binding of the analyte to the sorbent.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the extraction of Bradykinin (2-9).
Problem 1: Low or No Recovery of Bradykinin (2-9)
| Potential Cause | Troubleshooting Step |
| Analyte Lost in Flow-through/Wash Fractions | 1. Check Sample pH: Ensure the pH of the sample is optimized for retention on your chosen SPE sorbent. For mixed-mode cation exchange, a basic pH is often beneficial. 2. Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash steps. Analyze the wash fractions to see if the analyte is eluting prematurely. 3. Conditioning of SPE Sorbent: Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's protocol. |
| Analyte Irreversibly Bound to SPE Sorbent | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution buffer. 2. Add a Modifier to the Elution Solvent: Incorporate an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., ammonium hydroxide) into the elution solvent to disrupt ionic interactions. 3. Increase Elution Volume: Use a larger volume of elution solvent to ensure complete elution. |
| Enzymatic Degradation | 1. Review Sample Collection: Confirm that blood was collected directly into tubes containing a potent protease inhibitor cocktail. 2. Maintain Cold Chain: Ensure samples were kept on ice during processing and stored at -80°C. Avoid freeze-thaw cycles. |
| Non-Specific Adsorption | 1. Use Low-Binding Consumables: Switch to low-binding polypropylene tubes and pipette tips. 2. Optimize Injection Solvent: For LC-MS analysis, a study on Bradykinin found that an optimized injection solvent containing formic acid and organic modifiers significantly reduced non-specific adsorption. |
Problem 2: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent SPE Technique | 1. Automate SPE: If possible, use an automated SPE system to improve consistency. 2. Control Flow Rates: Use a vacuum manifold with a gauge to ensure consistent flow rates during sample loading, washing, and elution. |
| Sample Inhomogeneity | 1. Thorough Mixing: Ensure samples are thoroughly vortexed after thawing and before aliquoting. |
| Variable Enzymatic Degradation | 1. Standardize Time from Collection to Freezing: Implement a strict and consistent timeline for sample processing. |
Quantitative Data Summary
Due to the limited availability of specific recovery data for Bradykinin (2-9), the following table presents recovery data for Bradykinin (1-9) under different SPE conditions. These can be used as a starting point for optimizing the extraction of Bradykinin (2-9).
Table 1: Recovery of Bradykinin (1-9) with Different SPE Pre-treatment and Wash Conditions.
| SPE Sorbent | Sample Pre-treatment | Wash Step 2 Composition | Recovery (%) | Reference |
| Oasis WCX (Mixed-Mode) | Acidic | 20% Acetonitrile | ~80 | |
| Oasis WCX (Mixed-Mode) | Basic (5% NH4OH) | 20% Acetonitrile | ~90 | |
| Oasis WCX (Mixed-Mode) | Basic (5% NH4OH) | 10% Acetonitrile | 100 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Bradykinin Peptides from Human Plasma using a Mixed-Mode Cation Exchange Sorbent
This protocol is adapted from a method developed for Bradykinin (1-9) and can serve as a robust starting point for optimizing the recovery of Bradykinin (2-9).
Materials:
-
Oasis WCX µElution Plate
-
Human plasma collected in tubes with protease inhibitors
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
5% Ammonium Hydroxide (NH4OH) in water
-
10% Acetonitrile in water
-
Elution Solvent: e.g., Acetonitrile with 2% Formic Acid
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of the internal standard solution.
-
Vortex mix the sample.
-
Dilute the sample 1:1 by adding 100 µL of 5% NH4OH in water.
-
Vortex mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis WCX µElution Plate on the vacuum manifold.
-
Condition the wells with 200 µL of methanol, followed by 200 µL of water. Allow the solvent to pass through the sorbent by gravity or with gentle vacuum. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Apply a low, consistent vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 drop per second).
-
-
Wash Steps:
-
Wash the sorbent with 200 µL of 5% NH4OH in water.
-
Wash the sorbent with 200 µL of 10% Acetonitrile in water.
-
Apply vacuum to dry the sorbent after the final wash step.
-
-
Elution:
-
Place a clean collection plate inside the vacuum manifold.
-
Add 2 x 50 µL of the elution solvent to the SPE plate.
-
Allow the solvent to soak for a minute before applying vacuum to elute the peptides into the collection plate.
-
-
Final Sample Preparation:
-
The eluate can be directly injected for LC-MS/MS analysis or diluted if necessary.
-
Visualizations
Bradykinin Metabolic Pathway
References
Technical Support Center: Ensuring Accurate Bradykinin (2-9) Quantification in Plasma
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the enzymatic degradation of Bradykinin (2-9) in plasma samples. Accurate measurement of this peptide is critical for various research applications, but its inherent instability poses significant pre-analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is Bradykinin (2-9) and why is it difficult to measure accurately in plasma?
A1: Bradykinin (2-9) is an active metabolite of Bradykinin, a potent vasodilator peptide. The primary challenge in its accurate quantification is its rapid enzymatic degradation in plasma. Bradykinin itself has a half-life of less than 30 seconds in plasma due to the activity of various enzymes.[1][2][3] This rapid turnover makes it highly susceptible to ex vivo degradation during sample collection and processing, leading to falsely low measurements.
Q2: What are the primary enzymes responsible for the degradation of Bradykinin and Bradykinin (2-9) in plasma?
A2: The main enzymes involved in Bradykinin metabolism in plasma are:
-
Angiotensin-Converting Enzyme (ACE): The primary enzyme responsible for degrading Bradykinin to inactive fragments.[4][5]
-
Aminopeptidase P (APP): This enzyme cleaves the N-terminal arginine from Bradykinin to form Bradykinin (2-9).
-
Dipeptidyl Peptidase IV (DPP-IV): Further degrades Bradykinin (2-9).
-
Carboxypeptidase N (CPN) or Kininase I: This enzyme removes the C-terminal arginine from Bradykinin.
Q3: What is the most critical step in preventing the degradation of Bradykinin (2-9) in plasma samples?
A3: The most critical step is the immediate and effective inhibition of enzymatic activity at the moment of blood collection. This is achieved by drawing blood directly into pre-chilled tubes containing a potent cocktail of protease inhibitors.
Q4: What should a standard protease inhibitor cocktail for Bradykinin (2-9) measurement contain?
A4: A comprehensive inhibitor cocktail should target the key enzymes responsible for Bradykinin degradation. A common and effective approach is to include an Angiotensin-Converting Enzyme (ACE) inhibitor, such as enalaprilat or captopril. For broader protection, a cocktail targeting multiple proteases is recommended. Some studies have utilized a customized seven-component protease inhibitor for efficient stabilization of kinin levels.
Q5: What type of collection tube is recommended for Bradykinin (2-9) analysis?
A5: Pre-chilled polypropylene tubes containing EDTA as an anticoagulant are highly recommended. Glass tubes should be avoided as they can activate the contact system, leading to the artificial generation of Bradykinin. The tubes should be pre-spiked with the protease inhibitor cocktail before blood collection.
Q6: How should I handle and process the plasma samples after collection?
A6: Prompt and cold processing is crucial. After collection, the blood sample should be immediately placed on ice. Centrifugation should be performed as soon as possible (ideally within 30 minutes) at 4°C to separate the plasma. The resulting plasma should be promptly aliquoted into clean polypropylene tubes and frozen at -80°C for storage.
Q7: Can I use serum instead of plasma for Bradykinin (2-9) measurement?
A7: Plasma is strongly preferred over serum. The coagulation process that forms serum can activate proteases, leading to either the degradation or artificial generation of Bradykinin, which can result in highly variable and inaccurate measurements.
Q8: How should I store my plasma samples for long-term analysis?
A8: For long-term storage, plasma samples should be maintained at -80°C. It has been demonstrated that Bradykinin in plasma treated with an appropriate protease inhibitor mix can be stable for at least 12 months at -20°C, and likely even longer at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to store samples in single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or undetectable Bradykinin (2-9) levels | Rapid Degradation: Bradykinin has an extremely short half-life in plasma. | Immediately upon collection, transfer blood into tubes containing a potent protease inhibitor cocktail. |
| Inadequate Enzyme Inhibition: The inhibitor cocktail may not be effective against all relevant proteases. | Ensure your inhibitor cocktail is broad-spectrum, targeting at least ACE and APP. Consider a multi-component inhibitor mix for comprehensive protection. | |
| Improper Sample Handling: Delays in processing or incorrect temperatures can lead to significant degradation. | Process samples immediately after collection. Maintain a cold chain (on ice) throughout. Centrifuge at 4°C and promptly freeze the plasma at -80°C. | |
| Incorrect Tube Type: Use of glass tubes can activate the contact system, leading to artefactual Bradykinin generation and subsequent degradation. | Use pre-chilled polypropylene tubes containing EDTA and the protease inhibitor cocktail. | |
| High variability between replicate samples | Inconsistent Timing: Variations in the time between sample collection and the addition of inhibitors or processing. | Standardize your sample collection and handling protocol with precise timing for each step. |
| Variable Pipetting: Inaccurate or inconsistent pipetting when preparing standards or samples. | Ensure proper pipette calibration and consistent technique. | |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the analyte. | Store samples in single-use aliquots to avoid repeated thawing and freezing. | |
| Poor standard curve with low signal and high background | Degraded Standard: The Bradykinin (2-9) standard may have degraded. | Reconstitute the standard correctly and prepare fresh dilutions for each assay. Avoid using previously diluted standards. |
| Suboptimal Assay Conditions: Issues with reagent preparation, incubation times, or washing steps. | Carefully review and optimize the assay protocol. Ensure all reagents are properly prepared and within their expiration dates. |
Quantitative Data Summary
Table 1: Half-life of Bradykinin in Human Plasma
| Condition | Bradykinin Half-life | Reference |
| Normal Plasma | ~27 ± 10 seconds | |
| Plasma with ACE Inhibitor | Increased significantly (e.g., 9-fold potentiation) |
Table 2: Activities of Key Bradykinin Degrading Enzymes in Human Serum
| Enzyme | Activity (nmol·min⁻¹·ml⁻¹) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 44 ± 12 | |
| Aminopeptidase P (APP) | 22 ± 9 | |
| Kininase I (Carboxypeptidase N) | 62 ± 10 |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Bradykinin (2-9) Measurement
This protocol is designed to minimize ex vivo degradation of Bradykinin (2-9) at the point of collection.
Materials:
-
Pre-chilled polypropylene tubes (e.g., 1.5 mL microcentrifuge tubes)
-
EDTA anticoagulant
-
Protease inhibitor cocktail (containing at a minimum an ACE inhibitor)
-
Ice bucket
-
Refrigerated centrifuge (4°C)
Procedure:
-
Preparation: Pre-chill polypropylene collection tubes on ice. Add the appropriate volume of EDTA and the protease inhibitor cocktail to each tube before blood collection.
-
Venipuncture: Collect whole blood using a smooth venipuncture technique to minimize tissue trauma and contact activation.
-
Collection: Draw the blood directly into the pre-chilled tube containing the protease inhibitor cocktail and EDTA.
-
Mixing: Immediately and gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.
-
Cooling: Place the tube immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1000-2000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting and Storage: Aliquot the plasma into pre-chilled, single-use polypropylene tubes and immediately store at -80°C until analysis.
Protocol 2: Sample Preparation using Ethanol Precipitation (for LC-MS/MS Analysis)
This method is effective for stopping enzymatic activity and precipitating proteins prior to analysis by mass spectrometry.
Materials:
-
Collected plasma samples (from Protocol 1)
-
Ice-cold 95-100% ethanol
-
Polypropylene tubes
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Speed Vac or nitrogen evaporator
Procedure:
-
Precipitation: In a polypropylene tube on ice, add 4 volumes of ice-cold ethanol to 1 volume of plasma (e.g., 800 µL ethanol to 200 µL plasma).
-
Mixing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the mixture at 4°C for 1 hour to enhance precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the peptides, to a new clean tube.
-
Drying: Evaporate the ethanol from the supernatant using a Speed Vac or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried peptide extract in the appropriate assay buffer for your LC-MS/MS analysis.
Visualizations
Caption: Enzymatic degradation pathway of Bradykinin in plasma.
Caption: Recommended workflow for plasma sample collection and handling.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Bradykinin (2-9) Antibody Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the cross-reactivity of bradykinin (2-9) antibodies with other kinins. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is bradykinin (2-9) and how is it related to bradykinin?
Bradykinin (2-9), also known as des-Arg1-bradykinin, is a metabolite of bradykinin. It is formed when the N-terminal arginine residue is cleaved from bradykinin by aminopeptidase P.[1] Bradykinin (2-9) is generally considered to be an inactive metabolite.
Q2: My experiment is showing unexpected cross-reactivity with a bradykinin (2-9) antibody. What are the likely cross-reactants?
Bradykinin (2-9) antibodies can exhibit cross-reactivity with other kinins, particularly those with a similar C-terminal structure. The most common cross-reactants include:
-
Bradykinin: Many antibodies raised against bradykinin (2-9) will also recognize bradykinin due to the shared core sequence. Some enzyme immunoassays (EIAs) for bradykinin show full cross-reactivity with bradykinin (2-9).[2][3][4]
-
Kallidin (Lys-bradykinin): Kallidin has an additional lysine residue at the N-terminus compared to bradykinin. Depending on the epitope recognized by the antibody, there can be significant cross-reactivity. Some commercially available bradykinin ELISA kits show 100% cross-reactivity with kallidin.
-
T-kinin (Ile-Ser-bradykinin): T-kinin is another kinin peptide that shares the core bradykinin sequence and can be a source of cross-reactivity.
-
Other bradykinin metabolites: Fragments of bradykinin other than bradykinin (2-9) might also be recognized by the antibody.
It is crucial to consult the antibody's datasheet for any available cross-reactivity data provided by the manufacturer.
Q3: How can I experimentally determine the cross-reactivity of my bradykinin (2-9) antibody?
You can assess the cross-reactivity of your antibody using several techniques, including:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method to quantify the specificity of an antibody.
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on antibody-antigen interactions, allowing for a detailed analysis of cross-reactivity.
-
Western Blot: While less quantitative for cross-reactivity assessment, it can provide a qualitative indication of whether the antibody binds to other kinins.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.
Q4: Are there any bradykinin antibodies with minimal cross-reactivity to bradykinin (2-9)?
Yes, some antibodies are specifically designed to recognize the free N-terminus of bradykinin, and therefore show minimal cross-reactivity with bradykinin (2-9) (des-Arg1-bradykinin). For example, one study described an antiserum where the cross-reactivity with the de-Arg1-bradykinin derivative was very low (2 X 10^-4), indicating a requirement for the free N-terminus for antibody recognition.
Data Presentation: Bradykinin Antibody Cross-Reactivity
The following tables summarize publicly available data on the cross-reactivity of various bradykinin antibodies with other kinins.
Table 1: Cross-Reactivity of a Polyclonal Bradykinin Antibody (Abcam, ab136936)
| Analyte | % Cross-Reactivity |
| Bradykinin | 100 |
| Lys-Bradykinin (Kallidin) | 100 |
| Les-Des-Arg9-Bradykinin | <1 |
| BK1-5 stable degradation product | <0.1 |
Data sourced from the product datasheet for Abcam's Bradykinin ELISA Kit (ab136936).
Table 2: Cross-Reactivity of Antiserum R56
| Peptide | Cross-reactivity (%) |
| Bradykinin-(1-9) | 100 |
| Bradykinin-(2-9) | 100 |
| Bradykinin-(3-9) | 100 |
| Bradykinin-(4-9) | 100 |
| Ile,Ser-BK (T-kinin) | 100 |
| Met,Ile,Ser-BK | 100 |
Data is expressed relative to bradykinin-(1-9).
Table 3: Cross-Reactivity of a Bradykinin Antiserum
| Kinin | Cross-reactivity |
| Kallidin | 4 X 10⁻³ |
| de-Arg1-bradykinin | 2 X 10⁻⁴ |
| de-Arg9-bradykinin | Nearly identical to bradykinin |
| de-Arg9-de-Phe8-bradykinin | 6 X 10⁻³ |
Cross-reactivity is compared with bradykinin.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a general procedure for determining the cross-reactivity of a bradykinin (2-9) antibody.
1. Materials:
-
96-well microplate coated with a goat anti-rabbit IgG antibody.
-
Bradykinin (2-9) standard.
-
Potentially cross-reacting kinins (e.g., bradykinin, kallidin, T-kinin).
-
Bradykinin (2-9) antibody.
-
Biotinylated bradykinin (2-9) conjugate.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
2. Procedure:
-
Prepare serial dilutions of the bradykinin (2-9) standard and each potential cross-reactant in assay buffer.
-
Add a fixed concentration of the bradykinin (2-9) antibody to all wells except the blank.
-
Add the standard dilutions and cross-reactant dilutions to the appropriate wells.
-
Add a fixed concentration of biotinylated bradykinin (2-9) to all wells.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate as recommended.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the bradykinin (2-9) standard.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of bradykinin (2-9) / IC50 of cross-reactant) x 100
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a general workflow for assessing antibody cross-reactivity using SPR.
1. Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Bradykinin (2-9) antibody.
-
Bradykinin (2-9) peptide and other kinins to be tested.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Activation reagents (EDC/NHS).
-
Blocking solution (e.g., ethanolamine-HCl).
-
Running buffer (e.g., HBS-EP+).
2. Procedure:
-
Immobilize the bradykinin (2-9) antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of bradykinin (2-9) over the sensor surface to determine the association (ka) and dissociation (kd) rates.
-
Regenerate the sensor surface between each injection using a suitable regeneration solution.
-
Repeat step 2 with the other kinins to be tested for cross-reactivity.
3. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD = kd/ka) for each interaction.
-
Compare the KD values for the different kinins to assess the degree of cross-reactivity. A lower KD value indicates a stronger interaction.
Western Blot for Qualitative Cross-Reactivity
This protocol describes a general method for qualitatively assessing cross-reactivity.
1. Materials:
-
Kinins (bradykinin (2-9), bradykinin, kallidin, etc.).
-
SDS-PAGE gels.
-
Transfer membrane (e.g., PVDF or nitrocellulose).
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Bradykinin (2-9) primary antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Run the different kinin peptides on an SDS-PAGE gel. Due to their small size, high-percentage Tris-Tricine gels may be required for resolution.
-
Transfer the peptides from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the bradykinin (2-9) primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
3. Data Analysis:
-
Compare the intensity of the bands for the different kinins. The presence of a band indicates that the antibody is binding to that particular kinin. The relative intensity can provide a qualitative measure of cross-reactivity.
Visualizations
Kallikrein-Kinin System
Caption: Generation of bradykinin, kallidin, and their metabolites.
Bradykinin Receptor Signaling Pathway
Caption: Simplified signaling pathway of B1 and B2 bradykinin receptors.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
References
Technical Support Center: Analysis of Bradykinin (2-9) by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Bradykinin (2-9) and related peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the LC-MS/MS analysis of Bradykinin (2-9) and other kinin peptides?
A1: The analysis of Bradykinin (2-9) and other kinins by LC-MS/MS is challenging due to several factors:
-
Low Endogenous Concentrations: Kinins are present at very low levels in biological matrices (pg/mL range), requiring highly sensitive instrumentation.[1][2]
-
Rapid Metabolism: These peptides have very short half-lives, necessitating specific sample collection and handling procedures to prevent degradation.[2][3]
-
Ex Vivo Formation: Bradykinin can be artificially generated during blood sampling and sample preparation, leading to inaccurate quantification.
-
Matrix Effects: Biological samples like plasma contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
-
Nonspecific Adsorption: Peptides can adsorb to surfaces of sample collection tubes, vials, and pipette tips, leading to analyte loss.
-
Structural Similarity: The presence of structurally similar metabolites and analogues requires highly selective chromatographic separation and mass spectrometric detection.
Q2: How can I prevent the artificial formation of Bradykinin during sample collection?
A2: To prevent ex vivo formation of Bradykinin, it is crucial to use appropriate blood collection tubes containing a cocktail of protease inhibitors. A common practice is to collect blood in tubes containing EDTA and aprotinin or a more comprehensive inhibitor cocktail. One study demonstrated a significant increase in Bradykinin concentration (from 90 pg/mL to 250 pg/mL) in the same donor when blood was collected in EDTA tubes without protease inhibitors compared to with them.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for Bradykinin (2-9)?
A3: Solid-phase extraction (SPE) is a highly effective and commonly used technique for cleaning up plasma samples and minimizing matrix effects. Mixed-mode SPE, particularly using weak cation exchange (WCX) sorbents, has been shown to provide excellent recovery and reduce matrix effects to less than 10%. Other techniques like liquid-liquid extraction (LLE) and protein precipitation (PPT) can also be used, but may be less effective at removing interfering phospholipids.
Q4: What type of internal standard is recommended for the analysis of Bradykinin (2-9)?
A4: A stable isotope-labeled (SIL) internal standard of Bradykinin (2-9) would be ideal. However, due to the challenges in synthesizing SIL peptides for every metabolite, a structurally similar peptide can be used. For instance, [Phe8Ψ(CH-NH)-Arg9]-bradykinin has been successfully used as an internal standard for the comprehensive analysis of multiple kinin peptides, including Bradykinin (2-9). Using an appropriate internal standard is critical to compensate for variability in sample preparation and matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components interfering with analyte ionization. | - Improve Sample Preparation: Implement a more rigorous sample cleanup method like mixed-mode SPE to remove interfering substances.- Optimize Chromatography: Adjust the LC gradient to separate Bradykinin (2-9) from the regions of significant ion suppression.- Change Ionization Source: If using ESI, consider switching to APCI, which can be less susceptible to matrix effects for certain compounds. |
| Nonspecific Adsorption: Analyte loss due to binding to labware. | - Use Low-Binding Consumables: Employ low-protein binding tubes, pipette tips, and autosampler vials.- Optimize Injection Solvent: A Design of Experiments (DoE) approach can be used to optimize the injection solvent composition to reduce nonspecific adsorption and improve signal intensity. | |
| Inefficient Ionization/Fragmentation: Suboptimal mass spectrometer settings. | - Optimize MS Parameters: Systematically optimize cone voltage and collision energy for the specific precursor-to-product ion transition of Bradykinin (2-9). Monitor multiple fragment ions to select the most intense and specific transition. | |
| High Variability in Results / Poor Reproducibility | Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples. | - Use a Stable Isotope-Labeled or a Suitable Analog Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.- Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. |
| Ex Vivo Formation/Degradation: Inconsistent sample handling procedures. | - Standardize Sample Collection: Strictly adhere to a validated protocol for blood collection, including the use of protease inhibitor cocktails and immediate cooling/processing. | |
| Peak Tailing or Broadening | Poor Chromatography: Suboptimal column chemistry or mobile phase conditions. | - Use Solid-Core Particle Columns: These columns can provide sharper peaks and improved sensitivity for peptides compared to fully porous particle columns.- Optimize Mobile Phase: Adjust the pH and organic modifier concentration of the mobile phase to improve peak shape. |
| Column Overload: Injecting too much sample onto the column. | - Reduce Injection Volume or Dilute the Sample: This can help improve peak shape, although it may impact sensitivity. |
Experimental Protocols & Data
Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is based on a method that demonstrated full recovery of Bradykinin with less than 10% matrix effects.
-
Pre-treatment: To 200 µL of human plasma, add 10 µL of an appropriate internal standard (e.g., [Lys-des-Arg9]-Bradykinin at 10 ng/mL). Mix thoroughly. Dilute the sample 1:1 with 5% NH4OH in water and mix again.
-
SPE Plate Conditioning: Condition an Oasis WCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing:
-
Wash with 200 µL of 5% ammonium hydroxide in water.
-
Wash with 200 µL of 10% acetonitrile in water.
-
-
Elution: Elute the peptides with 2 x 25 µL of 5% formic acid in acetonitrile.
-
Final Dilution: Dilute the eluate with 50 µL of water prior to LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical parameters for the analysis of Bradykinin and its metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | CORTECS UPLC C18, 1.6 µm, 2.1 x 50 mm | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 400 µL/min | |
| Column Temp. | 40 °C | |
| Injection Vol. | 10 µL | |
| Gradient | 10% B for 1 min, ramp to 98% B in 6 min, hold for 2 min, return to 10% B in 1 min, hold for 3 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | |
| Capillary Voltage | 3.0 kV | |
| Desolvation Temp. | 500 °C | |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bradykinin | 354.2 (3+) | 419.2 (y3, 1+) |
| Bradykinin (2-9) | Varies | Varies |
| IS: [Lys-des-Arg9]-BK | 344.9 (3+) | 386.0 (b7, 2+) |
Note: The precursor and product ions for Bradykinin (2-9) will need to be empirically determined.
Quantitative Data on Matrix Effects
The following table presents data on matrix effects from a study that developed a comprehensive LC-MS/MS platform for various kinin peptides.
Table 3: Matrix Effects and Recovery for Kinin Peptides
| Analyte | Mean Recovery (%) | Absolute Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| Bradykinin | 95.8 | 98.7 | 101.4 |
| Bradykinin (2-9) | 96.1 | 96.5 | 99.1 |
| Bradykinin 1-7 | 94.6 | 100.8 | 103.6 |
| Bradykinin 1-5 | 93.9 | 100.1 | 102.8 |
Data adapted from a study where no source-dependent matrix effects were identified. A value of 100% for the matrix effect indicates no effect, values >100% indicate ion enhancement, and values <100% indicate ion suppression.
Visualizations
Bradykinin Signaling Pathway
Bradykinin exerts its physiological effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR). Activation of the B2 receptor initiates a signaling cascade involving G proteins, leading to the activation of downstream effectors like phospholipase C (PLC) and subsequent cellular responses.
Caption: Simplified Bradykinin B2 receptor signaling pathway.
Experimental Workflow for Bradykinin (2-9) Analysis
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of Bradykinin (2-9) from plasma samples, incorporating best practices to minimize matrix effects and ensure accurate quantification.
Caption: LC-MS/MS analysis workflow for Bradykinin (2-9).
Troubleshooting Logic for Low Signal Intensity
This diagram provides a logical decision-making process for troubleshooting low signal intensity in the analysis of Bradykinin (2-9).
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
Technical Support Center: Bradykinin (2-9) In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bradykinin (2-9) in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing the expected biological effect after administering Bradykinin (2-9) in my animal model. What could be the reason?
A1: Several factors could contribute to a lack of an observable effect. Consider the following:
-
Rapid Degradation: Bradykinin (BK) and its metabolites, including Bradykinin (2-9), have a very short half-life in vivo, often less than a minute, due to rapid degradation by various peptidases.[1] Ensure your experimental design accounts for this rapid clearance. The timing of your measurements post-administration is critical.
-
Receptor Specificity and Expression: Bradykinin (1-9) primarily acts on the constitutively expressed B2 receptor, while its metabolite des-Arg(9)-bradykinin is the main agonist for the B1 receptor, which is often induced during inflammation or tissue injury.[2] Bradykinin (2-9) is reported to have no detectable contractile activity on its own, suggesting it may not directly activate B1 or B2 receptors.[3] Its effects might be indirect, such as potentiating the action of Bradykinin (1-9), possibly through the inhibition of angiotensin-converting enzyme (ACE).[3] Therefore, the observed effect, or lack thereof, will depend on the expression levels of B1 and B2 receptors in your specific tissue and animal model, as well as the presence of endogenous Bradykinin (1-9).
-
Animal Model and Strain: The expression and sensitivity of bradykinin receptors can vary between different animal species and even between different strains of the same species. Ensure the chosen model is appropriate for studying the kinin system.
-
Dosage and Administration Route: The effective dose of Bradykinin (2-9) can vary significantly depending on the administration route (e.g., intravenous, subcutaneous, intracerebroventricular) and the specific biological question. You may need to perform a dose-response study to determine the optimal concentration for your experiment.
Q2: How can I overcome the rapid degradation of Bradykinin (2-9) in my in vivo experiments?
A2: To address the rapid degradation of Bradykinin (2-9) and other kinins, consider the following strategies:
-
Use of Peptidase Inhibitors: Co-administration of a cocktail of peptidase inhibitors can help to stabilize Bradykinin (2-9) and prolong its half-life in vivo. Angiotensin-converting enzyme (ACE) inhibitors, such as captopril or enalaprilat, are commonly used as they are major enzymes in kinin degradation.[4]
-
Frequent or Continuous Administration: Due to the short half-life, a single bolus injection may not be sufficient to maintain a biologically active concentration. Continuous infusion via an osmotic pump or repeated administrations may be necessary to observe a sustained effect.
-
Use of Stable Analogs: If the goal is to study the general effects of bradykinin-related peptides, consider using synthetic, degradation-resistant analogs of bradykinin receptor agonists or antagonists.
Q3: I am having difficulty accurately measuring the concentration of Bradykinin (2-9) in my biological samples. What are the common pitfalls?
A3: Measuring endogenous or exogenously administered kinins is challenging due to their low concentrations and rapid degradation. Here are some key considerations:
-
Sample Collection and Handling: Blood and tissue samples must be collected into tubes containing a cocktail of protease inhibitors to prevent ex vivo degradation of kinins. Samples should be kept on ice and processed as quickly as possible.
-
Analytical Method: Traditional immunoassays may lack the specificity to distinguish between Bradykinin (1-9) and its various metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and specific quantification of kinins.
-
Cross-reactivity: Be aware of the potential for cross-reactivity of antibodies used in immunoassays with different bradykinin fragments. For instance, an enzyme immunoassay for Bradykinin (1-9) showed full cross-reactivity with des-Arg(1)-BK (Bradykinin (2-9)).
Q4: What are the expected effects of Bradykinin (2-9) on B1 and B2 receptors?
A4: The direct activity of Bradykinin (2-9) on B1 and B2 receptors appears to be minimal. Bradykinin (1-9) is the primary endogenous ligand for the B2 receptor, while des-Arg(9)-bradykinin is the main agonist for the B1 receptor. Studies have shown that Bradykinin (2-9) has no detectable contractile activity, which is a hallmark of B1 and B2 receptor activation. However, it has been reported to potentiate the effects of Bradykinin (1-9), possibly by inhibiting ACE. Therefore, any observed in vivo effects of Bradykinin (2-9) may be indirect and dependent on the presence of endogenous Bradykinin (1-9) and the activity of peptidases.
Quantitative Data Summary
The following tables summarize key quantitative data for Bradykinin and its related peptides. Data specifically for Bradykinin (2-9) is limited, and in such cases, data for the parent peptide or other major metabolites are provided for context.
Table 1: In Vivo Half-Life of Bradykinin and its Metabolites
| Peptide | Species | Half-life | Condition |
| Bradykinin (1-9) | Human | ~27 seconds | In serum without ACE inhibitor |
| Bradykinin (1-9) | Human | ~244 seconds | In serum with ACE inhibitor (enalaprilat) |
| des-Arg(9)-bradykinin | Human | ~643 seconds | In serum without ACE inhibitor |
| des-Arg(9)-bradykinin | Human | ~1410 seconds | In serum with ACE inhibitor (enalaprilat) |
| Bradykinin (1-9) | Rat | < 15 seconds | In circulation |
Table 2: Receptor Binding Affinities (Ki) of Bradykinin and Metabolites
| Peptide | Receptor | Species | Ki (nM) |
| Bradykinin (1-9) | B2 | Human | ~0.54 |
| Bradykinin (1-9) | B1 | Human | ~10,000 |
| des-Arg(9)-bradykinin | B1 | Human | ~1930 |
| des-Arg(9)-bradykinin | B2 | Human | ~8100 |
Note: Specific receptor binding affinity data for Bradykinin (2-9) is not consistently reported in the searched literature. It is generally considered to have very low affinity for both B1 and B2 receptors.
Table 3: Example In Vivo Effective Doses of Bradykinin Analogs
| Compound | Animal Model | Administration | Dose Range | Observed Effect |
| Bradykinin (1-9) | Anesthetized Rats | Intravenous | 0.4 - 6.4 µg/kg | Hypotensive response |
| des-Arg(9)-bradykinin | Anesthetized Rats | Intravenous | > 0.1 µg/kg | Slight hypotensive response |
| B-9972 (stable B2 agonist) | Anesthetized Rats | Intravenous | 0.1 - 6.4 µg/kg | Hypotensive response |
Note: Specific in vivo effective dose ranges for Bradykinin (2-9) are not well-documented in the searched literature and would likely need to be determined empirically for each experimental model.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Bradykinin (2-9) or test compound solution
-
Vehicle control solution
Procedure:
-
Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer Bradykinin (2-9), vehicle, or a positive control (e.g., indomethacin) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the results between the different treatment groups.
2. Formalin Test in Mice for Nociceptive Behavior
This model is used to assess pain and the efficacy of analgesics.
Materials:
-
Male CD-1 or other suitable mouse strain (20-25 g)
-
2.5% formalin solution in saline
-
Observation chambers with mirrors for clear viewing of the paws
-
Video recording equipment (optional but recommended)
-
Bradykinin (2-9) or test compound solution
-
Vehicle control solution
Procedure:
-
Habituation: Place the mice individually in the observation chambers for at least 30-60 minutes to allow them to acclimate to the environment.
-
Compound Administration: Administer Bradykinin (2-9), vehicle, or a positive control (e.g., morphine) via the desired route at a predetermined time before the formalin injection.
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the mouse to the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Quantify the total time spent in nociceptive behaviors for each phase. Compare the results between the different treatment groups.
Visualizations
Caption: Simplified signaling pathway of Bradykinin receptors.
Caption: General workflow for in vivo experiments with peptides.
References
Technical Support Center: Optimizing Cell-Based Functional Assays for Bradykinin (2-9)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell-based functional assays for Bradykinin (2-9). The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Bradykinin (2-9) and what is its primary receptor?
Bradykinin (2-9), also known as des-Arg1-bradykinin, is a metabolite of bradykinin.[1][2] It is formed when aminopeptidase P cleaves the N-terminal arginine from bradykinin.[1][2] While bradykinin primarily acts on the constitutively expressed B2 receptor, Bradykinin (2-9) has no detectable contractile activity on its own but can potentiate the effects of bradykinin and inhibit angiotensin-converting enzyme (ACE). The primary receptor for the active metabolite of bradykinin, des-Arg9-BK, is the B1 receptor, which is typically expressed at low levels in healthy tissues but is induced during inflammation, trauma, and other pathological conditions.
Q2: Which cell lines are suitable for Bradykinin (2-9) functional assays?
The choice of cell line is critical and depends on the specific bradykinin receptor being studied (B1 or B2). For B1 receptor assays, cell lines that endogenously express the receptor at sufficient levels upon induction (e.g., with inflammatory cytokines) or, more commonly, recombinant cell lines are used. Commercially available cell lines, such as HEK293 or CHO-K1 cells stably expressing the B1 receptor (BDKRB1), are frequently utilized. These engineered cell lines provide a robust and reproducible system for high-throughput screening. For studying the potentiation effects of Bradykinin (2-9) on the B2 receptor, cell lines constitutively expressing the B2 receptor (BDKRB2) are appropriate.
Q3: What are the common readouts for Bradykinin (2-9) receptor activation?
Bradykinin receptors are G-protein coupled receptors (GPCRs). The B1 and B2 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration ([Ca2+]i). Therefore, the most common functional assay readouts are:
-
Intracellular Calcium Mobilization: Measuring transient increases in cytosolic calcium is a widely used method for assessing receptor activation. This can be monitored using calcium-sensitive fluorescent dyes (e.g., Fluo-8) or luminescent reporters (e.g., aequorin).
-
Inositol Phosphate (IP) Accumulation: Assays that measure the accumulation of inositol phosphates, such as IP1, provide a more direct and sustained readout of Gq pathway activation.
-
β-arrestin Recruitment: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestins, which can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).
-
Receptor Internalization: Ligand-induced receptor internalization can be visualized and quantified in cell lines expressing fluorescently-tagged receptors.
Troubleshooting Guides
Difficulties in cell-based assays can arise from various factors, from cell health to reagent quality. The following tables provide solutions to common problems encountered when performing functional assays for Bradykinin (2-9).
Calcium Mobilization Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence/Luminescence | 1. Poor cell health leading to elevated basal calcium levels.2. Autofluorescence from cells or compounds.3. Inadequate washing to remove excess dye.4. Out-of-focus fluorescence from surrounding cells or neuropil. | 1. Ensure optimal cell culture conditions and viability. Use cells at a consistent and appropriate passage number.2. Check for compound autofluorescence by running a control plate without cells. Use a buffer with reduced autofluorescence.3. Optimize the washing steps after dye loading to remove extracellular dye.4. Use an instrument with confocal capabilities to reduce out-of-focus light. |
| Low Signal-to-Noise Ratio or No Response | 1. Low receptor expression in the chosen cell line.2. Inactive or degraded Bradykinin (2-9) or other ligands.3. Suboptimal dye loading conditions (concentration, time, temperature).4. Presence of serum in the assay buffer, which can contain peptidases that degrade the ligand. | 1. Verify receptor expression using a positive control ligand (e.g., a known potent agonist for the specific receptor). Consider using a cell line with higher receptor expression.2. Prepare fresh ligand solutions and store them properly. Confirm the activity of the ligand batch.3. Optimize dye loading concentration and incubation time. Ensure the temperature is appropriate for the specific dye.4. Perform assays in a serum-free buffer. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Inconsistent liquid handling during reagent addition. | 1. Ensure a uniform single-cell suspension before seeding. Use an automated cell counter for accuracy.2. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.3. Use automated liquid handlers for precise and consistent addition of compounds and reagents. |
General GPCR Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Assay Drift Over Time | 1. Changes in temperature or CO2 levels during incubation.2. Cell health deteriorating over the course of the experiment. | 1. Ensure stable environmental conditions throughout the assay. Pre-warm reagents to the assay temperature.2. Minimize the duration of the experiment and ensure cells are not incubated for excessive periods. |
| False Positives or Negatives | 1. Compound interference with the assay signal (e.g., fluorescence quenching or enhancement).2. Cytotoxicity of the test compounds.3. Off-target effects of the compounds. | 1. Run counter-screens to identify compounds that interfere with the detection technology.2. Perform a cell viability assay in parallel to identify cytotoxic compounds.3. Use orthogonal assays to confirm hits (e.g., confirm a calcium mobilization hit with an IP1 accumulation assay). |
Experimental Protocols & Data
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring Bradykinin (2-9)-induced calcium mobilization in a recombinant cell line expressing the B1 receptor.
-
Cell Plating: Seed HEK293 cells stably expressing the B1 receptor into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading solution prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Compound Addition: Prepare serial dilutions of Bradykinin (2-9) and control compounds in the assay buffer.
-
Signal Detection: Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compounds and immediately begin kinetic reading of fluorescence intensity (typically every 1-2 seconds for 1-3 minutes).
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Representative Data
The following table summarizes typical potency values for bradykinin receptor ligands in different functional assays.
| Ligand | Receptor | Assay Type | Cell Line | Potency (EC50) |
| Bradykinin | B1 | Receptor Internalization | CHO-K1 | 1.30 x 10⁻⁷ M |
| Bradykinin | B2 | Calcium Flux | HiTSeeker BDKRB2 Cells | 2.18 x 10⁻⁹ M |
| Bradykinin | B2 | β-arrestin Recruitment | HiTSeeker BDKRB2 Cells | 5.21 x 10⁻⁹ M |
Visualizations
Bradykinin Receptor Signaling Pathway
Caption: Bradykinin receptor signaling cascade via the Gq/11 pathway.
General Workflow for a Cell-Based Functional Assay
Caption: A typical workflow for performing cell-based functional assays.
References
Technical Support Center: High-Purity Bradykinin (2-9) Synthesis
Welcome to the technical support center for the synthesis of high-purity Bradykinin (2-9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis, purification, and analysis of Bradykinin (2-9).
Frequently Asked Questions (FAQs)
Q1: What is Bradykinin (2-9) and why is its high-purity synthesis important? Bradykinin (2-9), also known as des-Arg1-bradykinin, is an octapeptide with the sequence Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is a primary metabolite of Bradykinin, formed by the cleavage of the N-terminal arginine by aminopeptidase P.[1][2] High-purity synthesis is crucial for its use as an analytical standard in metabolic studies, for accurately assessing its biological activity (or lack thereof), and for developing specific assays.[3][4] Impurities can lead to erroneous experimental results and misinterpretation of its physiological role.
Q2: What are the main challenges in the solid-phase peptide synthesis (SPPS) of Bradykinin (2-9)? The primary challenges in synthesizing Bradykinin (2-9) are typical for many peptides and include:
-
Incomplete Coupling Reactions: The presence of multiple proline residues can create kinks in the peptide chain, and the bulky nature of phenylalanine and arginine side chains can cause steric hindrance.[5]
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate, preventing reagents from accessing the reactive sites and leading to truncated or deletion sequences.
-
Side Reactions: During coupling, side reactions like racemization can occur. During cleavage from the resin, incomplete removal of protecting groups, especially the Pbf group on the C-terminal arginine, can result in persistent impurities.
-
Purification Difficulties: The final product may contain impurities with similar hydrophobicity, such as deletion sequences, making separation by reversed-phase HPLC challenging.
Q3: How should I choose between Fmoc and Boc protection strategies for this peptide? Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies can be used.
-
Fmoc Strategy: This is the more common approach today due to its use of milder bases (like piperidine) for deprotection, which avoids repeated exposure to strong acids. Standard Fmoc synthesis is generally suitable for a peptide of this length (8 residues).
-
Boc Strategy: This strategy uses a strong acid (like TFA) for Nα-Boc group removal in each cycle and a very strong acid (like liquid HF) for final cleavage. The Boc scheme is sometimes considered more favorable for synthesizing "difficult sequences" prone to aggregation, though it requires specialized equipment for handling hazardous reagents like HF.
Q4: What are the best practices for storing and handling synthetic Bradykinin (2-9)? Proper storage is critical to prevent degradation and ensure experimental reproducibility.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or, ideally, -80°C in a desiccated, dark environment. When stored correctly, it can be stable for months to years.
-
Reconstituted Solutions: Once dissolved, the peptide is much less stable. It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can damage the peptide. These aliquots should be stored at -20°C or -80°C and used within a month, or at 4°C for immediate use (within 24 hours).
-
Reconstitution: To reconstitute, allow the vial to warm to room temperature before opening to prevent condensation. Use a suitable solvent like sterile, distilled water or a buffer. For solubility issues, a small amount of DMSO can be used first, followed by dilution with the aqueous buffer. Avoid vigorous vortexing, which can cause aggregation; gentle swirling is preferred.
Q5: What analytical methods are essential for verifying the purity and identity of my synthesized peptide? A combination of methods is necessary for comprehensive characterization:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the peptide. A gradient of acetonitrile in water with 0.1% TFA is commonly used.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of Bradykinin (2-9) (904.02 g/mol ).
-
LC-MS/MS: This powerful technique can be used for both identification and sensitive quantification, capable of detecting the peptide at pg/mL levels.
-
Amino Acid Analysis: This method confirms the amino acid composition and provides an accurate measure of peptide concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| 1. Low Yield of Crude Peptide | Incomplete coupling reactions due to steric hindrance or aggregation. | • Optimize Coupling: Increase coupling time or perform a "double coupling" for difficult residues (e.g., Pro, Phe, Arg).• Use Stronger Reagents: Employ more efficient coupling reagents like HATU or HCTU instead of HBTU/DIC.• Change Solvent: Switch from DMF to NMP or a mixture of NMP/DMSO to improve resin swelling and reduce aggregation. |
| Premature chain termination due to incomplete deprotection. | • Ensure Complete Deprotection: Increase the time for Fmoc removal or use fresh 20% piperidine in DMF solution.• Incorporate Capping: After each coupling step, add a capping step with acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences. | |
| 2. Multiple Impurities in Crude Product (by HPLC) | Deletion sequences are present. | • Improve Coupling Efficiency: See solutions for "Low Yield."• Implement Capping: Use acetic anhydride to terminate chains that failed to couple. |
| Incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine). | • Optimize Cleavage: Increase the cleavage time with the TFA cocktail (e.g., from 2 hours to 3-4 hours).• Use Effective Scavengers: Ensure the cleavage cocktail contains appropriate scavengers like triisopropylsilane (TIS) and water to capture reactive cations. A common mixture is 95% TFA, 2.5% Water, 2.5% TIS. | |
| 3. Difficulty in Purifying by RP-HPLC | Poor peak shape or resolution. | • Optimize HPLC Method: Adjust the gradient slope (make it shallower for better resolution), modify the flow rate, or try a different C18 column from another manufacturer.• Check Mobile Phase: Ensure the mobile phase (0.1% TFA in water/acetonitrile) is correctly prepared and filtered. |
| Co-elution of impurities with the main product peak. | • Alter Selectivity: Change the column chemistry (e.g., to a C8 or Phenyl-Hexyl column) to alter the retention characteristics of the peptide and impurities.• Employ Orthogonal Purification: If impurities persist, consider a secondary purification step using a different method, such as ion-exchange chromatography. | |
| 4. Discrepancy Between Expected and Observed Mass | Mass is lower than expected. | • This typically indicates a deletion sequence . Analyze the mass difference to identify the missing amino acid and review the corresponding coupling step in the synthesis protocol. |
| Mass is higher than expected. | • This often points to an incomplete removal of a protecting group . For example, a +252 Da difference would suggest a remaining Pbf group on Arginine. Re-treat the peptide with the cleavage cocktail. |
Data Presentation
Table 1: Common Impurities in Bradykinin (2-9) Synthesis and Their Mass Differences
| Impurity Type | Description | Expected Mass | Δ Mass (Da) | Common Cause |
|---|---|---|---|---|
| Bradykinin (2-9) | Target Peptide (PPGFSPFR) | 904.02 | - | - |
| Deletion (-Pro) | PGFSPFR | 807.94 | -96.08 | Incomplete coupling of Proline |
| Deletion (-Phe) | PPGS PFR | 756.88 | -147.14 | Incomplete coupling of Phenylalanine |
| Incomplete Deprotection | PPGFSPFR(Pbf) | 1156.32 | +252.30 | Inefficient final cleavage step |
| Truncation | PPGFSPF | 756.88 | -147.14 | Failed coupling of final Arginine |
Table 2: Recommended Storage Conditions for Bradykinin (2-9)
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -80°C | Years | Best for long-term stability. Store in a desiccator. |
| -20°C | Months | Suitable for intermediate-term storage. | |
| Reconstituted Solution | -80°C or -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| | 4°C | < 24 hours | For immediate experimental use only. |
Experimental Protocols
Protocol 1: General Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of Bradykinin (2-9) This protocol outlines a manual synthesis on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Amino Acid Coupling:
-
Pre-activate the first amino acid, Fmoc-Arg(Pbf)-OH (0.4 mmol), with HBTU (0.38 mmol) and DIPEA (0.8 mmol) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence: Phe, Pro, Ser(tBu), Phe, Gly, Pro, Pro.
-
Final Deprotection: After coupling the final Proline, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the completed peptide-resin with DMF, then dichloromethane (DCM), and dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin in a reaction vessel.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by Preparative RP-HPLC
-
Solubilization: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Chromatography System:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Purification: Inject the dissolved crude peptide onto the column. Elute with a linear gradient, for example, from 10% to 40% B over 30 minutes, at a flow rate of 15 mL/min.
-
Fraction Collection: Monitor the elution at 220 nm and collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions with >98% purity.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white powder.
Visualizations
Caption: Workflow for the synthesis and purification of high-purity Bradykinin (2-9).
Caption: Troubleshooting logic for low purity identified in crude Bradykinin (2-9).
Caption: Simplified metabolic pathway showing the generation of Bradykinin (2-9).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Ensuring Reproducibility in Bradykinin (2-9) Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance to ensure reproducible experimental results when working with Bradykinin (2-9). The following question-and-answer format directly addresses common challenges and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, from peptide handling to data interpretation.
Peptide Storage and Handling
-
Q1: What is the correct way to store lyophilized Bradykinin (2-9) peptide?
-
Q2: I've reconstituted my Bradykinin (2-9). How should I store the solution?
-
Once reconstituted, the solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the peptide.[1] These aliquots must be stored at -20°C or -80°C.[1] For stock solutions at -80°C, use within six months; at -20°C, use within one month. If for immediate use (within a day or two), the solution can be kept at 4°C. The stability of Bradykinin in a solution is significantly lower than in its lyophilized form.
-
-
Q3: What is the best procedure for reconstituting the lyophilized peptide?
-
First, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. The choice of solvent depends on your experiment. For many applications, sterile, distilled water or a buffer like phosphate-buffered saline (PBS) is appropriate. If you encounter solubility issues, you can first dissolve the peptide in a small amount of a gentle organic solvent like DMSO, then dilute it with your aqueous buffer. When dissolving, gently swirl or pipette the solution; avoid vigorous shaking to prevent aggregation.
-
Experimental Issues and Inconsistent Results
-
Q4: My experimental results are inconsistent, or I'm observing a loss of biological activity. What are the likely causes?
-
Inconsistent results or loss of activity are often linked to peptide degradation. Key factors include:
-
Improper Storage: Ensure both lyophilized powder and reconstituted solutions are stored at the recommended temperatures and protected from moisture and light.
-
Repeated Freeze-Thaw Cycles: Use fresh aliquots for each experiment to avoid degrading the peptide.
-
Enzymatic Degradation: Bradykinin and its metabolites are rapidly degraded by proteases present in biological samples. Consider adding a cocktail of protease inhibitors to your experimental buffers, especially when working with plasma, tissue homogenates, or cell culture media.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware (e.g., tubes, pipette tips), leading to a lower effective concentration. Using low protein-binding tubes and siliconized tips can help mitigate this issue.
-
-
-
Q5: I'm seeing high background or non-specific binding in my receptor assay. How can I troubleshoot this?
-
High background can stem from several sources:
-
Peptide Aggregation: Improper reconstitution (e.g., vigorous shaking) or storage can cause peptides to aggregate, leading to non-specific interactions.
-
Assay Buffer Composition: The ionic strength of your buffer can significantly impact binding affinity. Low ionic strength buffers may artificially increase affinity, while physiological buffers can reduce it. Ensure your buffer conditions are consistent across experiments.
-
Insufficient Blocking: In assays like Western blots or ELISAs, ensure that blocking steps are adequate to prevent non-specific antibody binding.
-
-
-
Q6: Why are my measured concentrations of Bradykinin (2-9) in biological fluids so low or undetectable?
-
Measuring kinins in biological fluids is notoriously difficult. Bradykinin has an extremely short half-life (less than 30 seconds) in plasma due to rapid enzymatic degradation. To obtain reliable measurements, especially with sensitive methods like LC-MS/MS, it is critical to use protease inhibitors in your collection tubes and process samples quickly at low temperatures.
-
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | Peptide degradation from improper storage or handling; repeated freeze-thaw cycles. | Store lyophilized peptide at -20°C/-80°C in a desiccator. Aliquot reconstituted solutions and store at -20°C/-80°C; use a fresh aliquot for each experiment. |
| Enzymatic degradation in biological samples. | Add a cocktail of protease inhibitors to buffers and samples. Process samples quickly and on ice. | |
| High Background / Non-Specific Binding | Peptide aggregation. | Reconstitute peptide by gently swirling, not vortexing. Centrifuge solution before use to pellet any aggregates. |
| Inappropriate assay buffer conditions. | Optimize and maintain consistent buffer ionic strength and pH. Ensure adequate blocking steps in immunoassays. | |
| Low Peptide Recovery / Signal | Adsorption of peptide to plastic surfaces. | Use low protein-binding tubes and pipette tips. |
| Incomplete elution during sample cleanup (e.g., C18 columns). | Ensure sample is acidified (pH <3) before applying to a C18 column. Use the manufacturer-recommended elution solvent. | |
| Inconsistent LC-MS/MS Results | Matrix effects suppressing ionization. | Perform a matrix effect test by spiking the peptide standard into a prepared sample matrix. |
| Instability during sample preparation and storage. | Validate the stability of the peptide in your specific matrix and storage conditions. Keep samples cold and analyze them promptly. |
Experimental Protocols & Methodologies
Protocol 1: Bradykinin Receptor Binding Assay (Competition Assay)
This protocol provides a framework for determining the binding affinity of test compounds for the Bradykinin B2 receptor using a radioligand competition assay.
Materials:
-
HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Binding Buffer (e.g., HBSS or TES buffer). Note: Ionic strength affects affinity.
-
Radioligand: [3H]Bradykinin.
-
Unlabeled Bradykinin (for standard curve).
-
Test compounds.
-
Protease inhibitors (e.g., captopril, bacitracin).
-
Scintillation fluid and counter.
Methodology:
-
Cell Preparation: Culture B2 receptor-expressing cells to confluence in appropriate plates.
-
Assay Setup:
-
Wash adherent cells with ice-cold binding buffer.
-
Prepare serial dilutions of your unlabeled test compound and unlabeled Bradykinin (for the standard curve).
-
In each well, add a fixed concentration of [3H]Bradykinin (e.g., 1-3 nM).
-
Add the varying concentrations of the test compound or standard.
-
Define non-specific binding using a high concentration of unlabeled Bradykinin (e.g., 10 µM).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 25°C) for a set time (e.g., 2 hours) to reach equilibrium.
-
Washing: Aspirate the incubation buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells (e.g., with NaOH or SDS solution) and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium ([Ca2+]i) following B2 receptor activation by Bradykinin (2-9) or other agonists.
Materials:
-
B2 receptor-expressing cells (e.g., CHO, HEK293, or primary cells like fibroblasts).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., HBSS with calcium and magnesium).
-
Bradykinin (2-9) or other agonists.
-
B2 receptor antagonist (e.g., HOE-140) for validation.
-
Fluorescence plate reader with an injection system or fluorescence microscope.
Methodology:
-
Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate and culture to confluence.
-
Dye Loading:
-
Remove culture medium and wash cells with assay buffer.
-
Load the cells by incubating them with the calcium-sensitive dye as per the manufacturer's instructions (e.g., 30-60 minutes at 37°C for Fluo-4 AM).
-
-
Washing: Wash the cells gently with assay buffer to remove any excess extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader. Record a stable baseline fluorescence for each well.
-
Compound Addition and Measurement:
-
To test for antagonism, pre-incubate cells with the antagonist (e.g., HOE-140) for a specified time before adding the agonist.
-
Using the plate reader's injector, add Bradykinin (2-9) or another agonist and immediately begin recording the change in fluorescence over time. The response is typically rapid, with a peak followed by a sustained plateau.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in [Ca2+]i.
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
-
Generate concentration-response curves to determine the EC50 (effective concentration for 50% of maximal response).
-
For antagonists, calculate the IC50 or pA2 values.
-
Visualizing Workflows and Pathways
Bradykinin B2 Receptor Signaling Pathway
The B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein pathway upon activation by bradykinin.
Caption: Simplified Bradykinin B2 receptor signaling cascade via the Gq/PLC pathway.
General Experimental Workflow for a Cell-Based Assay
This diagram illustrates the typical steps involved in performing a cell-based experiment with Bradykinin (2-9).
Caption: Standard workflow for a cell-based assay using Bradykinin (2-9).
Troubleshooting Logic for Unexpected Results
Use this flowchart to diagnose and resolve common issues that lead to irreproducible or unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting irreproducible experimental results.
References
Technical Support Center: Interpreting Unexpected Results in Bradykinin (2-9) and Related Peptide Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bradykinin (BK) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bradykinin (2-9) and how is it different from Bradykinin?
Bradykinin (2-9), also known as des-Arg1-bradykinin, is a metabolite of the inflammatory peptide Bradykinin (BK).[1] It is formed when the N-terminal arginine residue is cleaved from BK by the enzyme aminopeptidase P.[1][2] While full-length Bradykinin is a potent agonist of the B2 receptor, the activity of Bradykinin (2-9) has been a subject of conflicting reports, making it a source of unexpected experimental outcomes.[3][4]
Q2: My preparation of Bradykinin (2-9) shows some biological activity, but I expected it to be inactive. Why?
This is a common point of confusion. While some studies have reported Bradykinin (2-9) to have no detectable contractile activity, others have found that it retains some biological function. There are several potential reasons for this discrepancy:
-
ACE Inhibition: Bradykinin (2-9) has been reported to inhibit Angiotensin-Converting Enzyme (ACE), the enzyme that degrades Bradykinin. By inhibiting ACE, it could potentiate the effects of any contaminating full-length Bradykinin in your sample or endogenous Bradykinin in your experimental system.
-
Contamination: Your peptide preparation may contain small amounts of the parent Bradykinin peptide, which is highly potent.
-
Novel Receptor Interaction: It is possible that Bradykinin (2-9) interacts with a yet-unidentified receptor or signaling pathway.
Q3: I am seeing B1/B2 receptor-independent effects in my experiments with Bradykinin. What could be the cause?
Recent research has revealed that peptide fragments of Bradykinin, previously considered inactive, can elicit biological responses that are not mediated by the classical B1 or B2 receptors. Specifically, fragments like Bradykinin (1-7) and Bradykinin (1-5) have been shown to:
-
Induce nitric oxide (NO) production in various cell types.
-
Cause concentration-dependent vasorelaxation of aortic rings.
-
Induce a hypotensive response in vivo.
These effects were not blocked by B1 or B2 receptor antagonists, suggesting the involvement of a novel mechanism or receptor. Therefore, if you observe effects that cannot be attributed to B1 or B2 activation, consider the potential role of these smaller, active fragments.
Q4: Why am I observing high variability in my Bradykinin-induced responses?
High variability is a frequent challenge in Bradykinin research. The most significant factor is the extremely short half-life of Bradykinin in plasma (less than 30 seconds) due to rapid degradation by enzymes like ACE. Inconsistent results can often be traced back to:
-
Sample Handling: Improper collection and handling of samples can lead to significant degradation of Bradykinin before analysis. Immediate cooling of blood samples and the use of protease inhibitors are crucial.
-
Receptor Desensitization: Continuous exposure to Bradykinin can lead to rapid desensitization and internalization of the B2 receptor, dampening the cellular response.
-
Cell Culture Conditions: Factors like cell line passage number, cell density, and serum variability can alter cellular responsiveness.
Troubleshooting Guides
Issue 1: Unexpected Vasorelaxation or Hypotension
-
Symptom: You observe vasorelaxation in an aortic ring assay or a hypotensive response in vivo that is not blocked by B1/B2 antagonists.
-
Possible Cause: Your Bradykinin sample may have degraded into smaller, active fragments like BK(1-7) or BK(1-5), which act through B1/B2-independent pathways.
-
Troubleshooting Steps:
-
Analyze Peptide Integrity: Use LC-MS/MS to analyze the composition of your peptide solution to check for the presence of fragments.
-
Use Freshly Prepared Solutions: Prepare Bradykinin solutions immediately before use to minimize degradation.
-
Test Fragments Directly: If possible, obtain synthetic BK(1-7) and BK(1-5) and test their effects in your system to confirm if they replicate the unexpected results.
-
Issue 2: Inconsistent Intracellular Calcium Flux
-
Symptom: You are getting inconsistent or no intracellular calcium signal in response to Bradykinin (2-9) or Bradykinin.
-
Possible Cause:
-
For Bradykinin (2-9), the lack of response may be expected as it is not a classical agonist for B2 receptors which are coupled to calcium mobilization.
-
For Bradykinin, issues with cell loading, agonist concentration, or receptor desensitization could be the cause.
-
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure your cells express the B2 receptor.
-
Optimize Dye Loading: Titrate the concentration of your calcium-sensitive dye (e.g., Indo-1, Fluo-4 AM) as overloading can blunt the response.
-
Use a Positive Control: Use a known B2 receptor agonist like full-length Bradykinin or a calcium ionophore to confirm the assay is working.
-
Check for Desensitization: Perform time-course experiments to see if the response diminishes with repeated stimulation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Bradykinin and its metabolites.
Table 1: Receptor Binding and Functional Potency
| Compound | Receptor | Assay Type | Species | Value | Reference |
| Bradykinin | B2 | Calcium Flux | Human | EC50: 2.18 x 10-9 M | |
| Bradykinin | B2 | β-arrestin | Human | EC50: 5.21 x 10-9 M |
Table 2: Quantification of Bradykinin Metabolites
| Metabolite | Matrix | Method | Lower Limit of Quantification (LLOQ) | Reference |
| Bradykinin (2-9) | Respiratory Lavage Fluid | LC-MS/MS | 8.1 pg/mL | |
| Bradykinin (1-7) | Respiratory Lavage Fluid | LC-MS/MS | 6.5 pg/mL | |
| Bradykinin (1-5) | Respiratory Lavage Fluid | LC-MS/MS | 22.8 pg/mL | |
| Bradykinin | Human Plasma | LC-MS/MS | 2.5 pg/mL |
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol describes the measurement of intracellular calcium changes in response to agonist stimulation using a fluorescent dye.
Materials:
-
Cells expressing the receptor of interest
-
Culture medium (e.g., DMEM, RPMI) with and without fetal bovine serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127 (for Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Bradykinin (2-9) and/or other agonists
-
Positive control (e.g., Ionomycin)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to the appropriate density. On the day of the experiment, harvest and wash the cells.
-
Dye Loading:
-
Resuspend cells at 1 x 106 cells/mL in serum-free medium.
-
Add the calcium-sensitive dye to the final desired concentration (typically 1-5 µM). If using Fluo-4 AM, pre-mix it with an equal volume of Pluronic F-127.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Add an equal volume of medium with 10% FBS and incubate for another 10 minutes. Wash the cells twice with HBSS containing 5% FBS.
-
Resuspension: Resuspend the cells in HBSS flux buffer at 1 x 106 cells/mL and keep them at 37°C until analysis.
-
Data Acquisition:
-
Equilibrate the cell suspension at 37°C for at least 10 minutes before analysis.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add the agonist (e.g., Bradykinin (2-9)) and continue recording the fluorescence for several minutes to capture the peak response and return to baseline.
-
Use a positive control like Ionomycin to confirm cell viability and dye loading.
-
Protocol 2: Aortic Ring Vasorelaxation Assay
This ex vivo method assesses the effect of compounds on the contractility of isolated aortic tissue.
Materials:
-
Laboratory animal (e.g., rat, mouse)
-
Krebs-Henseleit (K-H) solution
-
Phenylephrine or other vasoconstrictor
-
Bradykinin (2-9) and/or other test compounds
-
Acetylcholine (for endothelium integrity check)
-
Organ bath system with force transducer
Procedure:
-
Aorta Dissection: Euthanize the animal and carefully dissect the thoracic aorta. Place it in ice-cold K-H solution.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with K-H solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~2g, changing the K-H solution every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high potassium solution (e.g., 60 mM KCl).
-
After washing, pre-contract the rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Experiment:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of Bradykinin (2-9) or your test compound to generate a concentration-response curve.
-
Record the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Visualizations
Caption: Troubleshooting workflow for unexpected biological activity.
Caption: Simplified Bradykinin B2 receptor signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Bradykinin (2-9) and des-Arg9-Bradykinin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of two key bradykinin metabolites: Bradykinin (2-9) and des-Arg9-bradykinin. Understanding the distinct receptor interactions of these peptides is crucial for research in inflammation, pain, and cardiovascular diseases, as well as for the development of targeted therapeutics. This document summarizes quantitative binding data, details relevant experimental protocols, and illustrates the associated signaling pathways.
Introduction to Bradykinin and its Metabolites
Bradykinin is a potent inflammatory mediator that exerts its effects through two main G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[1][2] The B2 receptor is constitutively expressed in a wide variety of healthy tissues and is primarily activated by intact bradykinin.[3][4] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain cytokines.[5]
Metabolism of bradykinin by peptidases yields several active fragments, including Bradykinin (2-9) (also known as des-Arg1-bradykinin) and des-Arg9-bradykinin. Bradykinin (2-9) is formed by the action of aminopeptidase P, which removes the N-terminal arginine residue. des-Arg9-bradykinin is generated by the action of carboxypeptidases, which cleave the C-terminal arginine. These metabolites exhibit differential affinities for the B1 and B2 receptors, leading to distinct physiological and pathophysiological roles.
Quantitative Receptor Affinity Data
The binding affinities of Bradykinin (2-9) and des-Arg9-bradykinin for the B1 and B2 receptors are critical determinants of their biological activity. The following table summarizes the available quantitative data from competitive radioligand binding assays. It is important to note the significant discrepancies in the reported affinities for des-Arg9-bradykinin, which may arise from variations in experimental conditions, such as the cell lines or tissues used, radioligand choice, and assay buffers.
| Ligand | Receptor | Species | Ki (Inhibition Constant) | Reference |
| des-Arg9-bradykinin | B1 | Human | 0.12 nM | |
| B2 | Human | > 30,000 nM | ||
| B1 | Not Specified | 1.93 µM (1930 nM) | ||
| B2 | Not Specified | 8.1 µM (8100 nM) | ||
| Bradykinin (2-9) | B1 / B2 | Not Specified | Data not readily available in the searched literature. |
Note: A lower Ki value indicates a higher binding affinity.
The data clearly indicates that des-Arg9-bradykinin is a potent and selective agonist for the B1 receptor, as evidenced by the nanomolar Ki value in one study. The conflicting micromolar affinities reported in another study highlight the importance of considering the experimental context when interpreting binding data. Quantitative affinity data for Bradykinin (2-9) was not prominently available in the reviewed literature.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of ligand binding affinity is commonly achieved through radioligand competition binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Bradykinin (2-9) or des-Arg9-bradykinin) to displace a radiolabeled ligand from its receptor.
Principle
A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-bradykinin for the B2 receptor, or a specific B1 radioligand) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor). The unlabeled competitor ligand is added at increasing concentrations. The amount of radioactivity bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Generic Protocol
-
Membrane Preparation:
-
Culture cells expressing the human bradykinin B1 or B2 receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., des-Arg9-bradykinin).
-
Add a fixed concentration of the appropriate radioligand (e.g., [³H]-Lys-des-Arg9-bradykinin for B1 receptors).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radioactive ligand known to saturate the receptor.
-
Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Both B1 and B2 bradykinin receptors are coupled to the Gq family of G-proteins. Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the receptor affinities of Bradykinin (2-9) and des-Arg9-bradykinin.
Conclusion
The available data strongly suggests that des-Arg9-bradykinin is a selective agonist for the B1 bradykinin receptor, although the reported absolute affinity values vary between studies. This selectivity makes it a valuable tool for investigating the specific roles of the B1 receptor in various physiological and pathological processes. In contrast, there is a lack of readily available quantitative data on the receptor affinity of Bradykinin (2-9), highlighting a gap in the current understanding of its pharmacological profile. Further research is warranted to fully characterize the binding properties of Bradykinin (2-9) at both B1 and B2 receptors to better elucidate its potential biological functions. The methodologies and signaling pathways described herein provide a foundational framework for such future investigations.
References
A Comparative Guide: Validating LC-MS/MS Results for Bradykinin (2-9) with Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of Bradykinin (2-9), a key metabolite in the Kallikrein-Kinin system: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. Understanding the performance of each method is crucial for obtaining accurate and reliable data in preclinical and clinical research. This document outlines the experimental protocols and presents a summary of their quantitative performance, highlighting the critical differences in specificity and accuracy.
Executive Summary
The quantification of Bradykinin (2-9) is essential for understanding its role in various physiological and pathological processes. While both LC-MS/MS and immunoassays are utilized for this purpose, they offer distinct advantages and disadvantages. LC-MS/MS provides superior specificity and accuracy, effectively distinguishing Bradykinin (2-9) from other closely related kinins. Immunoassays, while often more accessible, can suffer from significant cross-reactivity, potentially leading to overestimated and less reliable results. This guide presents a detailed comparison to aid researchers in selecting the most appropriate method for their studies and in critically evaluating their results.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and immunoassay methods for the quantification of Bradykinin and its metabolites. It is important to note that a direct head-to-head comparison study for Bradykinin (2-9) was not available in the public literature. The data presented here is a synthesis of information from various studies and manufacturer specifications.
| Performance Parameter | LC-MS/MS | Immunoassay (ELISA) | Key Considerations |
| Lower Limit of Quantification (LLOQ) | 2.0 - 7.8 pg/mL for Bradykinin and its metabolites[1] | 8.65 - 31.2 pg/mL for Bradykinin[2] | LC-MS/MS generally offers superior sensitivity. |
| Accuracy (% Recovery) | 97% to within 15% of nominal values[3][4][5] | Typically within 80-120%, but can be affected by matrix effects. | LC-MS/MS accuracy is well-defined by regulatory guidelines. |
| Precision (%CV) | <15% | Intra-assay: <10%, Inter-assay: <15% (as per typical kit specifications) | Both methods can achieve acceptable precision. |
| Specificity | High; capable of distinguishing between structurally similar peptides. | Variable; significant cross-reactivity with other kinins is common. Some assays show 100% cross-reactivity with Bradykinin (2-9). | This is a critical differentiator; immunoassays may not be specific for Bradykinin (2-9). |
| Linearity (r²) | ≥ 0.99 | Typically ≥ 0.98 | Both methods generally exhibit good linearity. |
Experimental Protocols
LC-MS/MS Method for Bradykinin (2-9) Quantification
This protocol is a generalized representation based on validated methods for the analysis of kinin peptides.
1. Sample Preparation (Human Plasma)
-
Blood Collection: Collect whole blood into tubes containing a protease inhibitor cocktail to prevent ex vivo degradation of Bradykinin.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold ethanol to precipitate proteins.
-
Internal Standard Spiking: Add an appropriate stable isotope-labeled internal standard for Bradykinin (2-9).
-
Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B to elute the peptides.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bradykinin (2-9) and its internal standard.
-
Immunoassay (Competitive ELISA) Method for Bradykinin Quantification
This protocol is a generalized representation based on commercially available Bradykinin ELISA kits.
1. Reagent Preparation
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Perform serial dilutions of the Bradykinin standard to generate a standard curve.
2. Assay Procedure
-
Add a specific volume of standards, controls, and samples to the wells of the microplate pre-coated with an anti-Bradykinin antibody.
-
Add a fixed amount of biotinylated Bradykinin to each well. This will compete with the Bradykinin in the sample for binding to the antibody.
-
Incubate the plate for a specified time at room temperature.
-
Wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add a TMB substrate solution to each well, which will be converted by the HRP to produce a colored product.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of Bradykinin in the sample.
Mandatory Visualizations
Caption: Experimental workflow for the validation and comparison of LC-MS/MS and immunoassay methods.
Caption: Simplified signaling pathway of Bradykinin (2-9) formation.
Discussion
The choice between LC-MS/MS and immunoassay for the quantification of Bradykinin (2-9) depends heavily on the specific requirements of the study.
LC-MS/MS: This method is the gold standard for quantitative bioanalysis of small molecules and peptides due to its high specificity and accuracy. It can differentiate between Bradykinin (1-9), Bradykinin (2-9), and other metabolites, which is crucial for accurately understanding the dynamics of the Kallikrein-Kinin system. The validation of LC-MS/MS methods is rigorously defined by regulatory bodies like the FDA, ensuring data reliability. While the initial setup cost and complexity may be higher, the quality of the data is unparalleled.
Immunoassay: Immunoassays are widely used due to their relative ease of use and lower cost. However, for Bradykinin and its metabolites, their utility is often compromised by a lack of specificity. Many commercially available Bradykinin immunoassays exhibit significant cross-reactivity with its metabolites. For instance, some kits show 100% cross-reactivity with des-Arg1-Bradykinin (Bradykinin 2-9). This means the assay cannot distinguish between the parent peptide and its metabolite, leading to a composite measurement that may not accurately reflect the concentration of Bradykinin (2-9) alone. Such cross-reactivity can be a major confounding factor, especially when investigating the specific roles of different kinin peptides.
References
- 1. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. medrxiv.org [medrxiv.org]
Unveiling the Role of Bradykinin (2-9) in Health and Disease: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Bradykinin (2-9) levels in various health and disease states reveals its potential as a biomarker and therapeutic target. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the current understanding of this peptide, including quantitative data, experimental methodologies, and key signaling pathways.
Bradykinin (2-9) is a metabolite of the potent inflammatory mediator bradykinin. While the role of bradykinin in inflammation, pain, and cardiovascular regulation is well-established, the specific functions and clinical relevance of its metabolites, including Bradykinin (2-9), are emerging areas of research. This report synthesizes available data to facilitate a clearer understanding of its differential levels and potential implications.
Comparative Analysis of Bradykinin (2-9) Levels
Quantitative data on Bradykinin (2-9) levels in human plasma are limited but point towards significant differences between healthy individuals and patients with certain diseases. The following table summarizes the available findings.
| Condition | Analyte | Mean Concentration (± SEM) | Method | Reference |
| Healthy Volunteers | Bradykinin (2-9) | 0.03 ± 0.03 pmol/L | LC-MS/MS | Griesenbach et al., 2022[1] |
| Hereditary Angioedema (HAE-C1INH) | Bradykinin (2-9) | 0.7 ± 0.2 pmol/L | LC-MS/MS | Griesenbach et al., 2022[1] |
| Rat Kidney | Bradykinin (2-9) | Below the limits of detection | RIA & HPLC | Campbell et al., Hypertension[2] |
| Rat Blood | Bradykinin (2-9) | Below the limits of detection | RIA & HPLC | Campbell et al., Hypertension[2] |
Note: The data from Campbell et al. was obtained from rat models and may not be directly comparable to human levels.
Elevated levels of Bradykinin (2-9) in patients with Hereditary Angioedema with C1-inhibitor deficiency (HAE-C1INH) suggest its potential involvement in the pathophysiology of this disease.[1] However, in rat models, Bradykinin (2-9) was undetectable in both kidney and blood under normal physiological conditions. Further research is needed to establish the normal range of Bradykinin (2-9) in a larger cohort of healthy individuals and to investigate its levels in a broader spectrum of diseases.
Experimental Protocols for Bradykinin (2-9) Measurement
Accurate quantification of Bradykinin (2-9) is challenged by its low endogenous concentrations and rapid degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for its measurement.
Key Methodological Steps for LC-MS/MS Analysis:
-
Sample Collection: Blood should be collected in tubes containing a cocktail of protease inhibitors to prevent the ex-vivo formation and degradation of kinins.
-
Solid-Phase Extraction (SPE): This crucial step concentrates the peptide and removes interfering substances from the plasma matrix. A mixed-mode cation exchange SPE protocol is often employed.
-
LC Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) is used to separate Bradykinin (2-9) from other plasma components and related peptides.
-
MS/MS Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of the target peptide based on its mass-to-charge ratio and fragmentation pattern.
A detailed, step-by-step protocol is not available in a single public source but can be developed based on methodologies described for the broader analysis of bradykinin and its metabolites.
Signaling Pathways of Bradykinin and its Metabolites
Bradykinin and its metabolites exert their effects primarily through two G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). While the parent molecule, bradykinin, predominantly acts on the constitutively expressed B2 receptor, the role of Bradykinin (2-9) in receptor binding and signaling is an area of active investigation.
The general signaling cascade initiated by bradykinin binding to its receptors involves the activation of intracellular pathways that lead to physiological responses such as vasodilation, increased vascular permeability, and pain.
Bradykinin (1-9) Signaling Pathway
The following diagram illustrates the major signaling pathways activated by Bradykinin (1-9) binding to the B2 receptor.
Experimental Workflow for Measuring Bradykinin (2-9)
The following diagram outlines a typical workflow for the quantitative analysis of Bradykinin (2-9) from plasma samples.
Future Directions
The study of Bradykinin (2-9) is a burgeoning field with significant potential. Future research should focus on:
-
Expanding Quantitative Data: Measuring Bradykinin (2-9) levels in a wider range of diseases, including inflammatory, cardiovascular, neurological, and oncological conditions.
-
Standardizing Protocols: Developing and validating standardized, detailed protocols for Bradykinin (2-9) measurement to ensure reproducibility and comparability of data across different laboratories.
-
Elucidating Signaling Pathways: Characterizing the binding affinity of Bradykinin (2-9) for B1 and B2 receptors and delineating the specific downstream signaling cascades it activates.
A deeper understanding of the role of Bradykinin (2-9) in health and disease will be instrumental in the development of novel diagnostic tools and targeted therapeutic interventions.
References
Bradykinin (2-9): A Novel Inflammatory Biomarker Compared to Established Markers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bradykinin (2-9) against C-Reactive Protein (CRP), Procalcitonin (PCT), and Interleukin-6 (IL-6) in the Landscape of Inflammatory Biomarkers.
In the quest for more specific and sensitive biomarkers of inflammation, Bradykinin (2-9), a metabolite of the potent inflammatory mediator bradykinin, has emerged as a potential candidate. This guide provides a comprehensive comparison of Bradykinin (2-9) with widely used inflammatory markers—C-reactive protein (CRP), procalcitonin (PCT), and interleukin-6 (IL-6)—supported by available experimental data and detailed methodologies.
Performance Comparison: Bradykinin (2-9) vs. Standard Inflammatory Markers
Direct head-to-head comparisons of the diagnostic and prognostic performance of Bradykinin (2-9) against CRP, PCT, and IL-6 across a wide range of inflammatory conditions are limited in the current scientific literature. However, existing studies in specific disease states, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), provide some insights into the potential of bradykinin-related peptides as biomarkers.
A study investigating bradykinin peptides in SLE and RA demonstrated that both bradykinin and its metabolite, des-Arg(9)-bradykinin, were significantly elevated in the serum of patients compared to healthy controls.[1] The study reported the following receiver operating characteristic (ROC) curve area under the curve (AUC) values for distinguishing patients from healthy controls:
| Biomarker | Disease | AUC (95% CI) | p-value |
| Bradykinin | SLE | 0.79 | <0.0001 |
| des-Arg(9)-bradykinin | SLE | 0.88 | <0.0001 |
| Bradykinin | RA | 0.68 | 0.011 |
| des-Arg(9)-bradykinin | RA | 0.71 | 0.003 |
While this study provides valuable data on bradykinin peptides, it did not include a direct statistical comparison with CRP, PCT, or IL-6. The same study noted a median CRP level of 7.5 mg/L in the RA patient cohort, but a comparative ROC analysis was not performed.[1]
In the context of specific inflammatory conditions, studies have shown a correlation between bradykinin and other inflammatory markers. For instance, in knee osteoarthritis, synovial fluid levels of bradykinin have been found to positively correlate with IL-6 levels.[2] Furthermore, bradykinin is known to induce the production of IL-6 in various cell types, suggesting a mechanistic link between these two inflammatory mediators.[3][4]
It is important to note that while CRP and PCT are well-established biomarkers, particularly for bacterial infections and sepsis, they also have limitations. Bradykinin and its metabolites, due to their central role in the kallikrein-kinin system, may offer a more specific window into inflammatory processes involving vascular permeability and pain.
Signaling Pathways: A Visual Representation
The signaling pathways of bradykinin and other key inflammatory markers are complex and interconnected. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Metabolism of Bradykinin and activation of its receptors.
Caption: Simplified overview of common inflammatory signaling pathways.
Experimental Protocols
Accurate and reproducible measurement of inflammatory biomarkers is crucial for their clinical utility. Below are detailed methodologies for the quantification of Bradykinin (2-9) and other key inflammatory markers.
Measurement of Bradykinin (2-9)
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate quantification of small peptides like Bradykinin (2-9) due to its high specificity and sensitivity.
-
Sample Preparation:
-
Collect whole blood into tubes containing a protease inhibitor cocktail to prevent ex vivo degradation of bradykinin.
-
Centrifuge to separate plasma.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the peptides from the plasma matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate Bradykinin (2-9) from other plasma components using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify Bradykinin (2-9) using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a synthetic Bradykinin (2-9) peptide.
-
Quantify the concentration of Bradykinin (2-9) in the samples by comparing their peak areas to the standard curve.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for the detection of bradykinin are commercially available and can be adapted for Bradykinin (2-9) with specific antibodies.
-
Assay Principle: A competitive ELISA format is commonly used.
-
Procedure:
-
Coat a 96-well plate with antibodies specific to Bradykinin (2-9).
-
Add standards and samples to the wells, followed by the addition of a fixed amount of enzyme-conjugated Bradykinin (2-9).
-
During incubation, the free Bradykinin (2-9) in the sample competes with the enzyme-conjugated Bradykinin (2-9) for binding to the coated antibodies.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of Bradykinin (2-9) in the sample.
-
Caption: Workflow for a competitive ELISA.
Measurement of Other Inflammatory Markers
1. C-Reactive Protein (CRP)
-
Method: Immunoturbidimetric assays are widely used in clinical laboratories.
-
Principle: CRP in the sample reacts with anti-CRP antibodies coated on latex particles, causing agglutination. The degree of turbidity is measured and is proportional to the CRP concentration.
2. Procalcitonin (PCT)
-
Method: Automated immunoassays (e.g., electrochemiluminescence, immunofluorescence).
-
Principle: A sandwich immunoassay format is typically used. PCT in the sample binds to two different antibodies, one of which is labeled for detection. The signal generated is directly proportional to the PCT concentration.
3. Interleukin-6 (IL-6)
-
Method: ELISA is a common method for quantifying IL-6.
-
Principle: A sandwich ELISA is typically employed. A capture antibody specific for IL-6 is coated on the plate. The sample is added, and IL-6 binds to the capture antibody. A second, labeled detection antibody is then added, which binds to a different epitope on the captured IL-6. The signal from the label is then measured and is directly proportional to the IL-6 concentration.
Conclusion
Bradykinin (2-9) represents a promising area of research in the field of inflammatory biomarkers. Its direct involvement in the kallikrein-kinin system suggests it may provide unique insights into inflammatory processes characterized by increased vascular permeability and pain. While preliminary studies in autoimmune diseases are encouraging, there is a clear need for more direct, large-scale comparative studies to definitively establish its clinical utility against established markers like CRP, PCT, and IL-6 across a broader spectrum of inflammatory conditions. The development and standardization of robust and sensitive assays, such as LC-MS/MS, will be critical in advancing our understanding of Bradykinin (2-9) as a clinically relevant biomarker. Researchers and drug development professionals are encouraged to consider the inclusion of Bradykinin (2-9) in future studies of inflammatory diseases to further elucidate its potential.
References
- 1. Upregulation of pro-inflammatory bradykinin peptides in systemic lupus erythematosus and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin-induced IL-6 expression through bradykinin B2 receptor, phospholipase C, protein kinase Cdelta and NF-kappaB pathway in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercially Available Antibodies for Bradykinin (2-9) Research
For researchers, scientists, and drug development professionals, selecting the right antibody is critical for generating accurate and reproducible data. This guide provides a head-to-head comparison of commercially available antibodies relevant for the study of Bradykinin (2-9), also known as des-Arg(1)-bradykinin. Given the scarcity of antibodies specifically targeting the Bradykinin (2-9) fragment, this comparison focuses on the most pertinent alternatives: antibodies against the Bradykinin B1 receptor (BDKRB1), for which Bradykinin (2-9) is the primary endogenous ligand, and Bradykinin ELISA kits that can be used for quantification.
Comparison of Bradykinin B1 Receptor (BDKRB1) Antibodies
The Bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and tissue injury, playing a crucial role in chronic pain and inflammation.[1] Its activation by Bradykinin (2-9) makes antibodies targeting this receptor essential tools for investigating the biological effects of this peptide. Below is a comparison of several commercially available polyclonal and monoclonal antibodies against the Bradykinin B1 receptor.
| Antibody | Supplier | Catalog # | Type | Host | Tested Applications | Recommended Dilution/Concentration | Immunogen | Species Reactivity |
| B1 Bradykinin Receptor Polyclonal Antibody | Thermo Fisher Scientific | PA5-33359 | Polyclonal | Rabbit | IHC (P) | 20 µg/mL | Synthetic 18 amino acid peptide from 2nd extracellular domain of human BDKRB1 | Human, Non-human primate |
| bradykinin B1 R Antibody (3A2) | Santa Cruz Biotechnology | sc-293196 | Monoclonal (IgG2a κ) | Mouse | WB, IP, ELISA | Not specified | Recombinant protein mapping to amino acids 1-353 of human bradykinin B1 R | Human |
| Anti-Bradykinin receptor B1 Polyclonal Antibody | MyBioSource | MBS420159 | Polyclonal | Goat | Peptide ELISA, WB | Peptide ELISA: 1:1000, WB: 2-4 µg/ml | Peptide with sequence KVWELYKQCTPK from the internal region of human BDKRB1 | Human |
| Anti-B1 Bradykinin Receptor antibody produced in rabbit | Sigma-Aldrich | SAB2500173 | Polyclonal | Rabbit | IHC (formalin-fixed, paraffin-embedded sections) | 5-9 μg/mL | Synthetic peptide corresponding to the third cytoplasmic loop of human B1 bradykinin receptor | Human |
| Bradykinin B1 R rabbit pAb | Elk Biotechnology | ES7106 | Polyclonal | Rabbit | WB, IF, ELISA | WB: 1:500 - 1:2000, IF: 1:200 - 1:1000, ELISA: 1:5000 | Synthesized peptide derived from human BDKRB1 (AA range: 201-250) | Human, Rat, Mouse |
Comparison of Bradykinin ELISA Kits
For the quantitative measurement of Bradykinin and its fragments in biological samples, several ELISA kits are available. These kits are typically based on a competitive immunoassay format. While not specific to the (2-9) fragment, they can provide an overall measure of Bradykinin levels, which can be indicative of the processes involving Bradykinin (2-9).
| ELISA Kit | Supplier | Catalog # | Assay Type | Sample Types | Sensitivity | Range |
| Bradykinin ELISA Kit | Abcam | ab136936 | Competitive | Urine, Plasma, Serum | = 24.8 pg/mL | 11.7 - 30000 pg/mL |
| Human Bradykinin ELISA Kit | Antibodies.com | A79139 | Competitive | Serum, plasma, tissue homogenates, and other biological fluids | <4.688 pg/ml | Not specified |
| Human Bradykinin ELISA Kit (Colorimetric) | Novus Biologicals | NBP2-69969 | Competitive | Recognizes Human Bradykinin in samples | Not specified | Not specified |
| Rat BK (Bradykinin) ELISA Kit | CliniSciences | ER0765 | Competitive | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples | 4.688pg/ml | 7.813-500pg/ml |
Bradykinin (2-9) Signaling Pathway
Bradykinin (2-9) exerts its biological effects primarily through the Bradykinin B1 receptor. Upon binding, it initiates a signaling cascade that leads to various cellular responses, including inflammation and pain.
Caption: Bradykinin (2-9) binds to and activates the B1 receptor, initiating downstream signaling.
Experimental Workflows and Protocols
Accurate and reproducible results depend on optimized experimental protocols. Below are detailed methodologies for key immunoassays used in Bradykinin (2-9) research.
Western Blotting for BDKRB1 Detection
This protocol outlines the general steps for detecting the Bradykinin B1 receptor in cell lysates or tissue homogenates.
References
Evaluating the ACE inhibitory potency of Bradykinin (2-9) against other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Angiotensin-Converting Enzyme (ACE) inhibitory potency of various compounds. While Bradykinin (2-9) is a metabolite of Bradykinin, a key substrate for ACE, its direct ACE inhibitory IC50 value is not prominently reported in the scientific literature. Therefore, this document focuses on comparing the potency of well-established ACE inhibitors. The data presented herein is intended to assist researchers in the evaluation and development of novel antihypertensive agents.
Introduction to ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), a central component of this system, catalyzes the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. ACE also inactivates the vasodilator Bradykinin.[1][2] Inhibition of ACE is a key therapeutic strategy for managing hypertension and other cardiovascular disorders. The potency of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%.
Comparative Potency of ACE Inhibitors
The following table summarizes the IC50 values for a range of ACE inhibitors, providing a quantitative basis for comparing their potencies. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 Value | Source |
| Enalaprilat | 2.4 nM | [3] |
| Lisinopril | 1.2 nM | [3] |
| Captopril | 20.0 nM | [3] |
| Z13752A | 3.2 nM | |
| Omapatrilat | 5 nM | |
| Angiotensin-(1-7) | 0.65 µM |
Signaling Pathway of the Renin-Angiotensin-System (RAS)
The diagram below illustrates the enzymatic cascade of the Renin-Angiotensin-System and the points of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-System (RAS) cascade and the dual action of ACE inhibitors.
Experimental Protocols for ACE Inhibition Assay
The following is a generalized protocol for determining the ACE inhibitory activity of a compound using a spectrophotometric method with the substrate Hippuryl-Histidyl-Leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Phosphate buffer (pH 8.3)
-
Test inhibitor compound
-
1 M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in phosphate buffer.
-
Prepare a solution of the substrate HHL in phosphate buffer.
-
Prepare various concentrations of the test inhibitor compound.
-
-
Enzymatic Reaction:
-
In a reaction tube, add the ACE solution and the test inhibitor solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Terminate the enzymatic reaction by adding 1 M HCl.
-
-
Extraction of Hippuric Acid:
-
Extract the hippuric acid produced from the enzymatic cleavage of HHL by adding ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully collect the ethyl acetate layer containing the hippuric acid.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in a suitable buffer or deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Inhibition and IC50:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of the test inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for ACE Inhibition Assay
The following diagram outlines the key steps in a typical in vitro ACE inhibition assay.
Caption: A generalized workflow for an in vitro ACE inhibition assay.
Conclusion
This guide provides a comparative overview of the inhibitory potency of several known ACE inhibitors. The presented data and protocols offer a valuable resource for researchers engaged in the discovery and development of new therapeutic agents targeting the Renin-Angiotensin-System. While the direct inhibitory role of Bradykinin (2-9) on ACE is not well-documented, the interplay between ACE inhibitors and the bradykinin system remains a critical aspect of their therapeutic mechanism. Future research may further elucidate the complex interactions between bradykinin fragments and ACE.
References
- 1. Potentiation of bradykinin effect by angiotensin-converting enzyme inhibition does not correlate with angiotensin-converting enzyme activity in the rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Analysis of Bradykinin (2-9) Activity: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Bradykinin (2-9) (BK(2-9)), a major metabolite of Bradykinin (BK), with its parent compound and other related peptides. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview of its in vitro and in vivo pharmacological profile.
Executive Summary
Bradykinin (2-9), also known as des-Arg¹-Bradykinin, is formed through the cleavage of the N-terminal arginine residue from Bradykinin by aminopeptidase P. While Bradykinin is a potent vasoactive peptide with a wide range of physiological and pathological effects mediated primarily through the Bradykinin B2 receptor (B2R), its metabolite, BK(2-9), is generally considered to be inactive or to possess significantly lower potency. This guide delves into the specifics of this activity gap, presenting quantitative data from in vitro receptor binding and functional assays, alongside in vivo studies assessing its physiological effects. This comparative analysis is crucial for researchers investigating the Kallikrein-Kinin system and for professionals in drug development targeting Bradykinin receptors.
In Vitro Activity Comparison
The in vitro activity of Bradykinin and its metabolite has been characterized through various assays, primarily focusing on their interaction with the Bradykinin B2 receptor.
Receptor Binding Affinity
Radioligand binding assays are instrumental in determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is competed off the receptor by increasing concentrations of an unlabeled ligand. The inhibition constant (Ki) is a measure of the affinity of the unlabeled ligand; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference |
| Bradykinin | Human B2 | Recombinant (CHO cells) | 0.67 | [1] |
| Bradykinin (2-9) | Human B2 | - | inactive | [2] |
| des-Arg⁹-Bradykinin | Human B1 | Recombinant (293 cells) | 1.93 µM | [3] |
| des-Arg⁹-Bradykinin | Human B2 | Recombinant (293 cells) | 8.1 µM | [3] |
Note: Data for Bradykinin (2-9) binding affinity is limited, with most studies indicating a lack of significant binding to B2 receptors.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Common in vitro functional assays for Bradykinin receptor agonists include the measurement of second messenger production (e.g., calcium mobilization) or smooth muscle contraction. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50) or pD2 (-log EC50).
| Compound | Assay | Tissue/Cell Line | EC50 / pD2 | Reference |
| Bradykinin | Calcium Mobilization | CHO cells (human B2R) | 2.0 nM | [4] |
| Bradykinin | Smooth Muscle Contraction | Murine Detrusor Muscle | 1.2 µM | |
| des-Arg⁹-Bradykinin | Relaxation of Renal Artery | Dog | pD2 = 8.6 | |
| Bradykinin (2-9) | Agonist Activity | B1 or B2 receptors | inactive |
In Vivo Activity Comparison
In vivo studies are critical for understanding the physiological effects of a compound in a whole organism. For Bradykinin and its analogs, a key in vivo effect is the induction of hypotension (a decrease in blood pressure).
Hypotensive Effects
The hypotensive potency of Bradykinin and its metabolites is often assessed by measuring the dose required to produce a specific reduction in mean arterial pressure.
| Compound | Animal Model | Route of Administration | Potency (ED50 or other measure) | Reference |
| Bradykinin | Rat | Intravenous | Dose-dependent hypotension | |
| des-Arg⁹-Bradykinin | Rabbit (LPS-treated) | - | Dose-dependent decrease in blood pressure | |
| Bradykinin (2-9) | - | - | Not reported to have significant hypotensive effects |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Bradykinin B2 Receptor Signaling Pathway
Experimental Workflow for In Vitro Receptor Binding Assay
Experimental Workflow for In Vivo Hypotension Assay
Detailed Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the Bradykinin B2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the Bradykinin B2 receptor (e.g., CHO cells stably expressing recombinant human B2 receptor).
-
Radioligand: [³H]-Bradykinin.
-
Unlabeled test compounds: Bradykinin, Bradykinin (2-9), and other relevant peptides.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled Bradykinin (for non-specific binding).
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of [³H]-Bradykinin at a final concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hypotensive Assay in Anesthetized Rats
Objective: To evaluate the effect of test compounds on mean arterial blood pressure in an animal model.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetic (e.g., pentobarbital sodium).
-
Catheters (for femoral artery and vein).
-
Pressure transducer and recording system.
-
Saline solution (0.9% NaCl).
-
Test compounds: Bradykinin, Bradykinin (2-9), dissolved in saline.
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose and catheterize the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to continuously monitor and record blood pressure.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record a stable baseline blood pressure for 10-15 minutes.
-
Administer a bolus intravenous injection of the vehicle (saline) to observe any non-specific effects.
-
Administer increasing doses of the test compounds (Bradykinin and Bradykinin (2-9)) intravenously in a cumulative or non-cumulative manner, allowing blood pressure to return to baseline between doses if necessary.
-
Continuously record the blood pressure throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Analyze the data to determine the change in mean arterial pressure from baseline for each dose of the test compound.
-
Plot the dose-response curve (change in blood pressure vs. log dose) and calculate the ED50 (the dose that produces 50% of the maximal hypotensive effect).
Conclusion
The available experimental data consistently demonstrate that Bradykinin (2-9) is a significantly less active metabolite of Bradykinin. In vitro studies show that it has a negligible affinity for the Bradykinin B2 receptor and lacks agonist activity in functional assays. This is in stark contrast to Bradykinin, which is a potent agonist at this receptor. In vivo, while Bradykinin elicits a robust hypotensive response, there is a lack of evidence to suggest that Bradykinin (2-9) has any significant effect on blood pressure. These findings underscore the critical role of the N-terminal arginine residue for the biological activity of Bradykinin. For researchers in the field, this highlights the importance of considering metabolic degradation pathways when studying the physiological and pathological roles of the Kallikrein-Kinin system. For drug development professionals, the inactivity of Bradykinin (2-9) at the B2 receptor provides a clear structure-activity relationship that can inform the design of novel Bradykinin receptor modulators. Further research could focus on exploring any potential, albeit weak, activity of Bradykinin (2-9) at other receptors or its role in modulating the activity of other signaling pathways.
References
Stability of Bradykinin (2-9) in Comparison to Other Bradykinin Metabolites: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of bradykinin and its derivatives is crucial for accurate in vitro and in vivo studies. This guide provides a comparative analysis of the stability of Bradykinin (2-9) against other key bradykinin metabolites, supported by experimental data and detailed methodologies.
Bradykinin (BK), a potent inflammatory mediator, has a notoriously short half-life in biological matrices, making its direct measurement and therapeutic application challenging. Its metabolic breakdown yields several peptide fragments, each with distinct biological activities and stability profiles. This comparison focuses on Bradykinin (2-9) and its stability relative to other significant metabolites, including des-Arg9-BK (BK 1-8), BK(1-7), and BK(1-5).
Quantitative Comparison of Bradykinin Metabolite Stability
The metabolic stability of bradykinin and its metabolites varies significantly, primarily due to their susceptibility to various peptidases in plasma and tissues. The following table summarizes the available half-life data for bradykinin and its key metabolites in human plasma or serum. It is important to note that experimental conditions, such as the use of protease inhibitors and the concentration of the peptide, can influence these values.
| Peptide | Sequence | Primary Generating Enzyme(s) | Half-life in Human Plasma/Serum | Reference(s) |
| Bradykinin (BK) | RPPGFSPFR | Plasma Kallikrein | ~27-34 seconds | [1][2] |
| Bradykinin (2-9) | PPGFSPFR | Aminopeptidase P (APP) | Very short (rapidly degraded) | [3][4] |
| des-Arg9-BK (BK 1-8) | RPPGFSPF | Carboxypeptidase N (CPN) | ~643 seconds | [1] |
| Bradykinin (1-7) | RPPGFSP | ACE, Neprilysin (NEP) | - | |
| Bradykinin (1-5) | RPPGF | ACE | Highly stable (4.2 hours in diluted plasma) |
Note: The half-life of BK(1-7) is not well-defined in the literature under comparable conditions, as it is an intermediate in the degradation of BK to BK(1-5) by ACE. The half-life of BK(1-5) was determined in diluted human plasma, which may not be directly comparable to undiluted plasma/serum data.
From the data, it is evident that Bradykinin (2-9) is highly unstable. It is an intermediate metabolite that is rapidly cleaved by dipeptidylaminopeptidase IV to form Bradykinin (4-9). In contrast, des-Arg9-BK is significantly more stable than the parent bradykinin molecule. The most stable of the major metabolites appears to be Bradykinin (1-5).
Signaling Pathways of Bradykinin and its Metabolites
The biological effects of bradykinin and its metabolites are mediated through their interaction with specific B1 and B2 receptors. Understanding these pathways is critical for interpreting the functional consequences of their differential stability.
Caption: Bradykinin metabolic and signaling pathways.
Experimental Protocols
Accurate assessment of bradykinin metabolite stability requires meticulous experimental design and execution. Below are detailed methodologies for a typical in vitro plasma stability assay.
Protocol: In Vitro Stability of Bradykinin Metabolites in Human Plasma
1. Materials and Reagents:
-
Human plasma (pooled, anticoagulated with K2EDTA)
-
Bradykinin and its metabolites (BK(2-9), des-Arg9-BK, BK(1-7), BK(1-5)) of high purity
-
Protease inhibitor cocktail (e.g., cOmplete™, Roche) or specific inhibitors (e.g., captopril for ACE, amastatin for aminopeptidases)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw pooled human plasma on ice.
-
To prevent ex vivo degradation and formation of bradykinin, immediately add a protease inhibitor cocktail to the plasma.
-
Spike the plasma with a known concentration of the test peptide (e.g., 1 µM final concentration).
-
Incubate the samples at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 1, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing 1% formic acid.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate plasma proteins.
-
Collect the supernatant for analysis.
3. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition the SPE cartridge with methanol followed by equilibration with water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other interferences.
-
Elute the peptides with a higher concentration of organic solvent (e.g., 90% acetonitrile in water with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the parent peptide and its metabolites using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each peptide should be optimized beforehand.
-
Quantify the remaining percentage of the parent peptide at each time point relative to the initial concentration (t=0).
-
Calculate the half-life (t½) by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the stability of bradykinin metabolites in a plasma matrix.
Caption: Workflow for peptide stability assay in plasma.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Intravascular and interstitial degradation of bradykinin in isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Bradykinin (2-9): A Validated LC-MS/MS Method vs. Traditional ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of bradykinin (BK) and its metabolites, such as bradykinin (2-9), is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison between a novel, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform and a traditional competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of bradykinin (2-9).
This comparison guide details the performance characteristics and experimental protocols of each method, supported by experimental data, to assist researchers in selecting the most appropriate assay for their specific needs.
Performance Characteristics
The selection of an analytical method is often dictated by its performance metrics. The following tables summarize the key quantitative data for a recently validated, comprehensive LC-MS/MS platform for kinin peptides and a commercially available competitive bradykinin ELISA kit.
Table 1: Performance Comparison of Analytical Methods for Bradykinin (2-9) Quantification
| Feature | New LC-MS/MS Platform | Competitive ELISA (Representative) |
| Analyte(s) | Bradykinin, Kallidin, des-Arg(9)-bradykinin, des-Arg(10)-kallidin, BK 1-7, BK 1-5, BK 2-9 | Primarily Bradykinin (cross-reactivity with related peptides) |
| Lower Limit of Quantification (LLOQ) | 7.8 pg/mL for BK 2-9[1] | ~24.8 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000.0 pg/mL[1][2] | 30,000 pg/mL |
| Linearity (Correlation Coefficient, r) | ≥ 0.998 | Not explicitly stated, but assumed high within the detection range |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.6% - 9.9% |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 10.3% - 15.0% |
| Accuracy (%RE) | ≤ ±15% (≤ ±20% at LLOQ) | Not explicitly stated in detail |
| Specificity | High; distinguishes between closely related kinins and metabolites | Potential for cross-reactivity with related kinins (e.g., Kallidin) |
| Sample Volume | 100 - 300 µL plasma | ~100 µL plasma, serum, or urine |
| Assay Time | ~10.5 minutes per sample (LC run time) | ~3 hours |
Experimental Protocols
Detailed and robust experimental protocols are essential for the reproducibility of analytical methods. Below are the methodologies for the new LC-MS/MS platform and a typical competitive ELISA.
New LC-MS/MS Platform: Detailed Methodology
This method allows for the comprehensive and simultaneous determination of multiple kinin peptides, including bradykinin (2-9), from human plasma.
1. Sample Preparation:
-
Blank Plasma Generation: To create a suitable matrix for calibration standards and quality controls, blood is collected in trisodium citrate tubes containing specific serine protease inhibitors (hexadimethrine bromide and nafamostat mesylate) to prevent artificial bradykinin generation. The plasma is then incubated at room temperature for 4 hours to allow for the degradation of endogenous kinins.
-
Sample Pre-treatment: A protease inhibitor cocktail is added to blank plasma samples and study samples to prevent peptide degradation.
-
Solid-Phase Extraction (SPE):
-
Plasma samples (100-300 µL) are subjected to SPE for cleanup and concentration of the analytes.
-
The concentrated samples are reconstituted in an injection solvent.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
An aliquot of the prepared sample (e.g., 50 µL) is injected into the LC system.
-
A binary gradient elution is performed using a suitable column at a flow rate of 0.4 mL/min and a column temperature of 60 °C. The mobile phases consist of water and methanol, both containing 3.2% dimethyl sulfoxide and 0.1% formic acid.
-
The total run time is approximately 7.5 minutes, followed by a 3-minute re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into a tandem mass spectrometer for detection and quantification.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
-
3. Data Analysis:
-
Peak areas of the analytes and internal standards are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of bradykinin (2-9) in the unknown samples is determined from the calibration curve using a quadratic regression with 1/x² weighting.
Competitive ELISA: Detailed Methodology
This protocol is representative of a commercially available competitive ELISA kit for bradykinin quantification.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare a 1X Wash Buffer by diluting the provided concentrate.
-
Reconstitute the bradykinin standard and prepare a series of dilutions to create a standard curve.
-
Dilute samples as necessary to fall within the detection range of the assay.
2. Assay Procedure:
-
Add 100 µL of standards or samples to the appropriate wells of the goat anti-rabbit IgG pre-coated microplate.
-
Add 50 µL of biotin-conjugated bradykinin to all wells except the blank.
-
Add 50 µL of polyclonal anti-bradykinin antibody to all wells except the blank and non-specific binding wells.
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate four times with 1X Wash Buffer.
-
Add 200 µL of Streptavidin-HRP conjugate to all wells except the blank and incubate for 30 minutes at room temperature on a plate shaker.
-
Wash the plate four times with 1X Wash Buffer.
-
Add 200 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
3. Data Analysis:
-
Read the optical density (OD) of each well at 450 nm.
-
The intensity of the color is inversely proportional to the concentration of bradykinin in the sample.
-
Calculate the concentration of bradykinin in the samples by comparing their OD values to the standard curve.
Visualizing the Methodologies and Underlying Biology
To further clarify the processes and biological context, the following diagrams illustrate the bradykinin signaling pathway and the experimental workflows for both analytical methods.
Bradykinin (2-9) Signaling Pathway
Bradykinin (2-9) is a metabolite of bradykinin and is known to interact with bradykinin receptors, primarily the B2 receptor, a G protein-coupled receptor (GPCR). Activation of the B2 receptor initiates a cascade of intracellular signaling events.
Caption: Bradykinin (2-9) signaling via the B2 receptor.
Experimental Workflow Comparison
The workflows for the LC-MS/MS and ELISA methods differ significantly in their principles and execution.
References
Replicating Published Findings on the Function of Bradykinin (2-9): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological functions of Bradykinin (2-9), also known as des-Arg1-Bradykinin, with its parent molecule, Bradykinin. The information presented is based on published experimental data to assist researchers in replicating and building upon existing findings.
Introduction to Bradykinin and its Metabolite, Bradykinin (2-9)
Bradykinin is a potent inflammatory mediator involved in a variety of physiological and pathological processes, including vasodilation, pain, and inflammation. It exerts its effects primarily through the activation of two G-protein coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. Bradykinin is rapidly metabolized in vivo, leading to the formation of various fragments, including Bradykinin (2-9). This metabolite is generated by the action of aminopeptidase P, which removes the N-terminal arginine residue from the parent Bradykinin peptide. Understanding the distinct functional profile of Bradykinin (2-9) is crucial for a comprehensive understanding of the kinin-kallikrein system.
Comparative Biological Activities
Published findings on the biological activity of Bradykinin (2-9) present some conflicting information. While some sources indicate it has no direct contractile activity, others suggest it retains some biological function.[1][2][3] The primary reported activities of Bradykinin (2-9) are the inhibition of Angiotensin-Converting Enzyme (ACE) and the potentiation of Bradykinin's effects.
Receptor Binding Affinity
Data on the direct binding affinity of Bradykinin (2-9) to B1 and B2 receptors is not extensively available in the public domain. For comparison, the binding affinities of the related metabolite, des-Arg9-Bradykinin, are presented below.
| Ligand | Receptor | Ki (µM) | Reference |
| des-Arg9-Bradykinin | B1 | 1.93 | |
| des-Arg9-Bradykinin | B2 | 8.1 |
Functional Potency
Quantitative data on the functional potency (e.g., EC50, IC50) of Bradykinin (2-9) is limited. The following table summarizes the available information and provides a comparison with Bradykinin where possible.
| Ligand | Assay | Species/Tissue | Potency | Reference |
| Bradykinin (2-9) | Smooth Muscle Contraction | Guinea Pig Ileum | Some retained activity | |
| Bradykinin (2-9) | Smooth Muscle Contraction | Not specified | No detectable activity | |
| Bradykinin (2-9) | ACE Inhibition | Not specified | Inhibits ACE | |
| Bradykinin | Smooth Muscle Contraction | Bovine Tracheal Smooth Muscle Cells | log EC50 = -8.7 M |
Signaling Pathways
The signaling pathways activated by Bradykinin are well-characterized and primarily involve the B2 receptor, leading to the activation of Gq and subsequent mobilization of intracellular calcium. The specific signaling events initiated by Bradykinin (2-9) are less understood and are likely indirect, through its potentiation of Bradykinin or inhibition of ACE.
Bradykinin B2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Bradykinin B2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the function of Bradykinin and its metabolites.
Smooth Muscle Contraction Assay (Guinea Pig Ileum)
This protocol is used to assess the contractile or relaxant effects of kinins on smooth muscle tissue.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose)
-
Bradykinin and Bradykinin (2-9) stock solutions
-
Organ bath with an isometric force transducer
Procedure:
-
Humanely euthanize a guinea pig and isolate the terminal ileum.
-
Cut the ileum into 2-3 cm segments and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record isometric contractions using a force transducer.
-
Construct cumulative concentration-response curves for Bradykinin and Bradykinin (2-9) by adding increasing concentrations of the peptides to the organ bath.
-
To test for potentiation, pre-incubate the tissue with a sub-threshold concentration of Bradykinin (2-9) before constructing the concentration-response curve for Bradykinin.
Intracellular Calcium Mobilization Assay
This assay measures the ability of kinins to induce an increase in intracellular calcium concentration, a key event in B2 receptor signaling.
Materials:
-
Cultured cells expressing the B2 receptor (e.g., CHO-K1 cells)
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Bradykinin and Bradykinin (2-9) stock solutions
-
Fluorescence plate reader or microscope
Procedure:
-
Seed B2 receptor-expressing cells in a 96-well black, clear-bottom plate and culture to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove extracellular dye.
-
Measure baseline fluorescence.
-
Add varying concentrations of Bradykinin or Bradykinin (2-9) to the wells and immediately record the change in fluorescence intensity over time.
-
Calculate the peak fluorescence change from baseline to determine the response.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol determines the inhibitory activity of peptides on ACE.
Materials:
-
Purified rabbit lung ACE
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Bradykinin (2-9) stock solution
-
Assay buffer (e.g., 0.1 M sodium borate buffer, pH 8.3, containing 0.3 M NaCl)
-
Reagents for detecting the product of the enzymatic reaction (e.g., o-phthaldialdehyde for detecting the liberated His-Leu dipeptide)
-
Fluorometer or spectrophotometer
Procedure:
-
Pre-incubate ACE with various concentrations of Bradykinin (2-9) in the assay buffer at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the ACE substrate (HHL).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding HCl).
-
Quantify the amount of product formed using a suitable detection method.
-
Calculate the percentage of ACE inhibition for each concentration of Bradykinin (2-9) and determine the IC50 value.
Experimental Workflow for Comparing Bradykinin and Bradykinin (2-9)
Caption: Workflow for the comparative functional analysis of Bradykinin and Bradykinin (2-9).
Conclusion
The available evidence suggests that Bradykinin (2-9) is not merely an inactive metabolite of Bradykinin. Its ability to inhibit ACE and potentiate the actions of Bradykinin indicates a more complex role in the kinin-kallikrein system. However, there is a clear need for further research to fully elucidate its direct receptor interactions and signaling properties. The conflicting reports on its contractile activity warrant further investigation using standardized and directly comparative experimental designs. The protocols and comparative data provided in this guide aim to facilitate such future studies, ultimately leading to a more complete understanding of the physiological and pathological roles of Bradykinin and its metabolites.
References
Bradykinin (2-9) effects in different cell types and tissues
An objective comparison of the effects of Bradykinin (BK) and its metabolites reveals distinct roles in cellular signaling across various tissues. While the user specified an interest in Bradykinin (2-9), the scientific literature indicates this peptide, also known as des-Arg(1)-Bradykinin, is primarily an inactive metabolite of Bradykinin, cleaved by Aminopeptidase P.[1][2][3][4] Studies in rat tissues found its levels to be below the limits of detection.[1] Some evidence suggests it may inhibit angiotensin-converting enzyme (ACE) and potentiate the effects of Bradykinin, but it is not a primary signaling molecule.
A more extensively studied and biologically active metabolite is des-Arg(9)-Bradykinin (des-Arg9-BK). This peptide is the principal ligand for the Bradykinin B1 receptor (B1R), whereas Bradykinin itself primarily acts on the constitutively expressed B2 receptor (B2R). The B1R is typically expressed at low levels in healthy tissues but is induced by inflammation, tissue injury, and cytokines. This guide, therefore, provides a comparative analysis of the effects of Bradykinin and des-Arg9-Bradykinin on different cell types, focusing on their distinct receptor-mediated actions.
Endothelial Cells
In the vascular endothelium, both Bradykinin and des-Arg9-BK play critical roles in inflammation and vascular permeability. Bradykinin, via the B2R, is a potent vasodilator, causing the release of nitric oxide, prostacyclin, and endothelium-derived hyperpolarizing factor. The des-Arg9-BK/B1R axis is particularly implicated in chronic inflammatory responses.
Key Effects in Endothelial Cells:
-
Increased Vascular Permeability: Both BK and des-Arg9-BK can increase the permeability of the endothelial barrier. BK, acting on B2R, can induce this effect and also upregulate Fibroblast Growth Factor 2 (FGF-2) signaling, which contributes to inflammatory responses.
-
Complement Activation: Activation of the Kallikrein-Kinin System (KKS) can lead to complement activation on endothelial cells, a process mediated by B1R signaling. This suggests a role for des-Arg9-BK in linking the KKS and complement systems during inflammation.
-
Intracellular Calcium Mobilization: Bradykinin (acting on B2R) potently elicits a transient increase in cytosolic free calcium in endothelial cells, mobilizing it from both intracellular stores and the extracellular medium. The B1R agonist, des-Arg9-BK, is much less effective in this regard.
-
NF-κB Pathway Activation: B2R stimulation by Bradykinin activates the NF-κB pathway in endothelial cells, leading to the expression of inflammatory mediators like COX-2 and subsequent production of prostaglandins.
Quantitative Data: Endothelial Cell Responses
| Peptide | Receptor | Effect | Concentration / Affinity | Cell Type |
| Bradykinin | B2R | Increased cytosolic Ca²⁺ | EC₅₀: ~1 nM | Pulmonary Arterial Endothelial Cells |
| des-Arg⁹-Bradykinin | B1R | Less effective in increasing cytosolic Ca²⁺ | - | Pulmonary Arterial Endothelial Cells |
| Bradykinin | B2R | Upregulation of FGF-2 signaling | 1 µM | HUVEC, HREC |
| des-Arg⁹-Bradykinin | B1R | Binds to B1R | Kᵢ = 1.93 µM | Human Recombinant B1R |
HUVEC: Human Umbilical Vein Endothelial Cells; HREC: Human Retinal Capillary Endothelial Cells. Data sourced from references.
Experimental Protocols
Intracellular Calcium Measurement: Cultured endothelial cells (e.g., pulmonary arterial endothelial cells) are loaded with a calcium-sensitive fluorescent dye like Fura-2. The cells are placed in a fluorescence spectrophotometer. After establishing a baseline fluorescence, Bradykinin or des-Arg9-BK is added at various concentrations. The change in fluorescence intensity, corresponding to the change in intracellular free Ca²⁺, is recorded over time. To distinguish between intracellular release and extracellular influx, experiments can be repeated in a Ca²⁺-deficient medium.
Endothelial Permeability Assay (Paracellular Flux): Endothelial cells (e.g., HUVECs) are grown to confluence on a porous membrane insert, creating a monolayer that separates the upper and lower chambers of a well. A fluorescently labeled tracer molecule (e.g., dextran) is added to the upper chamber. Bradykinin, with or without receptor antagonists, is added. The amount of fluorescence that passes through the monolayer into the lower chamber over time is measured with a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased paracellular permeability.
Signaling Pathway Visualization
Caption: Bradykinin receptor signaling in endothelial cells.
Smooth Muscle Cells
In smooth muscle, particularly in the vasculature and airways, kinins are powerful modulators of tone. The effects are highly dependent on the tissue and the predominant receptor subtype expressed.
Key Effects in Smooth Muscle Cells:
-
Contraction/Relaxation: Bradykinin generally causes contraction of non-vascular smooth muscle (e.g., bronchus, gut) and vasodilation (relaxation of vascular smooth muscle) via endothelial-dependent mechanisms. In cultured arterial smooth muscle cells, BK (via B2R) stimulates the release of intracellular calcium, leading to increased Prostaglandin E2 (PGE2) production. In contrast, the B1 agonist des-Arg9-BK produces only a small increase in intracellular calcium. In some vascular beds, des-Arg9-BK can induce relaxation.
-
Na+-K+ Pump Activity: In airway smooth muscle, Bradykinin stimulates the Na+-K+ pump activity via B2 receptors, an effect that is absent with B1 receptor agonists like des-Arg9-BK.
-
Detrusor Muscle Contraction: In both murine and human urinary bladder (detrusor) smooth muscle, Bradykinin evokes concentration-dependent contraction primarily through B2 receptors. The B1 receptor agonist had only minor contractile activity in this tissue.
Quantitative Data: Smooth Muscle Cell Responses
| Peptide | Receptor | Effect | Concentration / Affinity | Cell Type |
| Bradykinin | B2R | ↑ Intracellular Ca²⁺, PGE₂, cAMP | EC₅₀: 11-13 nM | Rat Mesenteric Artery Smooth Muscle |
| des-Arg⁹-Bradykinin | B1R | Small increase in intracellular Ca²⁺ | - | Rat Mesenteric Artery Smooth Muscle |
| Bradykinin | B2R | ↑ Ouabain-sensitive ⁸⁶Rb⁺ uptake | EC₅₀: 3 nM | Guinea-Pig Tracheal Smooth Muscle |
| des-Arg⁹-Bradykinin | B1R | No effect on ⁸⁶Rb⁺ uptake | - | Guinea-Pig Tracheal Smooth Muscle |
| Bradykinin | B2R | Detrusor muscle contraction | EC₅₀: 1.2 µM (mouse), 5.1 µM (human) | Murine & Human Detrusor Smooth Muscle |
| des-Arg⁹-BK agonist | B1R | Minor contractile activity | - | Murine & Human Detrusor Smooth Muscle |
Data sourced from references.
Experimental Protocols
Muscle Contractility Assay (Organ Bath): A segment of smooth muscle tissue (e.g., guinea pig ileum, urinary bladder strip) is isolated and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated. The tissue is connected to an isometric force transducer to record contractions. After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of Bradykinin or des-Arg9-BK. The contractile force is recorded, and parameters like EC₅₀ can be calculated.
Na+-K+ Pump Activity (⁸⁶Rb⁺ Uptake Assay): Cultured smooth muscle cells (e.g., tracheal smooth muscle) are incubated in a buffer containing ⁸⁶Rb⁺ (a congener of K⁺). To measure Na+-K+ pump activity, ouabain-sensitive uptake is determined by measuring the difference in ⁸⁶Rb⁺ uptake in the presence and absence of ouabain, a specific Na+-K+ pump inhibitor. Cells are exposed to various concentrations of Bradykinin or des-Arg9-BK, and the amount of incorporated ⁸⁶Rb⁺ is quantified using a scintillation counter.
Signaling Pathway Visualization
Caption: B2R-mediated signaling pathways in smooth muscle cells.
Neurons and Neural Progenitor Cells
Bradykinin is a potent algogenic (pain-producing) substance, acting on sensory neurons to induce pain and hypersensitivity. Both B1 and B2 receptors are implicated in these processes and also play roles in neurogenesis.
Key Effects in Neurons:
-
Nociceptor Activation: Bradykinin excites and sensitizes pain-mediating nociceptor sensory neurons. In rat sensory neurons, BK induces depolarization and increases action potential firing by inhibiting M-type K⁺ channels and activating Ca²⁺-activated Cl⁻ channels (CaCC), effects mediated by the B2R-PLC pathway.
-
Neuronal Excitability: Acute application of Bradykinin increases the excitability of human sensory neurons, a finding consistent with studies in rodents. Conversely, prolonged exposure can decrease excitability in a subpopulation of these neurons.
-
Neurogenesis: In neural progenitor cells (NPCs), Bradykinin, via the B2R, promotes neuron-generating division. It lengthens the G1 phase of the cell cycle and increases the expression of neurogenic genes like Ngn2. This effect is dependent on sustained ERK1/2 activation.
Quantitative Data: Neuronal Responses
| Peptide | Receptor | Effect | Concentration / Affinity | Cell Type |
| Bradykinin | B2R | Inhibition of M-type K⁺ current | 200 nM caused 46% inhibition | Rat Dorsal Root Ganglion (DRG) Neurons |
| Bradykinin | B2R | Increased MAP2⁺ cells (neurogenesis) | 1 µM | Neural Progenitor Cells |
| Bradykinin | B2R | Reduced BrdU incorporation (proliferation) | 1 µM | Neural Progenitor Cells |
Data sourced from references.
Experimental Protocols
Patch-Clamp Electrophysiology: Single sensory neurons (e.g., from dorsal root ganglia) are isolated and cultured. A glass micropipette is used to form a high-resistance seal with the cell membrane (patch-clamp) to measure ion channel currents and membrane potential. To study the M-current, specific voltage protocols are applied. Bradykinin is applied to the bath, and changes in the M-current or action potential firing are recorded. Receptor antagonists and pathway inhibitors can be used to dissect the signaling mechanism.
Neurogenesis Assay (Immunocytochemistry): Neural progenitor cells are cultured and induced to differentiate in the presence or absence of Bradykinin. After a set period (e.g., several days), the cells are fixed and stained with antibodies against cell-type-specific markers, such as MAP2 for neurons and S100β for glial cells. The percentage of cells positive for each marker is quantified by fluorescence microscopy to determine the effect on cell fate.
Signaling Pathway Visualization
Caption: Differential effects of Bradykinin in sensory neurons and neural progenitor cells.
References
Safety Operating Guide
Proper Disposal Procedures for Bradykinin (2-9)
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides such as Bradykinin (2-9) are paramount for laboratory safety and regulatory adherence.[1] Bradykinin (2-9), a metabolite of Bradykinin, is a peptide that requires careful management to mitigate any potential physiological effects.[2][3][4] The fundamental principle for its disposal is the inactivation of its biological activity before it enters the general waste stream.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal protocol, it is crucial to use appropriate personal protective equipment (PPE). This includes, at a minimum, safety goggles, gloves, and a laboratory coat. In the event of a spill, the affected area should be promptly contained and decontaminated. All materials used for cleaning up spills, such as absorbent pads and contaminated PPE, must be treated as hazardous waste and disposed of accordingly.
Emergency First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin area with water. Remove any contaminated clothing and consult a physician. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention. |
Inactivation and Disposal Protocols
There are two primary methods for inactivating Bradykinin (2-9) waste within a laboratory setting: chemical inactivation and thermal inactivation (autoclaving). The selection of the appropriate method will depend on the physical state of the waste (liquid or solid) and the available laboratory facilities.
Chemical Inactivation Protocol (for Aqueous Solutions)
This protocol is designed for the inactivation of Bradykinin (2-9) in aqueous solutions.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, prepare a 10% bleach solution. To achieve this concentration, add 100 mL of standard household bleach (which typically contains 5-6% sodium hypochlorite) to every 900 mL of Bradykinin (2-9) waste.
-
Inactivation: Carefully introduce the prepared bleach solution into the container with the Bradykinin (2-9) waste.
-
Contact Time: Gently swirl the mixture to ensure thorough mixing and let it stand for a minimum of 30 minutes to guarantee complete inactivation of the peptide.
-
Disposal: Following the inactivation period, the solution can generally be disposed of down the sanitary sewer with a large volume of water, provided this is in accordance with institutional and local regulations. It is imperative to consult and adhere to all local, state, and federal environmental regulations regarding waste disposal.
| Parameter | Value |
| Bleach Solution Concentration | 10% |
| Ratio of Bleach to Waste | 1:9 (Bleach:Waste) |
| Minimum Contact Time | 30 minutes |
Thermal Inactivation (Autoclaving)
This method is suitable for both liquid and solid waste containing Bradykinin (2-9).
Experimental Protocol:
-
Preparation: Place the waste material in a validated autoclave.
-
Autoclaving: Process the waste at 121°C and 15 psi for a minimum of 30 minutes.
-
Disposal: After the autoclave cycle is complete and the material has cooled, it can be disposed of as regular laboratory waste, again, in compliance with all applicable regulations.
| Parameter | Value |
| Temperature | 121°C |
| Pressure | 15 psi |
| Minimum Cycle Time | 30 minutes |
Accidental Release Measures
In the case of an accidental spill, the following steps should be taken:
-
Evacuate: Personnel should be moved to a safe area.
-
Ventilate: Ensure the area is adequately ventilated.
-
Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.
-
Cleanup: Absorb liquid spills with an inert material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the protocols outlined above and in compliance with all relevant regulations.
Storage and Handling
Proper storage is crucial to maintain the integrity of Bradykinin (2-9) and ensure safety.
| Condition | Specification |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight, sources of ignition, and moisture. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Disposal Workflow
Caption: Workflow for the proper disposal of Bradykinin (2-9) waste.
References
Personal protective equipment for handling Bradykinin (2-9)
Essential Safety and Handling Guide for Bradykinin (2-9)
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Bradykinin (2-9) is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While some safety data sheets classify Bradykinin (2-9) as a non-hazardous substance, its biological activity necessitates careful handling to prevent unintended physiological effects[1][2].
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Bradykinin (2-9), both in its lyophilized powder form and in solution[3][4]. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required[4].
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and liquid splashes. Should be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. Gloves should be removed and replaced immediately after any contact with the peptide. Double gloving may be considered for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of Bradykinin (2-9).
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C for long-term storage. Some suppliers may recommend -80°C.
-
For short-term storage of less than two weeks, 4°C is acceptable. The product may be shipped at room temperature.
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight, moisture, and sources of ignition.
Handling Lyophilized Powder:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder quickly in a controlled environment with appropriate exhaust ventilation to minimize exposure to air and moisture. Avoid dust and aerosol formation.
Reconstitution and Aliquoting:
-
Bradykinin (2-9) is soluble in water and DMSO.
-
Use sterile, non-pyrogenic diluents, such as Bacteriostatic Water, for reconstitution.
-
Slowly inject the solvent down the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the peptide; do not shake.
-
Once reconstituted, store the solution at 2-8°C and use within 30 days for best stability. Do not freeze the reconstituted solution.
Disposal Plan
The primary principle for the disposal of Bradykinin (2-9) is the inactivation of its biological activity before it enters the general waste stream. Disposal procedures must comply with all national and local regulations for chemical and hazardous waste.
Waste Segregation:
-
Contaminated Materials: All materials that have come into contact with Bradykinin (2-9), such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.
Inactivation Protocols:
Two primary methods for inactivating Bradykinin (2-9) waste are chemical inactivation and thermal inactivation.
-
Chemical Inactivation (for liquid waste):
-
Preparation: In a chemical fume hood, prepare a 10% bleach solution (sodium hypochlorite).
-
Inactivation: Carefully add the bleach solution to the aqueous bradykinin waste. A common ratio is 1 part household bleach to 9 parts waste solution.
-
Contact Time: Gently mix and allow the solution to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Disposal: After inactivation, the solution may typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with institutional and local regulations.
-
-
Thermal Inactivation (Autoclaving for solid and liquid waste):
-
Preparation: Collect all contaminated solid waste (gloves, vials, pipette tips) in an appropriate autoclave bag.
-
Autoclaving: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30 minutes. The cycle time may need to be extended for larger loads to ensure complete steam penetration.
-
Disposal: After autoclaving, the waste can typically be disposed of as regular laboratory waste.
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.
-
Wear full personal protective equipment.
-
Contain the spill and prevent it from entering drains or water courses.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, sweep up carefully, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Collect all cleanup materials in a labeled hazardous waste container for proper disposal.
Emergency Procedures: First Aid
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.
Workflow for Safe Handling of Bradykinin (2-9)
The following diagram outlines the key steps for the safe handling of Bradykinin (2-9) in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Bradykinin (2-9).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
